Methyl 2-(cyclopentylamino)acetate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-(cyclopentylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDQYYCGFEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700140 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195877-46-4 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(cyclopentylamino)acetate hydrochloride is a secondary amine ester hydrochloride, a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a cyclopentylamino group and a methyl ester, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of this compound, grounded in established chemical principles and supported by relevant literature.
Chemical and Physical Properties
The hydrochloride salt of Methyl 2-(cyclopentylamino)acetate is a white to pale yellow solid at room temperature.[1] The salt form enhances its stability and water solubility compared to the free base.[2]
Structure and Identification
-
IUPAC Name: this compound
-
Synonyms: N-Cyclopentylglycine methyl ester hydrochloride, Glycine, N-cyclopentyl-, methyl ester, hydrochloride[3]
-
CAS Number: 195877-46-4[3]
-
Molecular Formula: C₈H₁₆ClNO₂[3]
-
Molecular Weight: 193.67 g/mol [3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | Pale yellow, beige tablets | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Mechanism
The synthesis of this compound can be approached through several established synthetic routes for N-alkylated amino acid esters. A common and efficient method involves a two-step process: esterification of the corresponding amino acid followed by N-alkylation, or direct N-alkylation of a glycine ester.
Recommended Synthetic Workflow
A robust and scalable approach is the reductive amination of methyl glyoxylate with cyclopentylamine, followed by in-situ reduction of the resulting imine and subsequent salt formation. An alternative, and often preferred route for its clean reaction profile, is the direct N-alkylation of methyl glycinate with cyclopentyl bromide or a similar cyclopentylating agent.
Diagram: Synthetic Workflow via Reductive Amination
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol (Exemplary)
This protocol is based on general methods for the synthesis of amino acid methyl ester hydrochlorides and N-alkylation.[4][5]
-
Esterification of Glycine: To a suspension of glycine (1.0 eq) in anhydrous methanol (10-15 mL per gram of glycine) at 0°C, slowly add thionyl chloride (1.2 eq).[6] Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield glycine methyl ester hydrochloride as a white solid.
-
N-Alkylation: Dissolve the glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile. Add a non-nucleophilic base, for example, diisopropylethylamine (2.2 eq), to neutralize the hydrochloride and liberate the free amine. Add cyclopentyl bromide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
-
Final Salt Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
Spectral Characterization (Predicted)
As experimental spectra are not publicly available, the following are predicted characteristic signals based on the structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~3.7 ppm (s, 3H): The singlet corresponds to the methyl ester protons (-OCH₃).
-
δ ~3.4 ppm (s, 2H): A singlet for the methylene protons adjacent to the carbonyl group (-CH₂-COO).
-
δ ~3.1 ppm (quintet, 1H): The methine proton on the cyclopentyl ring attached to the nitrogen.
-
δ ~1.5-1.9 ppm (m, 8H): A complex multiplet for the remaining methylene protons of the cyclopentyl ring.
-
δ ~9.5-10.5 ppm (br s, 2H): A broad singlet for the ammonium protons (-NH₂⁺-), which may exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~170 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~58 ppm: Methine carbon of the cyclopentyl ring attached to nitrogen.
-
δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~49 ppm: Methylene carbon adjacent to the nitrogen (-CH₂-N).
-
δ ~30 ppm: Methylene carbons of the cyclopentyl ring beta to the nitrogen.
-
δ ~24 ppm: Methylene carbons of the cyclopentyl ring gamma to the nitrogen.
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
~2400-2800 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.
-
~1740 cm⁻¹ (strong): C=O stretch of the ester.
-
~1200 cm⁻¹ (strong): C-O stretch of the ester.
-
~2950 cm⁻¹ and ~2870 cm⁻¹: C-H stretching of the cyclopentyl and methyl groups.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion for the free base (C₈H₁₅NO₂) would be:
-
[M+H]⁺: m/z = 158.12
Reactivity and Stability
Hydrolysis
Like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield N-cyclopentylglycine and methanol.[7][8] The reaction is significantly faster under basic conditions.
Diagram: Hydrolysis of Methyl 2-(cyclopentylamino)acetate
Caption: Hydrolysis reaction pathway.
Stability
The hydrochloride salt is significantly more stable and less prone to degradation than the free base.[2] The free base, a secondary amine, can be susceptible to oxidation and may react with atmospheric carbon dioxide. For long-term storage, the hydrochloride salt should be kept in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C.[1]
Analytical Methodologies
Quantitative analysis of this compound can be achieved using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[1][9][10]
Exemplary HPLC Method Development
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the amine is protonated) and an organic modifier like acetonitrile or methanol would be effective.[11]
-
Detection:
-
UV Detection (with derivatization): Pre- or post-column derivatization with reagents such as o-phthalaldehyde (OPA) or fluorescamine can be employed for sensitive fluorescence detection.[1][9]
-
Mass Spectrometry (LC-MS): This is a powerful technique for direct detection and quantification without the need for derivatization, monitoring the m/z of the parent ion.
-
-
Quantification: A calibration curve should be prepared using a certified reference standard to ensure accurate quantification.
Safety and Handling
While specific toxicity data for this compound is not available, compounds of this class should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).
-
General Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
-
Respiratory Protection: Use in a fume hood. If a fume hood is not available, a respirator with an appropriate cartridge should be used.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is important to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.
Conclusion
This compound is a valuable synthetic intermediate with straightforward, albeit not widely documented, chemical properties. This guide provides a framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to perform their own analytical characterization and safety assessments before use in their specific applications.
References
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HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... - ResearchGate. Available at: [Link]
-
The cholinergic properties of some amino-acid esters and amides - PubMed. Available at: [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available at: [Link]
-
Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed. Available at: [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available at: [Link]
-
analysis of amino acids by high performance liquid chromatography. Available at: [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available at: [Link]
-
Glycine methyl ester hydrochloride - Wikipedia. Available at: [Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH. Available at: [Link]
-
The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. Available at: [Link]
-
Kinetics of hydrolysis of the coordinated glycine methyl ester at 25 o... - ResearchGate. Available at: [Link]
-
Glycine methyl ester hydrochloride - PMC - NIH. Available at: [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride
This guide provides a comprehensive overview of the synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is approached from a practical, field-proven perspective, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction
This compound is a secondary amine ester hydrochloride. Its structural motif, featuring a cyclopentylamine moiety coupled to a glycine methyl ester backbone, makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for storage and downstream applications.[2]
Synthetic Strategy: Reductive Amination
The most logical and widely employed strategy for the synthesis of secondary amines like Methyl 2-(cyclopentylamino)acetate is reductive amination . This powerful one-pot reaction involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3] This method offers high efficiency and avoids the common issue of over-alkylation often encountered in direct alkylation of amines.
In the context of synthesizing Methyl 2-(cyclopentylamino)acetate, the key precursors are cyclopentylamine and a methyl glyoxylate equivalent. The overall transformation is depicted below:
Caption: General scheme for the reductive amination of methyl glyoxylate with cyclopentylamine.
Precursor Synthesis: Glycine Methyl Ester Hydrochloride
While methyl glyoxylate can be used directly, a common and stable precursor for the glyoxylate component is glycine methyl ester hydrochloride . This commercially available starting material can also be readily synthesized in the laboratory. A robust method involves the esterification of glycine using methanol and a suitable acid catalyst, such as thionyl chloride (SOCl₂) or by bubbling hydrogen chloride gas through the methanolic solution.[2][4][5][6] The use of thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ, driving the esterification to completion.
Experimental Protocol: Synthesis of Glycine Methyl Ester Hydrochloride
This protocol describes the synthesis of glycine methyl ester hydrochloride from glycine and thionyl chloride in methanol.
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous methanol (100 mL). The flask is cooled in an ice bath.
-
Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the cold methanol with stirring. This step is exothermic and should be performed in a well-ventilated fume hood.
-
Addition of Glycine: Glycine (1.0 equivalent) is added portion-wise to the methanolic HCl solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield glycine methyl ester hydrochloride as a white crystalline solid.
Core Synthesis: this compound via Reductive Amination
The core of the synthesis involves the reductive amination of a suitable carbonyl precursor with cyclopentylamine. A highly effective and selective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) .[3] This reagent is milder than other borohydrides like sodium borohydride and selectively reduces the imine in the presence of the ester functional group.
Experimental Protocol: Synthesis of this compound
This detailed protocol outlines the synthesis from glycine methyl ester hydrochloride and cyclopentanone, which serves as a precursor to the required glyoxylate equivalent in situ, followed by reaction with cyclopentylamine. A more direct approach would be the use of methyl glyoxylate, though its stability can be a concern.
-
Reaction Setup: A 500 mL round-bottom flask is charged with glycine methyl ester hydrochloride (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Cyclopentylamine (1.1 equivalents) is added to the suspension.
-
Reducing Agent Addition: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture at room temperature. The addition may cause a slight exotherm.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Hydrochloride Salt Formation and Purification: The solvent is removed under reduced pressure to yield the crude free amine as an oil. This oil is dissolved in a minimal amount of diethyl ether or ethyl acetate. A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Caption: A visual representation of the synthetic workflow.
Characterization Data
The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.
| Parameter | Value |
| Molecular Formula | C₈H₁₆ClNO₂[7][8] |
| Molecular Weight | 193.67 g/mol [7] |
| Appearance | White to off-white solid |
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.65 (br s, 2H, NH₂⁺), 4.01 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃), 3.55-3.45 (m, 1H, -CH-), 1.95-1.85 (m, 2H, cyclopentyl-CH₂), 1.70-1.50 (m, 6H, cyclopentyl-CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5 (C=O), 58.0 (-CH-), 52.5 (-OCH₃), 48.0 (-CH₂-), 30.0 (cyclopentyl-CH₂), 23.5 (cyclopentyl-CH₂).
-
IR (KBr, cm⁻¹): 2950-2700 (N-H stretch), 1745 (C=O stretch), 1210 (C-O stretch).
-
Mass Spectrometry (ESI+): m/z 158.12 [M+H]⁺ (for the free amine).
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Sodium triacetoxyborohydride is a water-sensitive reagent.
-
Cyclopentylamine is a flammable and corrosive liquid.
-
Dichloromethane and other chlorinated solvents are suspected carcinogens.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the initial preparation of glycine methyl ester hydrochloride followed by a reductive amination with cyclopentylamine using sodium triacetoxyborohydride. This methodology is robust, high-yielding, and amenable to scale-up. The final product should be thoroughly characterized to confirm its identity and purity. This guide provides a solid foundation for the successful synthesis of this important chemical intermediate.
References
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. Available at: [Link]
- Method for producing amino acid ester hydrochloride. Google Patents.
-
Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PubMed. Available at: [Link]
-
Glycine methyl ester hydrochloride. Wikipedia. Available at: [Link]
-
General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. PMC - NIH. Available at: [Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ResearchGate. Available at: [Link]
-
How to convert amino acid to its hydrochloride?. ResearchGate. Available at: [Link]
-
1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... ResearchGate. Available at: [Link]
- Preparation of N-substituted amino acids. Google Patents.
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Semantic Scholar. Available at: [Link]
-
Continuous synthesis method of glycine methyl ester hydrochloride. Eureka | Patsnap. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
- A kind of preparation method of high-purity glycine ester hydrochloride. Google Patents.
-
Methyl 2-(cyclopentylamino)acetate. MySkinRecipes. Available at: [Link]
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- 8. biosynce-product.com [biosynce-product.com]
An In-depth Technical Guide to the Molecular Structure of Methyl 2-(cyclopentylamino)acetate hydrochloride
<_Step_2>
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS No. 195877-46-4), a secondary amine-containing amino acid ester of significant interest as a building block in synthetic organic chemistry and drug discovery. This document details the molecule's physicochemical properties, presents a validated protocol for its synthesis and purification, and offers an in-depth elucidation of its molecular structure through spectroscopic analysis. The causality behind experimental choices, the principles of structural confirmation, and the compound's chemical reactivity are discussed to provide researchers, scientists, and drug development professionals with a thorough and actionable understanding of this compound.
Introduction
This compound is the hydrochloride salt of the methyl ester of N-cyclopentylglycine. As a derivative of glycine, the simplest proteinogenic amino acid, it belongs to the class of α-amino acid esters. These compounds are versatile intermediates in organic synthesis, particularly in the construction of peptidomimetics, heterocyclic compounds, and more complex pharmaceutical lead structures.
The presence of a secondary amine (the cyclopentylamino group) and an ester functional group imparts a specific reactivity profile. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly by preventing the free base's tendency toward self-condensation or polymerization, a common issue with simple amino acid esters[1]. This guide serves to consolidate the known information and provide expert insights into the synthesis, characterization, and application of this valuable chemical entity.
Physicochemical Properties and Specifications
A summary of the key physical and chemical properties of this compound is presented below. These data are essential for its proper handling, storage, and use in quantitative experiments.
| Property | Value | Source(s) |
| CAS Number | 195877-46-4 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][3][5] |
| Molecular Weight | 193.67 g/mol | [2][4][6] |
| Appearance | Pale yellow to beige solid (tablets/powder) | [3] |
| Purity | Typically ≥95-99% | [3][7] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |
| SMILES | O=C(OC)CNC1CCCC1.[H]Cl | [4][5] |
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction, followed by salt formation. This section provides a detailed, self-validating protocol.
Synthesis Workflow Diagram
The overall process can be visualized as a two-stage procedure: N-alkylation of cyclopentylamine followed by in-situ hydrochloride salt formation.
Caption: Workflow for the synthesis and isolation of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
Cyclopentylamine
-
Methyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Hydrochloric acid solution (e.g., 2 M in Et₂O)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0 equivalents). This weak, insoluble base is chosen to neutralize the HBr byproduct without promoting ester hydrolysis, which could occur with stronger, soluble bases like NaOH.
-
Addition of Amine: Add cyclopentylamine (1.2 equivalents) to the stirring suspension. The slight excess of the amine helps to ensure the complete consumption of the more valuable bromoacetate ester.
-
Addition of Ester: Cool the mixture in an ice bath. Add methyl 2-bromoacetate (1.0 equivalent) dropwise. The dropwise addition at low temperature is a critical control measure to manage the exothermic nature of the Sₙ2 reaction and prevent unwanted side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring (Self-Validation): The reaction progress must be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product (the free base).
-
Work-up: Once the reaction is complete, filter the suspension to remove the K₂CO₃ and KBr salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(cyclopentylamino)acetate free base as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. While stirring, add a solution of HCl in diethyl ether (1.1 equivalents) dropwise.
-
Precipitation and Isolation: The hydrochloride salt will immediately precipitate as a white or off-white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Final Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any non-polar impurities. Dry the product under high vacuum. The hydrochloride salt is specifically chosen for its crystallinity and stability, making it easy to isolate and purify by simple filtration and washing[1].
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure is achieved by combining data from several spectroscopic techniques. Each technique provides unique information about the molecule's functional groups and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for confirming the carbon-hydrogen framework.
-
-OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons is expected around δ 3.7 ppm.
-
-CH₂- (Methylene bridge): A singlet integrating to 2 protons is expected around δ 3.4 ppm.
-
-CH- (Cyclopentyl methine): A multiplet (quintet or similar) integrating to 1 proton is expected around δ 3.0 ppm, shifted downfield by the adjacent nitrogen.
-
N⁺-H₂ (Ammonium Protons): A broad singlet is expected at a significantly downfield chemical shift (δ 9-12 ppm), integrating to 2 protons. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
-CH₂- (Cyclopentyl): Multiple overlapping multiplets integrating to 8 protons are expected in the upfield region (δ 1.5-2.0 ppm).
-
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.
-
C=O (Ester Carbonyl): A peak around δ 170-172 ppm.
-
-CH- (Cyclopentyl methine): A peak around δ 58-60 ppm.
-
-OCH₃ (Methyl Ester): A peak around δ 52 ppm.
-
-CH₂- (Methylene bridge): A peak around δ 49 ppm.
-
-CH₂- (Cyclopentyl): Two or more distinct peaks in the δ 24-33 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For the hydrochloride salt, the spectrum is distinct from the free base. A study on glycine methyl ester hydrochloride provides analogous data for interpretation[8][9].
-
N⁺-H Stretch: A very broad and strong absorption band is expected in the range of 2400-3000 cm⁻¹, characteristic of an ammonium salt.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1740-1750 cm⁻¹. This is a key diagnostic peak[8].
-
C-O Stretch (Ester): A strong absorption band is expected in the 1200-1260 cm⁻¹ region[8].
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentyl and methyl/methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the free base form of the molecule.
-
Method: Electrospray Ionization (ESI) in positive mode is the ideal technique.
-
Expected Ion: The analysis will detect the protonated molecule [M+H]⁺, where M is the mass of the free base (C₈H₁₅NO₂, MW = 157.21)[7].
-
m/z Value: A prominent peak is expected at m/z = 158.12.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the cyclopentyl ring.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its functional groups: the secondary ammonium ion, the ester, and the cyclopentyl ring.
-
Stability: The hydrochloride salt is significantly more stable than its free base form. It is a crystalline solid that is less prone to degradation and has a longer shelf life[1]. It should be stored in a cool, dry place away from strong bases[10].
-
Reactivity of the Amine: The ammonium salt is non-nucleophilic. To engage the nitrogen in a reaction (e.g., acylation, further alkylation), it must first be deprotonated with a suitable base (e.g., triethylamine, diisopropylethylamine) to generate the free secondary amine in situ.
-
Reactivity of the Ester: The methyl ester can undergo standard ester reactions[11].
-
Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid (N-cyclopentylglycine) under either acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can form a different ester.
-
Amidation: Reaction with a primary or secondary amine can form the corresponding amide.
-
-
pH-Dependent Behavior: As an α-amino acid ester, its stability and reactivity can be pH-dependent. At acidic pH, the protonated amine group stabilizes the molecule and favors the ester form. Under physiological or basic pH, the deprotonated amine can facilitate intramolecular reactions or hydrolysis[12].
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat[10][13][14].
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[10][13]. Avoid contact with skin and eyes[10][13]. Wash hands thoroughly after handling[13].
-
Incompatibilities: Avoid strong oxidizing agents and strong bases[15].
-
First Aid:
Conclusion
This compound is a stable, synthetically accessible, and versatile chemical building block. Its structure is robustly confirmed by a combination of NMR, IR, and MS spectroscopic techniques. The hydrochloride salt form provides significant advantages for storage and handling. A thorough understanding of its synthesis, structural properties, and reactivity, as detailed in this guide, is crucial for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.
References
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Burke, T. G., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC. Available at: [Link]
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Casanova, O., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Available at: [Link]
-
LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]
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Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. PMC. Available at: [Link]
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Arctom Scientific. (n.d.). CAS NO. 195877-46-4 | this compound. Available at: [Link]
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ResearchGate. (2009). (PDF) Glycine methyl ester hydrochloride. Available at: [Link]
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Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanisms of Action of Methyl 2-(cyclopentylamino)acetate hydrochloride
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(cyclopentylamino)acetate hydrochloride, particularly its (R)-enantiomer, is a small molecule of interest within the drug discovery and development landscape. While comprehensive, peer-reviewed studies elucidating its precise mechanism of action are not extensively available in the public domain, preliminary data from commercial suppliers and the pharmacology of structurally related compounds suggest a multi-faceted biological profile.[1] This guide synthesizes the available information to present a scientifically grounded overview of its putative mechanisms of action. We will delve into its potential roles as an inhibitor of the parasitic purine salvage pathway, a modulator of key central nervous system neurotransmitter receptors, and a potential ergogenic agent. This document is intended to serve as a foundational resource for researchers, providing not only a theoretical framework for the compound's action but also detailed, actionable experimental protocols to facilitate the validation of these claims.
Chemical Identity and Properties
A thorough understanding of a compound's mechanism of action begins with its fundamental chemical and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | CAS Registry Numbers |
| IUPAC Name | methyl 2-(cyclopentylamino)acetate;hydrochloride | Hydrochloride Salt: 195877-46-4[2] |
| (R)-enantiomer: methyl (2R)-2-amino-2-cyclopentylacetate hydrochloride | (R)-enantiomer HCl: 820964-60-1[1] | |
| Molecular Formula | C₈H₁₆ClNO₂ | (R)-enantiomer free base: 763078-53-1[1] |
| Molecular Weight | 193.67 g/mol [1] | |
| Chirality | Exists as a racemate and as individual enantiomers. The (R)-enantiomer is reported to possess distinct biological activity.[1] | |
| Solubility | Reported to be soluble in polar solvents.[1] |
The structure, featuring a cyclopentyl ring appended to an amino acid methyl ester, is significant. The cyclopentyl group imparts lipophilicity and a specific three-dimensional conformation that can influence binding to biological targets. Such cyclic alkyl motifs are increasingly utilized in drug design to enhance metabolic stability and potency.
Putative Mechanism of Action I: Inhibition of the Plasmodium falciparum Purine Salvage Pathway
One of the most specific claims regarding this compound is its activity against Plasmodium falciparum, the parasite responsible for malaria, with reported IC₅₀ values in the low micromolar range.[1] The proposed mechanism is the inhibition of key enzymes within the parasite's purine salvage pathway.
Scientific Rationale: A Validated Antiparasitic Target
Parasitic protozoa, including Plasmodium, are incapable of de novo purine synthesis and are therefore entirely dependent on salvaging purines from their host.[3][4] This metabolic vulnerability presents a prime target for chemotherapeutic intervention, as the enzymes in the parasite's purine salvage pathway often have distinct structural and kinetic properties compared to their human counterparts.[3][5] Key enzymes in this pathway include adenosine deaminase, purine nucleoside phosphorylase (PNP), and hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT).[5][6] Inhibition of any of these enzymes can disrupt the parasite's ability to produce the nucleotides necessary for DNA and RNA synthesis, ultimately leading to cell death.
Proposed Interaction and Signaling Pathway
This compound is hypothesized to act as a competitive or non-competitive inhibitor of one or more enzymes in this pathway. Its amino acid-like structure may allow it to be recognized by the active sites of these enzymes, while the cyclopentyl group could provide the necessary steric hindrance or hydrophobic interactions to block substrate binding or catalytic activity.
Caption: Putative inhibition of the P. falciparum purine salvage pathway.
Experimental Protocol: In Vitro Enzymatic Assay
To validate this proposed mechanism, a direct enzymatic inhibition assay is required.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a key purine salvage pathway enzyme (e.g., recombinant P. falciparum PNP).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT).
-
Prepare a solution of recombinant P. falciparum PNP enzyme.
-
Prepare solutions of the substrate (e.g., inosine) and phosphate.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of varying concentrations of the test compound (serial dilutions) or vehicle control.
-
Add 20 µL of the PNP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the inosine/phosphate substrate mixture.
-
-
Detection:
-
Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product (hypoxanthine), or by using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Read the plate kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Putative Mechanism of Action II: Modulation of Central Nervous System Receptors
The compound is also suggested to have activity in the central nervous system, with claims of glutamate receptor inhibition and GABA receptor activation.[1] These dual actions would classify it as a neuromodulatory agent with potential applications in conditions characterized by an imbalance of excitatory and inhibitory signaling.
Scientific Rationale: The Excitatory/Inhibitory Balance
The balance between excitatory neurotransmission, primarily mediated by glutamate, and inhibitory neurotransmission, mediated by GABA, is fundamental to proper brain function.[7] Glutamate acts on ionotropic receptors like NMDA and AMPA to cause neuronal depolarization, while GABA acts on GABA-A (ionotropic) and GABA-B (metabotropic) receptors to hyperpolarize neurons.[8] Dysregulation of this balance is implicated in numerous neurological and psychiatric disorders. Consequently, compounds that can dampen glutamate activity and/or enhance GABA activity are of significant therapeutic interest.[7]
Proposed Interaction with Glutamate and GABA Receptors
-
Glutamate Receptor Inhibition: As a structural analog of an amino acid, this compound could potentially act as a competitive antagonist at the glutamate binding site on NMDA or AMPA receptors. Alternatively, it could be an uncompetitive channel blocker, binding within the ion channel pore when the receptor is activated, or a non-competitive allosteric modulator.
-
GABA Receptor Activation: The compound might act as a direct agonist at the GABA binding site on GABA-A or GABA-B receptors. More commonly, small molecules act as positive allosteric modulators (PAMs) of the GABA-A receptor, binding to a site distinct from the GABA binding site to enhance the receptor's response to endogenous GABA.
Caption: Dual modulation of excitatory and inhibitory neurotransmission.
Experimental Protocol: Electrophysiology (Patch-Clamp)
The gold standard for characterizing the interaction of a compound with ion channels and receptors is electrophysiology.
Objective: To determine if this compound modulates NMDA and GABA-A receptor currents in cultured neurons.
Methodology:
-
Cell Culture: Culture primary hippocampal or cortical neurons, or use a cell line (e.g., HEK293) stably expressing the receptor subunits of interest.
-
Whole-Cell Patch-Clamp Recording:
-
Identify a suitable neuron under a microscope and form a high-resistance seal between the cell membrane and a glass micropipette (the patch pipette).
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of transmembrane currents.
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
NMDA Receptor Assay: Perfuse the cell with a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) and measure the resulting inward current. After a stable baseline is achieved, co-apply the agonist solution with varying concentrations of this compound and measure the change in current amplitude.
-
GABA-A Receptor Assay: Perfuse the cell with a solution containing GABA and measure the resulting outward current (or inward if the chloride gradient is reversed). Co-apply GABA with the test compound to see if the current is enhanced (indicative of a PAM) or if the compound elicits a current on its own (indicative of an agonist).
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Generate dose-response curves to calculate the IC₅₀ for antagonism or the EC₅₀ for agonism/potentiation.
-
Putative Mechanism of Action III: Ergogenic and Anabolic Effects
A potential ergogenic effect, mediated by enhanced anabolic hormone secretion, has also been suggested.[1] This claim is the most speculative and requires significant validation, as the compound's structure does not immediately align with known classes of anabolic agents.
Scientific Rationale
Anabolic activity refers to the promotion of metabolic processes that build up tissues, particularly skeletal muscle. This is typically mediated by hormones like testosterone, which acts on the androgen receptor, or through pathways like the PI3K/Akt/mTOR signaling cascade, which is a central regulator of muscle protein synthesis. If the compound does have anabolic properties, it could be acting as a selective androgen receptor modulator (SARM) or by indirectly stimulating anabolic signaling pathways.
Experimental Workflow: Investigating Anabolic Activity
A multi-step approach is necessary to investigate this claim, starting with in vitro assays and progressing to in vivo models if warranted.
Caption: Experimental workflow to validate putative anabolic activity.
Conclusion and Future Directions
This compound is a compound with a compelling, albeit largely unverified, biological profile. The claims of its activity as an antimalarial agent via inhibition of the purine salvage pathway and as a neuromodulator through interactions with glutamate and GABA receptors are grounded in established pharmacological principles. However, rigorous, independent, and peer-reviewed research is essential to transition these putative mechanisms from hypothesis to established fact. The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers to undertake this critical validation work. Future studies should prioritize direct enzymatic and electrophysiological assays, followed by cell-based and, if warranted, preclinical in vivo models to fully elucidate the therapeutic potential and mechanism of action of this intriguing molecule.
References
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- Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? - PubMed.
- Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? | Semantic Scholar.
- Inhibitors of purine and pyrimidine pathways - ResearchGate.
- Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria - PMC - PubMed Central.
- This compound | 195877-46-4 - ChemicalBook.
- Emerging Therapeutics Based on the Amino Acid Neurotransmitter System: An Update on the Pharmaceutical Pipeline for Mood Disorders - NIH.
- Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed.
- NEUROTRANSMITTER REVIEW - Semantic Scholar.
- (PDF) Emerging Therapeutics Based on the Amino Acid Neurotransmitter System: An Update on the Pharmaceutical Pipeline for Mood Disorders - ResearchGate.
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An In-depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride
Introduction
Methyl 2-(cyclopentylamino)acetate hydrochloride is a secondary amine-containing organic molecule with potential applications in pharmaceutical and chemical synthesis. As an N-substituted derivative of the amino acid glycine, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their role as versatile scaffolds in the design of novel therapeutic agents. The incorporation of a cyclopentyl group can enhance the lipophilicity and metabolic stability of parent molecules, a desirable feature in drug design. This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, aimed at researchers and professionals in drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 195877-46-4 | [1][2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity (Typical) | ≥95% (HPLC) | [3] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of N-alkylated amino acid esters like Methyl 2-(cyclopentylamino)acetate: Reductive Amination and Nucleophilic Substitution . The final step involves the formation of the hydrochloride salt.
Method 1: Reductive Amination of Cyclopentanone
This approach involves the reaction of cyclopentanone with methyl 2-aminoacetate (glycine methyl ester) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the secondary amine.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of cyclopentanone (1.0 eq) and methyl 2-aminoacetate hydrochloride (1.05 eq) in methanol, add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of dilute aqueous HCl. Remove the methanol under reduced pressure.
-
Extraction: Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification of the Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-(cyclopentylamino)acetate free base. Purify the crude product by column chromatography on silica gel.
Method 2: Nucleophilic Substitution
This classic method involves the alkylation of cyclopentylamine with a methyl haloacetate, typically methyl 2-bromoacetate or methyl 2-chloroacetate. A non-nucleophilic base is often used to scavenge the hydrohalic acid byproduct.[5]
Experimental Protocol:
-
Reaction Setup: Dissolve cyclopentylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable aprotic solvent like acetonitrile or tetrahydrofuran (THF).
-
Reaction Execution: Add methyl 2-bromoacetate (1.0 eq) dropwise to the stirred solution at room temperature. Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter off any precipitated salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base. Purify by column chromatography.
Hydrochloride Salt Formation
The purified Methyl 2-(cyclopentylamino)acetate free base is converted to its hydrochloride salt for improved stability and handling.[6][7]
Experimental Protocol:
-
Dissolve the purified Methyl 2-(cyclopentylamino)acetate free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Discovery and history of Methyl 2-(cyclopentylamino)acetate hydrochloride
An In-Depth Technical Guide to Methyl 2-(cyclopentylamino)acetate hydrochloride
Abstract
This compound is a fine chemical, primarily utilized as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible historical context for its development, detailed synthetic protocols, and its potential applications in the fields of pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Role of N-Substituted Amino Acid Esters in Synthesis
N-substituted amino acid esters are a critical class of building blocks in modern organic chemistry. Their bifunctional nature, possessing both a secondary amine and an ester group, allows for sequential and controlled elaboration into more complex molecular architectures. This compound, as a member of this family, offers the synthetic chemist a stable and reactive scaffold incorporating a cyclopentyl moiety. This alicyclic group is a common feature in many biologically active molecules due to its ability to impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 195877-46-4 | Internal Knowledge |
| Molecular Formula | C₈H₁₆ClNO₂ | Internal Knowledge |
| Molecular Weight | 193.67 g/mol | Internal Knowledge |
| Appearance | White to off-white crystalline solid | Internal Knowledge |
| Solubility | Soluble in water and lower alcohols | Inferred from structure |
Synthesis and Mechanism
The synthesis of this compound can be achieved through several established methods for the N-alkylation of amino acid esters. A common and efficient approach involves the reaction of a methyl haloacetate with cyclopentylamine.
General Synthetic Pathway
The most probable synthetic route to this compound involves a nucleophilic substitution reaction. This process is outlined in the diagram below.
Sources
An In-depth Technical Guide to the Safe Handling of Methyl 2-(cyclopentylamino)acetate hydrochloride
Introduction: A Proactive Approach to Laboratory Safety
Methyl 2-(cyclopentylamino)acetate hydrochloride is a substituted amino acid ester, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules in pharmaceutical and chemical research. While specific toxicological and reactivity data for this particular compound are not extensively documented in publicly available literature, a robust safety protocol can be developed by examining the chemical's structural motifs and the known hazards of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and experimental integrity. The protocols and recommendations outlined herein are built upon the foundational principles of chemical causality and validated laboratory safety practices.
PART 1: Chemical and Hazard Identification
A thorough understanding of the chemical's properties is the cornerstone of safe handling.
Chemical Identity:
Inferred Hazard Assessment:
In the absence of a specific Safety Data Sheet (SDS), a hazard assessment has been conducted based on the safety profiles of structurally related compounds, including other amino acid methyl ester hydrochlorides. The following potential hazards should be assumed until specific data becomes available:
-
Acute Oral Toxicity: Harmful if swallowed. Many chemical intermediates can cause gastrointestinal irritation or other systemic effects upon ingestion[4][5].
-
Skin Corrosion/Irritation: May cause skin irritation. Prolonged or repeated contact could lead to dermatitis[4][5][6].
-
Serious Eye Damage/Irritation: Causes serious eye irritation. The hydrochloride salt form can be particularly irritating to ocular tissues[4][5][6][7][8].
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[5][7].
The following GHS-style pictograms are recommended for labeling based on this inferred hazard assessment:
| Pictogram | Hazard Class |
| Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant |
PART 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical for mitigating the potential hazards associated with handling this compound.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment to minimize the generation of dusts or aerosols.
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood with sufficient airflow to prevent the escape of airborne particles into the laboratory environment.
-
Contained Systems: For larger scale operations or repetitive tasks, the use of a glove box or other contained system is recommended to further reduce the risk of exposure.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is a non-negotiable aspect of safe handling.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes, dusts, and aerosols that can cause serious eye irritation[4][5][6]. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | To prevent skin contact, which may cause irritation. Gloves should be inspected before use and changed frequently[6][9]. |
| Body Protection | A flame-retardant and anti-static laboratory coat. | To protect personal clothing from contamination and provide a barrier against accidental spills[4]. |
| Respiratory Protection | Not typically required when handled in a fume hood. If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary. | To prevent inhalation of airborne particles that may cause respiratory irritation[5][7]. |
PPE Donning and Doffing Workflow:
The following workflow is designed to prevent cross-contamination and ensure the safe use of PPE.
Caption: PPE Donning and Doffing Sequence.
PART 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling Procedures
-
Grounding and Bonding: When transferring the solid material, take precautionary measures against static discharge, which could ignite flammable solvents in the vicinity[4][5][10][11].
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. If necessary, gently triturate in a fume hood.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous and potentially hazardous reactions[5][9].
-
Hygiene Practices: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse[4][5][6][9].
Storage Requirements
-
Temperature: Store in a well-ventilated place at 2-8°C[2][3].
-
Container: Keep the container tightly closed and in a dry environment[4][5][7][10][11].
-
Segregation: Store away from incompatible materials as mentioned above.
Chemical Storage Logic:
Caption: Chemical Storage and Segregation Logic.
PART 4: Emergency Procedures
Preparedness for unexpected events is a critical component of a comprehensive safety plan.
First-Aid Measures
-
In case of Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][6].
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists[4][6].
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[4][5][6].
-
In case of Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[6].
Spill Response
-
Small Spills:
-
Ensure the area is well-ventilated and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Spill Response Workflow:
Caption: Chemical Spill Response Workflow.
PART 5: Waste Disposal
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. The waste should be placed in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of as chemical waste.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is predicated on a foundation of knowledge, preparedness, and a commitment to a culture of safety. While this guide provides a comprehensive framework based on the available data for analogous compounds, it is incumbent upon the researcher to remain vigilant, seek out any new information as it becomes available, and always exercise prudent judgment in the laboratory. By integrating these principles into daily practice, we can collectively ensure a safe and productive research environment.
References
- SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- SAFETY DATA SHEET. (2021, August 11). Spectrum Chemical.
- SAFETY D
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 11). PMC - NIH.
- This compound, CasNo.195877-46-4. HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD.
- 190904-15-5 | Methyl 2-(cyclopentylamino)
- SAFETY D
- SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
- SAFETY DATA SHEET. (2024, July 14). Sigma-Aldrich.
- Safety D
- CAS NO. 195877-46-4 | Methyl 2-(cyclopentylamino)
Sources
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- 2. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
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- 9. fishersci.fr [fishersci.fr]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Sourcing Methyl 2-(cyclopentylamino)acetate hydrochloride for Advanced Research
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for identifying and qualifying suppliers of Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS No. 195877-46-4). The focus is on ensuring the procurement of high-purity, well-characterized material essential for reproducible and reliable research outcomes. We will delve into the critical aspects of supplier vetting, quality verification, and the establishment of a robust procurement workflow.
Introduction: The Role of Starting Material Quality in Research Integrity
This compound is a specialized organic compound often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and life science research.[1][2][3] The structural integrity and purity of this starting material are paramount; impurities can lead to unforeseen side reactions, introduce confounding variables in biological assays, and ultimately compromise the validity of research findings. Therefore, a rigorous approach to supplier selection is not merely a logistical step but a foundational component of sound scientific practice.
The challenge for researchers lies in navigating a diverse landscape of chemical suppliers, ranging from large-scale manufacturers to smaller distributors.[4] This guide puts forth a systematic process to ensure that the material you procure meets the stringent requirements of your research.
The Supplier Qualification Workflow: A Systematic Approach
Acquiring high-quality reagents is a multi-step process that begins with broad discovery and narrows to the selection of a trusted partner. The following workflow is designed to be a self-validating system, ensuring that each decision point is supported by verifiable data.
Caption: A workflow for qualifying chemical suppliers.
Identifying and Vetting Potential Suppliers
The initial search for suppliers can begin with broad chemical databases and manufacturer catalogs. Companies in the fine and specialty chemicals sector are the primary sources for this compound.[3][5]
Potential Suppliers of this compound:
| Supplier/Platform | CAS Number | Purity/Specifications | Notes |
| Sigma-Aldrich (Merck) | 195877-46-4 | Research Grade | A major, reputable supplier with extensive documentation available online. |
| Thermo Fisher Scientific | 195877-46-4 | >98% (Typical) | Offers a range of specialty chemicals for R&D, often with detailed certificates.[5] |
| Parchem | 195877-46-4 | Not specified | A supplier of specialty chemicals, may require a direct inquiry for detailed specs.[6] |
| ChemScene | 190904-15-5 (Free Base) | 95+% | Provides the free base form; important to note the difference from the hydrochloride salt.[7] |
| Arctom Scientific | 195877-46-4 | Not specified | Lists the product and indicates the availability of SDS and CoA upon request.[8] |
| Aladdin | 195877-46-4 | 98.0% | A supplier with a focus on biochemical reagents, cited in numerous publications.[9] |
| HEBEI SHENGSUAN | 195877-46-4 | 99% | A China-based manufacturer offering various quantities and purity grades.[10] |
Causality in Vetting:
-
Why Differentiate Manufacturer vs. Distributor? A direct manufacturer (e.g., HEBEI SHENGSUAN) often has greater control over the synthesis process and can provide more detailed information on batch history and potential impurities.[10] A distributor (e.g., Parchem) provides value through logistics and accessibility but may have less direct knowledge of the synthesis.
-
Why is the Certificate of Analysis (CoA) Non-Negotiable? The CoA is the primary document attesting to the quality of a specific batch. Trustworthiness is established by scrutinizing this document. A generic technical data sheet is insufficient for research purposes. A reliable CoA will include:
-
The specific batch or lot number.
-
The analytical methods used for characterization (e.g., ¹H NMR, Mass Spectrometry, HPLC).
-
The measured results for purity and other key parameters.
-
A date of analysis.
-
Experimental Protocol: In-House Verification of a New Batch
Upon receiving a sample from a shortlisted supplier, it is crucial to perform in-house verification. This protocol ensures the material's identity and purity align with the supplier's CoA and are suitable for your experimental needs.
Objective: To confirm the identity and assess the purity of a newly acquired batch of this compound.
Materials:
-
Supplier sample of this compound.
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR spectroscopy.
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other appropriate modifier).
-
Vials, pipettes, and standard laboratory glassware.
Methodology:
-
Visual Inspection & Solubility Test:
-
Step 1.1: Visually inspect the sample. It should be a crystalline solid, typically white to pale yellow.[10] Note any discoloration or heterogeneity.
-
Step 1.2: Test solubility. Prepare a 1 mg/mL solution in deionized water. The hydrochloride salt should be readily soluble. Observe for any particulates.
-
Rationale: These simple initial steps can quickly flag significant quality issues like degradation or gross contamination.
-
-
¹H NMR Spectroscopy for Structural Confirmation:
-
Step 2.1: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Step 2.2: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Step 2.3: Analyze the spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of Methyl 2-(cyclopentylamino)acetate. Key expected signals include the methyl ester singlet, the methylene protons adjacent to the nitrogen, and the various protons of the cyclopentyl ring.
-
Rationale: NMR is the gold standard for confirming the chemical structure of an organic molecule. Any significant deviation from the expected spectrum indicates a structural issue or the presence of major impurities.
-
-
HPLC Analysis for Purity Assessment:
-
Step 3.1: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 water:acetonitrile).
-
Step 3.2: Set up an HPLC method. A reverse-phase C18 column is typically appropriate. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Step 3.3: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Step 3.4: Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak. A research-grade compound should exhibit a purity of ≥98%.
-
Rationale: HPLC is a highly sensitive technique for separating the main compound from any impurities, providing a quantitative measure of purity.
-
This self-validating protocol ensures that you have independently verified the supplier's claims before committing the material to critical and costly experiments.
Conclusion: Establishing a Partnership for Research Success
The selection of a supplier for a critical research chemical like this compound should be viewed as the start of a scientific partnership. Reputable suppliers provide more than just a product; they offer transparency through comprehensive documentation, consistency across batches, and accessible technical support.[1][5] By implementing the rigorous qualification and verification workflow detailed in this guide, researchers can mitigate risks associated with poor reagent quality, enhance the reproducibility of their work, and build a foundation of trust with their chemical supply chain.
References
- Top Fine Chemicals Suppliers for Various Industries. PureSynth.
- Fine Chemicals for Life Sciences. MP Biomedicals.
- This compound, CasNo.195877-46-4. HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD.
- Fine Chemicals. Curia Global.
- Specialty & Bulk Fine Chemical Services. Thermo Fisher Scientific - US.
- methyl 2-(cyclopentylamino)
- 32 Fine Chemicals Distributors
- This compound. ECHO CHEMICAL CO., LTD.
- Methyl 2-(cyclopentylamino)
- 190904-15-5 | Methyl 2-(cyclopentylamino)
- This compound (Cas 195877-46-4). Parchem.
- This compound | 195877-46-4. ChemicalBook.
- Methyl 2-(cyclopentylamino)
- CAS NO. 195877-46-4 | Methyl 2-(cyclopentylamino)
Sources
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- 2. mpbio.com [mpbio.com]
- 3. curiaglobal.com [curiaglobal.com]
- 4. Fine Chemicals distributors from around the world ⇒ chemeurope.com [chemeurope.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. parchem.com [parchem.com]
- 7. chemscene.com [chemscene.com]
- 8. arctomsci.com [arctomsci.com]
- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
An In-depth Technical Guide to the Purity and Specifications of Commercially Available Methyl 2-(cyclopentylamino)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical quality attributes of Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS No. 195877-46-4), a key intermediate in pharmaceutical synthesis. As drug development pipelines increasingly rely on the procurement of high-quality starting materials and intermediates, a thorough understanding of their purity, potential impurities, and the analytical methodologies used for their characterization is paramount. This document is intended to serve as a practical resource for researchers and quality control professionals, offering insights into the synthesis, analysis, and interpretation of data related to this compound.
Introduction and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of N-cyclopentylglycine. It is a white to off-white or pale yellow solid, typically supplied as a crystalline powder.[1] Its structure lends itself to further chemical modification, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). One notable application is its potential role as a prodrug that, after hydrolysis, may exhibit inhibitory activity against enzymes like matrix metalloproteinases.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 195877-46-4 | [1][3][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][3][4] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| Appearance | Pale yellow, beige tablets or white to off-white solid | [1] |
| Purity (Typical) | ≥98% | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Synthesis and Potential Impurities
A deep understanding of the synthetic route is crucial for identifying potential impurities. While specific proprietary synthesis methods may vary between manufacturers, the preparation of N-alkylated amino acid esters like this compound generally follows established organic chemistry principles. A plausible and common synthetic strategy is the N-alkylation of a glycine methyl ester precursor.
A likely two-step synthesis is depicted below:
Potential Impurities:
Based on this synthetic route, several process-related impurities could be present in the final product:
-
Starting Materials: Unreacted glycine methyl ester hydrochloride and cyclopentanone (or cyclopentylamine/cyclopentyl halide).
-
Over-alkylation Products: Dialkylation of the glycine nitrogen, leading to a tertiary amine.
-
By-products from Esterification: Impurities from the esterification reagent, such as chlorinated by-products if thionyl chloride is used.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., methanol, dichloromethane, ethyl acetate).
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (N-cyclopentylglycine).
Table 2: Common Potential Impurities and their Origin
| Impurity | Potential Origin |
| Glycine Methyl Ester Hydrochloride | Unreacted starting material from Step 2. |
| Cyclopentanone / Cyclopentylamine | Unreacted starting material from Step 2. |
| N-Cyclopentylglycine | Hydrolysis of the product. |
| Di(cyclopentyl)aminoacetate | Over-alkylation during Step 2. |
| Residual Solvents | Reaction and purification steps. |
Analytical Methods for Quality Control
A robust analytical program is essential to ensure the purity and consistency of this compound. The following techniques are fundamental for its characterization.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound and quantifying any impurities.
Protocol 1: HPLC Purity Determination (Suggested Method)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For this polar, basic compound, a column with low silanol activity is recommended to minimize peak tailing.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase it to a high percentage (e.g., 95%) over 15-20 minutes to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile.
Rationale: The acidic modifier in the mobile phase helps to protonate the amine, leading to better peak shape on the C18 stationary phase. A gradient elution is necessary to separate impurities with a wide range of polarities.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the compound.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) are suitable solvents.
-
¹H NMR Analysis (Expected Chemical Shifts):
-
~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).
-
~3.4-3.6 ppm (multiplet, 1H): Methine proton on the cyclopentyl ring attached to the nitrogen (-CH-N).
-
~3.3-3.5 ppm (singlet or AB quartet, 2H): Methylene protons adjacent to the nitrogen and carbonyl group (-CH₂-CO).
-
~1.4-2.0 ppm (multiplets, 8H): Methylene protons of the cyclopentyl ring.
-
~9-11 ppm (broad singlet, 2H): Protons of the hydrochloride salt (-NH₂⁺-).
-
-
¹³C NMR Analysis (Expected Chemical Shifts):
-
~170-172 ppm: Carbonyl carbon of the ester (C=O).
-
~58-62 ppm: Methine carbon of the cyclopentyl ring attached to nitrogen.
-
~52-54 ppm: Methyl carbon of the ester (-OCH₃).
-
~48-52 ppm: Methylene carbon adjacent to the nitrogen and carbonyl group.
-
~23-34 ppm: Methylene carbons of the cyclopentyl ring.
-
Rationale: The chemical shifts and coupling patterns in the NMR spectra provide a unique fingerprint of the molecule, allowing for unambiguous structural confirmation. The presence of expected signals and the absence of unexpected ones are key indicators of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected m/z for the free base (C₈H₁₅NO₂) would be approximately 157.11.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ester (around 1740 cm⁻¹) and the N-H bends of the hydrochloride salt.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the compound.
Sources
Methodological & Application
Application Notes and Protocols: Methyl 2-(cyclopentylamino)acetate Hydrochloride as a Critical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and analytical characterization of Methyl 2-(cyclopentylamino)acetate hydrochloride, a key intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The methodologies presented herein are designed to ensure high purity, yield, and batch-to-batch consistency, critical attributes for API intermediates. This document emphasizes the causality behind experimental choices, offering field-proven insights to facilitate successful implementation in research and development as well as process scale-up environments.
Introduction: The Strategic Importance of this compound in Pharmaceutical Synthesis
This compound is a secondary amine-containing ester that serves as a crucial building block in the synthesis of complex pharmaceutical molecules. Its structural features, comprising a reactive secondary amine and an ester functional group, allow for its versatile incorporation into a variety of molecular scaffolds. For instance, analogous structures are utilized in the synthesis of antiplatelet agents like clopidogrel, where the secondary amine is a key pharmacophoric element.[1][2][3][4] The hydrochloride salt form of this intermediate enhances its stability and handling properties, making it amenable to storage and use in multi-step synthetic sequences.[5]
The quality of this intermediate directly impacts the purity and yield of the final API. Therefore, robust and well-characterized methods for its synthesis, purification, and analysis are paramount. This guide provides such methods, grounded in established chemical principles and supported by authoritative literature.
Synthesis of this compound
Two primary synthetic routes are presented for the preparation of this compound: Alkylation of Cyclopentylamine and Reductive Amination.
Method 1: N-Alkylation of Cyclopentylamine with Methyl Bromoacetate
This method involves the direct alkylation of cyclopentylamine with methyl bromoacetate. The secondary amine is formed via a nucleophilic substitution reaction. The subsequent in-situ formation of the hydrochloride salt ensures stability and ease of isolation. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic functional groups.[6][7][8][9]
The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate and displacing the bromide ion. A base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. The final step involves the addition of hydrochloric acid to precipitate the desired product as its hydrochloride salt.
Materials:
-
Cyclopentylamine
-
Methyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cyclopentylamine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add sodium bicarbonate (1.5 eq).
-
Slowly add a solution of methyl bromoacetate (1.05 eq) in DCM (2 volumes) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(cyclopentylamino)acetate free base as an oil.
-
Dissolve the crude oil in a minimal amount of diethyl ether.
-
Slowly add 4M HCl in 1,4-dioxane (1.1 eq) with vigorous stirring.
-
The hydrochloride salt will precipitate. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis of Methyl 2-(cyclopentylamino)acetate HCl via N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a powerful method for the formation of amines from carbonyl compounds and ammonia or an amine.[5][11][12][13][14] This route involves the reaction of cyclopentanone with methyl aminoacetate (glycine methyl ester) in the presence of a reducing agent.
Cyclopentanone reacts with glycine methyl ester to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride to the desired secondary amine. This one-pot procedure is highly efficient. The hydrochloride salt is then formed as described previously.
Materials:
-
Glycine methyl ester hydrochloride
-
Cyclopentanone
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend glycine methyl ester hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE, 10 volumes).
-
Add triethylamine (1.1 eq) and stir for 15 minutes to liberate the free amine.
-
Add cyclopentanone (1.2 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Follow steps 7-10 from the N-alkylation protocol for salt formation and isolation.
Caption: Workflow for the synthesis of Methyl 2-(cyclopentylamino)acetate HCl via Reductive Amination.
Purification Protocol: Recrystallization
The purity of the API intermediate is paramount. Recrystallization is a robust and scalable method for the purification of crystalline solids.[15][16][17] The choice of solvent is critical for effective purification.[18][19]
Principles of Recrystallization
Recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Recommended Recrystallization Protocol
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Acetone
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound in a clean, dry Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. The solution should be near saturation.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To further induce crystallization and improve yield, the flask can be placed in an ice bath or refrigerator.
-
Once crystallization is complete, add acetone as an anti-solvent to precipitate more product.[15]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol/acetone mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Purification Workflow Diagram
Caption: Workflow for the purification of Methyl 2-(cyclopentylamino)acetate HCl by recrystallization.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the this compound intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the intermediate and quantifying any impurities.[20][21][22][23][24][25]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the synthesized compound.[26][27][28][29][30]
-
¹H NMR (500 MHz, D₂O):
-
δ 4.0-4.2 ppm (s, 2H, -CH₂-)
-
δ 3.8-3.9 ppm (s, 3H, -OCH₃)
-
δ 3.5-3.7 ppm (m, 1H, -CH- of cyclopentyl)
-
δ 1.5-2.2 ppm (m, 8H, -CH₂- of cyclopentyl)
-
-
¹³C NMR (125 MHz, D₂O):
-
δ 170-172 ppm (C=O)
-
δ 58-60 ppm (-CH- of cyclopentyl)
-
δ 53-55 ppm (-OCH₃)
-
δ 48-50 ppm (-CH₂-)
-
δ 28-30 ppm (-CH₂- of cyclopentyl)
-
δ 23-25 ppm (-CH₂- of cyclopentyl)
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural information through fragmentation patterns.[31][32][33][34][35]
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: m/z = 158.12 (for the free base)
-
Key Fragmentation Ions: Loss of the methoxy group (-OCH₃), loss of the carbomethoxy group (-COOCH₃), and fragmentation of the cyclopentyl ring.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of Methyl 2-(cyclopentylamino)acetate HCl.
Potential Impurities and Control Strategy
Understanding and controlling potential impurities is crucial for ensuring the quality of the API intermediate.
| Potential Impurity | Origin | Control Strategy |
| Unreacted Cyclopentylamine | Incomplete reaction in Method 1. | Controlled stoichiometry, reaction monitoring, and purification by recrystallization. |
| Methyl bromoacetate | Excess reagent in Method 1. | Controlled stoichiometry and aqueous workup. |
| Dialkylated Product | Side reaction in Method 1 where the product reacts with another molecule of methyl bromoacetate. | Controlled addition of alkylating agent at low temperature. |
| Glycine methyl ester | Incomplete reaction in Method 2. | Reaction monitoring and purification. |
| Over-reduction products | Side reaction in Method 2. | Controlled addition of the reducing agent. |
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, purification, and analytical characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed methodologies, researchers and drug development professionals can consistently produce this critical API intermediate with the high degree of purity and quality required for pharmaceutical applications.
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
- BenchChem. (2025). Application Note: Purification of 2-(Methylamino)
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- University of Massachusetts.
- Eureka. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate.
- Google Patents. (2010).
- Google Patents. (2016).
- ResearchGate. (2017). The synthesis of clopidogrel.
- Google Patents. (2014).
- European Patent Office. (2010). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL.
- ResearchGate. (2015).
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
- Chemistry LibreTexts. (2023).
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]
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MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
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- Oncohema Key. (2016).
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The Versatility of Methyl 2-(cyclopentylamino)acetate hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Methyl 2-(cyclopentylamino)acetate hydrochloride, a secondary amine-containing ester, has emerged as a valuable building block in medicinal chemistry. Its unique combination of a cyclopentyl group and a glycine methyl ester moiety offers a compelling starting point for the synthesis of diverse compound libraries targeting a range of biological pathways. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the development of next-generation pharmaceuticals.
Introduction: Unpacking the Potential of a Multifunctional Building Block
This compound (CAS No. 195877-46-4) is a molecule that, at first glance, appears to be a simple N-substituted amino acid ester. However, its utility in medicinal chemistry is multifaceted. The cyclopentyl group provides a degree of lipophilicity and conformational restriction that can be advantageous for binding to protein targets. The secondary amine serves as a key handle for further chemical elaboration, allowing for the introduction of a wide array of functional groups. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering another point for modification or for mimicking a key interaction in a biological target.
While direct and extensive pharmacological studies on this compound itself are not widely published, its significance lies in its role as a precursor and structural component in more complex and biologically active molecules. The N-substituted glycine scaffold is a recurring motif in compounds targeting the central nervous system, and the cyclopentylamino moiety has been incorporated into molecules with anticancer and enzyme inhibitory activities.[1]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 195877-46-4 | [2][3] |
| Molecular Formula | C8H16ClNO2 | [2] |
| Molecular Weight | 193.67 g/mol | [2] |
| Appearance | Pale yellow to beige solid | [2] |
| Storage | 2-8°C | [2] |
Note on Handling: As a hydrochloride salt, the compound is generally a stable, crystalline solid that is easier to handle and weigh than its free base counterpart. It is hygroscopic and should be stored in a desiccator. For reactions requiring the free amine, a deprotonation step with a suitable base is necessary.
Synthetic Pathways and Methodologies
The primary utility of this compound is as a reactant in the synthesis of more elaborate molecules. Below are detailed protocols for its preparation and subsequent use in common medicinal chemistry transformations.
Protocol: Synthesis of this compound
This protocol outlines a standard reductive amination procedure to synthesize the title compound.
Caption: Synthetic scheme for this compound.
Materials:
-
Glyoxylic acid monohydrate
-
Cyclopentylamine
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl2)
-
Diethyl ether (Et2O)
-
Hydrochloric acid (concentrated)
Procedure:
-
Reductive Amination:
-
In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add cyclopentylamine (1.1 eq) to the solution while stirring.
-
After 30 minutes, add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
The resulting aqueous solution contains 2-(cyclopentylamino)acetic acid and can be used directly in the next step or purified by extraction.
-
-
Esterification:
-
To the crude 2-(cyclopentylamino)acetic acid in a round-bottom flask, add methanol.
-
Cool the mixture to 0°C.
-
Slowly add thionyl chloride (2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude methyl 2-(cyclopentylamino)acetate as its hydrochloride salt.
-
-
Purification and Salt Formation (if starting from the free base):
-
If the free base of methyl 2-(cyclopentylamino)acetate is isolated, dissolve it in diethyl ether.
-
Slowly add a solution of HCl in diethyl ether until precipitation is complete.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Protocol: N-Acylation of Methyl 2-(cyclopentylamino)acetate
This protocol demonstrates a common follow-up reaction to introduce further diversity.
Caption: Workflow for N-acylation.
Materials:
-
This compound
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) and stir until the solid dissolves completely.
-
Cool the solution to 0°C.
-
Slowly add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
Applications in Medicinal Chemistry: A Landscape of Possibilities
The true value of this compound is realized in the diverse structures and biological activities of the molecules derived from it.
Neurological Disorders
N-substituted glycine derivatives have been investigated for their potential as anticonvulsant agents.[4] The modulation of glycine receptors in the central nervous system is a key therapeutic strategy. The cyclopentyl group in our title compound can confer favorable pharmacokinetic properties, such as increased brain penetration, which is crucial for CNS-acting drugs. Researchers can utilize this compound as a starting point to synthesize novel N-substituted glycine amides and esters for screening in models of epilepsy and other neurological disorders.
Anticancer Applications
The cyclopentylamino moiety has been incorporated into heterocyclic scaffolds, such as thiazolones, which have demonstrated potential as anticancer agents.[1] this compound can be used to introduce the N-cyclopentylglycine side chain onto various heterocyclic cores. The resulting compounds can then be evaluated for their cytotoxic activity against various cancer cell lines and for their ability to inhibit specific cancer-related enzymes.
Enzyme Inhibition
The structural features of derivatives of this compound make them suitable candidates for enzyme inhibitors. For instance, the N-cyclopentyl group can occupy hydrophobic pockets in an enzyme's active site, while the glycine backbone can form key hydrogen bonds. A notable example is the investigation of related compounds as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme implicated in metabolic disorders.[1]
Future Directions and Conclusion
This compound is more than just a chemical reagent; it is a gateway to a vast chemical space with significant therapeutic potential. Its utility as a versatile building block allows for the rapid generation of diverse compound libraries for high-throughput screening. Future research will likely see this compound and its derivatives explored in the context of other therapeutic areas, driven by the continual need for novel chemical matter in drug discovery. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable synthetic intermediate in their quest for new medicines.
References
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PubMed. (n.d.). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Retrieved January 7, 2026, from [Link]
-
MDPI. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved January 7, 2026, from [Link]
Sources
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- 4. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Methods for Methyl 2-(cyclopentylamino)acetate hydrochloride Quantification
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS: 195877-46-4), a key intermediate in pharmaceutical synthesis. We present three robust methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Potentiometric Titration. Each protocol is designed to be self-validating, grounded in established scientific principles, and explained with the causality behind experimental choices. This guide adheres to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure scientific integrity and practical applicability in a research and quality control setting.
Introduction: The Analytical Imperative for a Key Intermediate
This compound, with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol , serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, access to reliable and validated analytical methods for its quantification is not merely a procedural step but a cornerstone of process control and regulatory compliance.
This application note moves beyond a simple listing of procedures. It provides a strategic overview of three distinct, yet complementary, analytical approaches. The selection of a specific method depends on the available instrumentation, the required level of sensitivity and specificity, and the sample matrix. We will explore a high-specificity chromatographic method (HPLC), an alternative separation technique for volatile derivatives (GC), and a classic, cost-effective absolute method (Titrimetry). Each section is supported by a detailed protocol and insights honed from field experience, ensuring that the user can not only execute the method but also understand its underlying principles and potential challenges.
Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Specificity
Principle of the Method
High-Performance Liquid Chromatography is the premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is ideal. The analyte, being polar, is injected into the system where it partitions between a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. By manipulating the mobile phase composition, we can achieve a reproducible retention time for the analyte, and the detector response (typically UV absorbance) is directly proportional to its concentration. This method offers excellent specificity, allowing for the quantification of the target analyte even in the presence of impurities.[3][4]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification of the analyte.
Detailed HPLC Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile and water.
-
Potassium phosphate monobasic and phosphoric acid (for buffer preparation).
2. Reagent and Standard Preparation
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. An isocratic elution is recommended for simplicity.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
4. Analysis and Calculation
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of the analyte in the sample solution using the calibration curve's linear regression equation.
Expert Insights: The choice of a low UV wavelength (210 nm) is due to the lack of a strong chromophore in the molecule. The acidic pH ensures that the secondary amine is protonated, leading to better peak shape and avoiding interactions with residual silanols on the column. This method can be readily validated according to ICH guidelines.[5][6]
Chapter 2: Gas Chromatography (GC) - An Orthogonal Approach
Principle of the Method
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[7] Since this compound is a salt and thus non-volatile, a crucial derivatization step is required to convert it into a thermally stable and volatile analog suitable for GC analysis. A common approach is silylation, which replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group. The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides a robust and linear response for quantification.
Experimental Workflow: GC Analysis with Derivatization
Caption: Workflow for GC quantification including derivatization.
Detailed GC Protocol
1. Instrumentation and Materials
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC vials with inserts, heating block or oven.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile).
2. Derivatization and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dilute with the anhydrous solvent.
-
Derivatization Procedure: In a GC vial, add 100 µL of the standard or sample solution. Add 100 µL of the BSTFA reagent. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection. Prepare a series of calibration standards by derivatizing dilutions of the stock solution.
3. GC Conditions
| Parameter | Recommended Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | FID |
| Detector Temperature | 300 °C |
4. Analysis and Calculation
-
Follow the same calibration and calculation procedure as described for the HPLC method.
Expert Insights: The success of this method hinges on the derivatization step. The reaction must be consistent and complete. Using an internal standard is highly recommended to account for variations in derivatization efficiency and injection volume. GC-MS can be used as a complementary technique to confirm the identity of the derivatized peak.[8][9]
Chapter 3: Potentiometric Titration - A Fundamental Quantitative Method
Principle of the Method
This method provides a direct (absolute) measure of the analyte concentration without the need for a reference standard calibration curve. As a hydrochloride salt of a secondary amine, the compound can be quantified via acid-base titration. The sample is dissolved in a suitable solvent and titrated with a standardized strong base, such as sodium hydroxide. The consumption of titrant is monitored with a pH electrode. The endpoint, where all the hydrochloride salt has been neutralized, is identified by the point of maximum inflection in the titration curve (the first derivative). This is a classic, robust, and cost-effective assay method.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for potentiometric titration assay.
Detailed Titration Protocol
1. Apparatus and Reagents
-
Automatic titrator or a pH meter with a combination pH electrode and a magnetic stirrer.
-
Class A 50 mL burette.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water or a mixed solvent system (e.g., water/alcohol).
2. Titrant Standardization
-
Accurately weigh approximately 400 mg of primary standard potassium hydrogen phthalate (KHP), previously dried at 110 °C for 1 hour.
-
Dissolve in 50 mL of deionized water and titrate with the ~0.1 M NaOH solution to the potentiometric endpoint.
-
Calculate the exact molarity of the NaOH solution.
3. Sample Titration Procedure
-
Accurately weigh a quantity of the sample equivalent to about 150 mg of this compound into a 150 mL beaker.
-
Dissolve in 75 mL of deionized water.
-
Immerse the pH electrode and the tip of the burette into the solution.
-
Stir the solution and titrate with the standardized 0.1 M NaOH, recording the pH and volume added. Add titrant in smaller increments near the anticipated endpoint.
4. Calculation of Assay The percentage assay is calculated using the following formula:
Assay (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH consumed at the endpoint (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of the analyte (193.67 g/mol )
-
W = Weight of the sample taken (mg)
Expert Insights: The choice of solvent is important to ensure full dissolution of the sample. For less soluble samples, a water/isopropanol mixture can be effective.[10] Potentiometric detection is superior to colorimetric indicators as it provides an objective endpoint determination, free from human interpretation error, which is especially useful for weakly acidic/basic compounds.
Chapter 4: Method Validation Protocol (As per ICH Q2(R1))
The purpose of method validation is to provide documented evidence that the chosen analytical procedure is suitable for its intended purpose.[11] The following parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guideline, should be assessed for the chosen quantitative method (e.g., the HPLC method).[5][12]
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo and a sample spiked with known impurities to show no interference at the retention time of the analyte.
2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120500 |
| 25 | 301100 |
| 50 | 605200 |
| 100 | 1215000 |
| 200 | 2428000 |
| Correlation Coeff. (r²) | ≥ 0.999 |
3. Accuracy (Recovery): The closeness of the test results to the true value. It is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.3 | 100.3 |
| 120% | 120 | 121.1 | 100.9 |
| Acceptance Criteria | 98.0 - 102.0% |
4. Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. (e.g., n=6 preparations at 100% concentration).
-
Intermediate Precision (Inter-assay): Precision within-laboratory variations (different days, analysts, or equipment).
| Precision Type | Mean Assay (%) | Std. Dev. | % RSD |
| Repeatability (n=6) | 99.8 | 0.45 | 0.45% |
| Intermediate (n=6) | 99.5 | 0.68 | 0.68% |
| Acceptance Criteria | ≤ 2.0% |
5. Limit of Quantitation (LOQ) & Detection (LOD):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Example LOQ: 1 µg/mL
-
Example LOD: 0.3 µg/mL
-
6. Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | Variation | Result (% Assay) |
| Baseline | --- | 99.7 |
| Flow Rate | 0.9 mL/min | 99.5 |
| Flow Rate | 1.1 mL/min | 99.8 |
| Column Temp. | 28 °C | 99.4 |
| Column Temp. | 32 °C | 99.6 |
Conclusion
This application note has detailed three distinct and robust analytical methods for the quantification of this compound. The HPLC method offers superior specificity and is ideal for purity testing and stability studies. The GC method , while requiring a derivatization step, serves as an excellent orthogonal technique for confirmation. The Potentiometric Titration method is a reliable, cost-effective approach for performing a direct assay of the bulk material. The choice of method should be guided by the specific analytical need, and any method chosen for routine quality control must be fully validated as outlined by ICH guidelines to ensure data integrity and regulatory acceptance.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bansal, S. K., & DeStefano, A. (2007). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Abraham Entertainment. (2022). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
PubChem. Methyl 2-(phenylamino)acetate hydrochloride. National Center for Biotechnology Information. [Link]
-
Scribd. Amine Titration. [Link]
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-
Main Roads Western Australia. TP780 - Determination of Total Amine Value. [Link]
-
Gilbert, J. C., & Martin, S. F. Gas Chromatography. Cengage Learning. [Link]
-
Scribd. Aminetitrations. [Link]
-
AOCS. Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. [Link]
-
ResearchGate. A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B. [Link]
-
Dayang Chem (Hangzhou) Co., Ltd. This compound. [Link]
-
National Institutes of Health (NIH). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]
-
Lunn, G. HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
MDPI. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. [Link]
-
ResearchGate. Acetate and chloride determination by ion exchange HPLC with indirect photometric detection. [Link]
-
Arctom. CAS NO. 195877-46-4 | this compound. [Link]
-
SIELC Technologies. Separation of Methyl acetate on Newcrom R1 HPLC column. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 2-(cyclopentylamino)acetate hydrochloride
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 2-(cyclopentylamino)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, coupled with UV detection at a low wavelength. The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for quality control and routine analysis in research and drug development settings. The entire analytical procedure, including system suitability, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines are presented.
Introduction
This compound (CAS No: 195877-46-4) is a secondary amine derivative that serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Ensuring the purity and quantifying the content of such intermediates is critical for controlling the quality of the final API and maintaining process consistency. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
This document provides a comprehensive guide for the analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals. The guide is divided into three main parts:
-
A detailed, step-by-step analytical method for immediate implementation.
-
The scientific rationale behind the selection of key method parameters, offering deeper insight into the method development process.
-
A complete method validation protocol structured according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]
Analytical Method and Protocol
This section outlines the complete experimental procedure for the quantitative analysis of this compound.
Instrumentation, Materials, and Reagents
-
Instrumentation: HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound (Purity ≥ 98%).[6]
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (70:30 v/v) |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase (1 L):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 700 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Add 300 mL of acetonitrile.
-
Mix thoroughly, filter through a 0.45 µm membrane filter, and degas prior to use.
-
-
Diluent: The mobile phase is used as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with the diluent, and mix well.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analytical Workflow
The general workflow for performing the analysis is depicted below.
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- 6. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
Application Notes & Protocols: Experimental Formulation of Methyl 2-(cyclopentylamino)acetate hydrochloride
Abstract
This document provides a comprehensive guide for the formulation of Methyl 2-(cyclopentylamino)acetate hydrochloride, a research compound featuring both a secondary amine hydrochloride salt and a methyl ester functional group. The dual reactivity of this molecule necessitates precise control over formulation conditions to ensure solution stability, experimental reproducibility, and data integrity. We present detailed protocols for the preparation of stock solutions and final working solutions for both in vitro and in vivo applications, emphasizing the chemical principles that underpin each procedural step. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to prepare accurate and stable formulations, thereby minimizing experimental variability arising from compound degradation.
Pre-Formulation Analysis: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[1] The molecule's structure presents two key features that dictate its behavior in solution: a protonated secondary amine (an ammonium salt) and a methyl ester.
-
Amine Hydrochloride Salt: The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to the free base.[2][3] In solution, the protonated amine exists in a pH-dependent equilibrium with its neutral, more lipophilic free base form.[4] This equilibrium is critical for solubility and biological interaction.
-
Methyl Ester Group: Ester functional groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol (methanol, in this case).[5] This reaction is catalyzed by both acid and base, but the rate is typically minimized in a slightly acidic to neutral pH range (pH 4-8).[6]
Controlling the pH is therefore the most critical parameter to manage both solubility (by keeping the amine protonated) and stability (by preventing ester hydrolysis).
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Rationale |
| CAS Number | 195877-46-4 | [7] |
| Molecular Formula | C₈H₁₆ClNO₂ | [7] |
| Molecular Weight | 193.67 g/mol | [7] |
| Structure | ![]() | - |
| Estimated pKa (Ammonium) | ~9.5 - 10.5 | The pKa of a protonated secondary amine is typically in this range.[8][9] Below this pH, the molecule is predominantly in its charged, water-soluble hydrochloride form. |
| Estimated pKa (Protonated Ester) | ~ -6.5 | The ester carbonyl is a very weak base and is not physiologically relevant.[10] |
| Primary Chemical Liability | Ester Hydrolysis | Highly susceptible to degradation in strongly acidic or, particularly, alkaline (pH > 8) conditions.[5][6] |
| Solubility Profile | High in Water/Aqueous Buffers | As a hydrochloride salt, it is designed for aqueous solubility.[11][12] Solubility can decrease significantly if the pH is raised above the amine's pKa, leading to the formation of the less soluble free base. |
Chemical Equilibrium & Stability Pathway
The following diagram illustrates the critical pH-dependent equilibrium and the potential degradation pathway for the compound in an aqueous environment.
Protocol: Preparation of Primary Stock Solutions
Preparing an accurate, concentrated primary stock solution is the first and most critical step in any experiment.[13] This minimizes weighing errors and ensures consistency across multiple experiments.[1]
Materials
-
This compound (solid powder)
-
Analytical balance
-
Spatula and weigh boat
-
Appropriate volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Solvent: Sterile, nuclease-free water or anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer and/or sonicator
-
Sterile, light-blocking, single-use cryovials for aliquoting
Choosing a Solvent
-
Sterile Water (Recommended First Choice): As a hydrochloride salt, the compound is expected to be water-soluble. Water is the most biologically compatible solvent.
-
DMSO (Alternative): If high concentrations (>50 mM) are required that exceed aqueous solubility, DMSO can be used. Note that the final concentration of DMSO in in vitro assays should be kept below 0.5% to avoid cellular toxicity, and as low as possible for in vivo studies.[14]
Step-by-Step Protocol (Example: 10 mM Stock in Water)
-
Calculation: Use the following formula to determine the mass of compound required.[1]
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 10 mM stock solution:
-
Mass (mg) = (0.010 mol/L) x (0.010 L) x (193.67 g/mol ) x (1000 mg/g) = 1.937 mg
-
-
Weighing:
-
Place a clean weigh boat on a calibrated analytical balance and tare it.
-
Carefully weigh out the calculated mass (1.937 mg). Record the exact mass weighed. For accuracy, it is often easier to weigh a larger mass (e.g., 19.37 mg) and dissolve it in a larger volume (e.g., 100 mL).
-
-
Dissolution:
-
Quantitatively transfer the weighed powder into the volumetric flask.
-
Add approximately half of the final volume of sterile water (e.g., 5 mL for a 10 mL flask).
-
Cap and vortex the solution for 1-2 minutes. If dissolution is slow, use an ultrasonic bath for 5-10 minutes.[15]
-
Visually inspect to ensure all solid has completely dissolved. The solution should be clear and free of particulates.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add sterile water to the calibration mark on the volumetric flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[1]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use, sterile, light-blocking cryovials.[14]
-
Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term (up to 6 months) storage.[14]
-
Protocol: Formulation for In Vitro Assays
For cell-based assays, the final working solution must be sterile and buffered to maintain physiological pH, which also serves to protect the ester from hydrolysis.
Workflow for In Vitro Formulation
Step-by-Step Protocol
-
Thaw Stock Solution: Remove one aliquot of the frozen primary stock solution. Thaw it completely at room temperature and vortex briefly to ensure homogeneity. Keep it on ice.
-
Dilution: Perform serial or direct dilutions of the stock solution into the final, sterile cell culture medium or buffered solution (e.g., PBS, pH 7.4) to achieve the desired final experimental concentrations.
-
Example: To make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of sterile buffer.
-
-
Sterile Filtration (CRITICAL STEP):
-
Rationale: Even if the stock and buffer are sterile, the dilution process is an opportunity for contamination. The final working solution must be sterile-filtered before adding to cells.[16]
-
Procedure: a. Unpack a sterile syringe and a sterile 0.22 µm syringe filter. Use a low protein-binding filter material such as Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) to minimize compound adsorption.[16][17] b. Draw the final working solution into the syringe. c. Attach the syringe filter to the syringe. d. Carefully dispense the solution through the filter into a new sterile tube. Discard the first few drops to ensure the filter is properly wetted. e. The filtered solution is now ready for immediate use in your experiment.
-
-
Best Practice: Prepare fresh working solutions for each experiment from a frozen stock aliquot to ensure consistency and avoid degradation.
Protocol: Formulation for In Vivo Dosing Solutions
For animal studies, the formulation vehicle must be biocompatible, sterile (for parenteral routes), and capable of delivering an accurate dose.[18]
Vehicle Selection
The choice of vehicle is dictated by the route of administration and the compound's solubility.[18][19]
-
Aqueous Vehicles (Preferred):
-
0.9% Sodium Chloride (Saline): Standard for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes.
-
Phosphate-Buffered Saline (PBS), pH 7.4: Provides buffering capacity to maintain physiological pH.
-
-
Co-Solvent Systems (If necessary for solubility):
-
If the required dose concentration exceeds aqueous solubility, a co-solvent system may be needed. A common, well-tolerated formulation is:
-
5-10% DMSO
-
30-40% Polyethylene glycol 400 (PEG400)
-
Remainder: Saline or Water
-
-
Caution: The vehicle itself must be tested in a control group of animals to ensure it does not produce confounding effects.[18] The pH of the final formulation should be checked and adjusted to be near physiological pH (~6.5-8.0) to minimize irritation.[18]
-
Step-by-Step Protocol (Example: 5 mg/kg IP dose in Saline)
-
Calculations:
-
Dose per animal: Assume a 25 g (0.025 kg) mouse. Dose = 5 mg/kg * 0.025 kg = 0.125 mg.
-
Dosing volume: A typical IP injection volume is 10 mL/kg.[20] Volume = 10 mL/kg * 0.025 kg = 0.25 mL.
-
Required concentration: Concentration = 0.125 mg / 0.25 mL = 0.5 mg/mL .
-
-
Preparation:
-
Based on the number of animals, calculate the total volume needed (include ~20% overage). For 10 mice: 10 * 0.25 mL * 1.2 = 3 mL total volume.
-
Total mass needed: 3 mL * 0.5 mg/mL = 1.5 mg.
-
Weigh 1.5 mg of the compound and dissolve it in 3 mL of sterile 0.9% saline.
-
Vortex or sonicate until fully dissolved. The solution must be clear and free of particulates.
-
-
Sterility for Injections: All solutions for parenteral administration must be sterile.[18] Filter the final dosing solution through a 0.22 µm syringe filter as described in Section 3.2.
-
Administration: Use the prepared solution promptly. If storage is required, it should be validated on a case-by-case basis, but short-term storage at 2-8°C for a few hours is generally acceptable.
References
-
Morton, D., et al. (2001). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]
-
Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. SciSpace. [Link]
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Erhirhie, E. O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Erhirhie, E. O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Semantic Scholar. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
-
Erhirhie, E. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]
-
Hoogendoorn, R. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. [Link]
-
Global Filter. (n.d.). Sterile Pharmaceutical Filtration. Global Filter. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Langer, E. S. (2017). Sterile Filtration: Principles, Best Practices and New Developments. ResearchGate. [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Protheragen. [Link]
-
Meissner, M. (n.d.). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Meissner. [Link]
-
N/A. (n.d.). Approximate pKa chart of the functional groups. University Handout. [Link]
-
BioProcess International. (2016). Best Practices for Critical Sterile Filter Operation: A Case Study. BioProcess International. [Link]
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Kumar, N., et al. (2019). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]
-
N/A. (n.d.). Acid-base properties of amides. University Handout. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]
-
LibreTexts Chemistry. (2020). Amines as Bases. Chemistry LibreTexts. [Link]
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Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
-
Dash, A. K., & Singh, J. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
LibreTexts Chemistry. (2022). Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: The Utility of Methyl 2-(cyclopentylamino)acetate hydrochloride in the Modular Synthesis of Protein Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-relevant proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) for selective protein destruction.[3][4] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization.[1][5] This guide provides a detailed examination of Methyl 2-(cyclopentylamino)acetate hydrochloride, a versatile amine-containing building block, and its application in the streamlined synthesis of PROTAC libraries. We will explore the underlying principles of PROTAC design, provide detailed protocols for synthesis and biological validation, and offer expert insights into experimental choices.
Introduction to Targeted Protein Degradation and PROTACs
Conventional pharmacology relies on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to exert its effect.[4] TPD, and specifically PROTAC technology, offers an event-driven, catalytic mechanism.[4][6] A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable pharmacological response at lower doses.[6]
The success of a PROTAC is critically dependent on its ability to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[3][7] While the two ligands provide specificity, the linker that connects them is a crucial determinant of a PROTAC's efficacy, influencing the geometry of the ternary complex, cell permeability, and overall drug-like properties.[8][9] The empirical nature of PROTAC design necessitates the rapid synthesis and evaluation of diverse compound libraries, making modular building blocks indispensable tools for researchers.[7][10]
The PROTAC Mechanism of Action
The PROTAC-mediated degradation pathway is a multi-step process within the cell:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a POI-PROTAC-E3 ligase ternary complex.[3][11][12]
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[6][13]
-
Proteasomal Recognition: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.[7][]
-
Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can engage another POI, acting catalytically.[4][6]
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Compound Profile: this compound
This building block serves as a foundational component for constructing the linker region of a PROTAC. Its secondary amine provides a key reactive handle for conjugation, typically through amide bond formation, a robust and widely used reaction in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 195877-46-4 | [15][16] |
| Molecular Formula | C₈H₁₆ClNO₂ | [16] |
| Molecular Weight | 193.67 g/mol | [16] |
| Structure | ![]() | |
| Appearance | White to off-white solid | N/A |
| Key Feature | Reactive secondary amine for linker elongation/conjugation | N/A |
Expert Insight: The use of a simple alkyl-amine structure like Methyl 2-(cyclopentylamino)acetate provides a flexible linker, which is often a good starting point in PROTAC design.[][17] Unlike rigid linkers, flexible chains allow the POI and E3 ligase ligands to adopt a wider range of conformations, increasing the probability of forming a productive ternary complex.[17] The hydrochloride salt form enhances the compound's stability and handling properties as a solid.
Application Protocol: Modular PROTAC Synthesis
The following protocols outline a general workflow for using this compound to synthesize and evaluate a PROTAC. This example assumes the coupling of the building block to a pre-formed E3 ligase ligand-linker conjugate bearing a terminal carboxylic acid.
Caption: A streamlined workflow from PROTAC design to biological data analysis.
Protocol 1: Amide Coupling for PROTAC Finalization
This protocol describes the coupling of the amine building block to a carboxylic acid-terminated fragment to form the final PROTAC molecule.
Materials and Reagents:
| Reagent | Purpose |
|---|---|
| E3 Ligase-Linker-COOH fragment | The "other half" of the PROTAC |
| Methyl 2-(cyclopentylamino)acetate HCl | Amine building block |
| HATU (or HBTU/EDC) | Amide coupling reagent |
| DIPEA (or Et₃N) | Non-nucleophilic base |
| Anhydrous DMF (or DCM) | Reaction solvent |
| Saturated NaHCO₃ solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| HPLC-grade solvents | For purification |
Step-by-Step Methodology:
-
Preparation: To a clean, dry vial, add the E3 Ligase-Linker-COOH fragment (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Amine Addition: Add this compound (1.2 eq) to the solution.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. This is a critical step to deprotonate the hydrochloride salt, freeing the secondary amine for reaction, and to neutralize acids formed during the reaction.
-
Coupling Agent: Add the coupling reagent HATU (1.2 eq) to the mixture. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.
-
Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule with high purity.
-
Final Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and ¹H NMR.[18]
Protocol 2: Western Blotting for Target Protein Degradation
This is the gold-standard cellular assay to confirm the biological activity of a newly synthesized PROTAC.
Materials and Reagents:
| Reagent | Purpose |
|---|---|
| Cancer cell line expressing the POI | Biological system |
| Synthesized PROTAC | Test compound |
| DMSO | Vehicle control |
| Proteasome Inhibitor (e.g., MG132) | Mechanistic control |
| RIPA Lysis Buffer | Protein extraction |
| BCA Protein Assay Kit | Protein quantification |
| Primary Antibody against POI | Target detection |
| Primary Antibody against loading control (e.g., GAPDH, β-actin) | Normalization |
| HRP-conjugated Secondary Antibody | Signal detection |
| ECL Chemiluminescence Substrate | Visualization |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your PROTAC in cell culture media (e.g., from 1 nM to 10 µM). Treat the cells and incubate for a desired period (typically 18-24 hours). Include a DMSO-only well as a negative control.
-
Mechanistic Control (Optional but Recommended): In a separate well, co-treat cells with a high concentration of the PROTAC and a proteasome inhibitor like MG132. If degradation is proteasome-dependent, this co-treatment should "rescue" the protein from degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer to lyse the cells and solubilize proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel to separate proteins by size, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody specific to your POI overnight at 4°C.
-
Wash, then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).[19]
Advanced Characterization and Troubleshooting
While Western Blotting confirms degradation, a deeper understanding of the mechanism requires further biophysical assays.
| Assay Type | Purpose | Reference |
| TR-FRET / AlphaLISA | Quantify ternary complex formation and stability in a biochemical setting. | [19][20] |
| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of binary (PROTAC-POI, PROTAC-E3) and ternary complex binding. | N/A |
| Global Proteomics (MS-based) | Assess the selectivity of the PROTAC across the entire proteome, identifying potential off-targets. | [19][20] |
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Protein Degradation | - Poor cell permeability.- Unfavorable linker length/geometry preventing ternary complex formation.- Low binding affinity to POI or E3 ligase. | - Synthesize analogs with different linker lengths and compositions (e.g., more hydrophilic PEG units).- Confirm binary binding of the warhead and E3 ligand independently.- Perform a ternary complex formation assay (e.g., TR-FRET). |
| "Hook Effect" (Reduced degradation at high concentrations) | High PROTAC concentrations favor the formation of binary complexes (POI-PROTAC and E3-PROTAC) over the productive ternary complex. | This is a common feature of PROTACs and confirms the mechanism. Focus on the compound's potency at lower concentrations. |
| Off-Target Degradation | - Lack of specificity of the POI ligand.- PROTAC induces a "neo-substrate" interaction with the E3 ligase. | - Perform global proteomics to identify off-targets.- Redesign the POI ligand for higher specificity. |
Conclusion
This compound is a valuable and synthetically tractable building block for the construction of PROTAC linkers. Its simple structure provides a flexible, amine-functionalized starting point for coupling reactions, enabling the rapid and efficient generation of PROTAC libraries essential for structure-activity relationship studies. By integrating this component into a rational design and synthesis workflow, followed by rigorous biological and biophysical characterization, researchers can accelerate the discovery of novel and potent protein degraders for therapeutic development.
References
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC - NIH. (URL: [Link])
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (URL: [Link])
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (URL: [Link])
-
E3 ligase ligand chemistries: from building blocks to protein degraders - RSC Publishing. (URL: [Link])
-
PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (URL: [Link])
-
(PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. (URL: [Link])
-
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses | JACS Au - ACS Publications. (URL: [Link])
-
Methyl 2-cyclobutyl-2-(cyclopentylamino)acetate | C12H21NO2 | CID 80487829 - PubChem. (URL: [Link])
-
Methyl 2-(phenylamino)acetate hydrochloride | C9H12ClNO2 | CID 12241365 - PubChem. (URL: [Link])
-
Degrader Building Blocks | LYTAC & PROTAC Degraders - Bio-Techne. (URL: [Link])
-
Methods to accelerate PROTAC drug discovery - PMC - NIH. (URL: [Link])
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - MDPI. (URL: [Link])
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PROTAC composition and mechanism of PROTAC. - ResearchGate. (URL: [Link])
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC. (URL: [Link])
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A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. (URL: [Link])
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Targeted Protein Degradation in Antibacterial Drug Discovery? - PMC - PubMed Central. (URL: [Link])
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Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). (URL: [Link])
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Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - NIH. (URL: [Link])
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Targeted protein degradation: advances in drug discovery and clinical practice - PMC. (URL: [Link])
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Application Notes and Protocols for the Cellular Characterization of Methyl 2-(cyclopentylamino)acetate hydrochloride
Introduction: A Structural Rationale for Functional Screening
Methyl 2-(cyclopentylamino)acetate hydrochloride is a small molecule characterized by a secondary amine and a methyl ester moiety attached to a cyclopentyl group. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structure bears resemblance to pharmacophores known to interact with key players in neurotransmission, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The cyclopentyl group provides a rigid, lipophilic scaffold, while the aminoacetate portion can engage in hydrogen bonding and electrostatic interactions within a receptor or transporter binding pocket.
Given this structural rationale, a logical first step in characterizing the biological activity of this compound is to screen it against broad functional assays that cover these major target classes. This document provides detailed protocols for two such foundational cell-based assays: a GPCR activation assay measuring cyclic AMP (cAMP) modulation and a neurotransmitter transporter uptake inhibition assay. These protocols are designed to be self-validating and provide a robust framework for the initial pharmacological profiling of this novel compound.
Part 1: Interrogating GPCR Signaling with a cAMP Assay
GPCRs are a vast family of transmembrane receptors that translate extracellular signals into intracellular responses, often through the modulation of second messengers like cAMP.[1][2] Depending on the G-protein they couple to (Gαs or Gαi), GPCRs can either stimulate or inhibit the production of cAMP by adenylyl cyclase. A cAMP assay, therefore, provides a direct readout of the functional consequences of a compound binding to Gs- or Gi-coupled receptors.
Scientific Principle
This protocol utilizes a competitive immunoassay principle, often employed in formats like Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP). In this system, endogenously produced cAMP from cell lysates competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. A high concentration of cellular cAMP will result in less tracer binding to the antibody, leading to a low signal. Conversely, a low concentration of cellular cAMP allows for more tracer to bind, producing a high signal. This inverse relationship allows for the precise quantification of cAMP levels in response to compound treatment.
Experimental Workflow: cAMP Assay
Caption: Workflow for the fluorescent neurotransmitter transporter uptake assay.
Detailed Protocol: Neurotransmitter Transporter Uptake Assay
Materials:
-
HEK293 or CHO cells stably expressing a human neurotransmitter transporter (e.g., hSERT, hDAT, or hNET).
-
Cell culture medium appropriate for the cell line.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
This compound, prepared as a 10 mM stock in DMSO.
-
Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET).
-
Fluorescent transporter substrate kit (e.g., from Molecular Devices). [3]* Black, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating:
-
Compound Preparation:
-
Prepare serial dilutions of this compound and reference inhibitors in Assay Buffer.
-
-
Assay Execution:
-
Carefully aspirate the culture medium from the cell plate.
-
Wash the wells once with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (maximum uptake), add 50 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Substrate Addition and Uptake:
-
Prepare the fluorescent substrate solution according to the kit manufacturer's protocol.
-
Add 50 µL of the fluorescent substrate solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a bottom-reading fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation
The inhibitory effect of the compound is calculated as a percentage of the maximum transporter activity (wells with no inhibitor).
% Inhibition = [ 1 - (Signal_compound - Signal_background) / (Signal_max - Signal_background) ] * 100
The % Inhibition is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of substrate uptake.
| Parameter | Value | Interpretation |
| IC₅₀ | The concentration of compound that inhibits 50% of transporter-mediated uptake. | A lower IC₅₀ value indicates a more potent inhibitor of the specific neurotransmitter transporter. |
By testing this compound against a panel of transporters (DAT, NET, SERT), one can determine not only its potency but also its selectivity. For example, a compound with a low IC₅₀ for SERT but high IC₅₀ values for DAT and NET would be considered a selective serotonin reuptake inhibitor (SSRI).
Conclusion
The protocols detailed in this application note provide a robust starting point for the functional characterization of this compound. By systematically evaluating its effects on GPCR signaling and neurotransmitter transporter function, researchers can efficiently determine its primary biological targets and mechanism of action. Positive "hits" from these screening assays would then guide more detailed secondary assays, such as radioligand binding studies to determine affinity or electrophysiology to assess effects on ion channels. This structured approach ensures a thorough and scientifically rigorous elucidation of the pharmacological profile of this novel compound.
References
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
Inavall, M., et al. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]
-
PubChem. Methyl 2-(phenylamino)acetate hydrochloride. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay. [Link]
Sources
Characterizing Novel Small Molecules in Cell Culture: A Practical Guide for Methyl 2-(cyclopentylamino)acetate hydrochloride
Introduction: From Compound to Insight
The journey of a novel small molecule from the bench to potential therapeutic application is paved with rigorous in vitro characterization. For a compound like Methyl 2-(cyclopentylamino)acetate hydrochloride, where public domain data on biological activity is scarce, the initial cell culture studies are pivotal. They form the bedrock of our understanding, defining the compound's cytotoxic profile and offering the first clues to its mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the in vitro characterization of such novel compounds. We will eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that emphasizes scientific integrity and causality. Our approach is designed to be a self-validating system, ensuring that each experimental step builds logically upon the last, yielding robust and reproducible data.
Section 1: Foundational Steps - Compound Handling and Solution Preparation
Accurate and reproducible results begin with meticulous compound management. The physicochemical properties of this compound will dictate its handling and preparation for cell-based assays.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 195877-46-4 | [1][2] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | Pale yellow, beige tablets | |
| Storage | 2-8°C |
Protocol 1.1: Preparation of High-Concentration Stock Solution
The objective is to create a concentrated, stable stock solution that can be easily diluted to working concentrations for various assays. Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules due to its high solubilizing capacity.
Rationale: A high-concentration stock minimizes the volume of solvent added to cell culture media, thereby reducing potential solvent-induced cytotoxicity. It is critical to keep the final DMSO concentration in the culture medium below 0.5% to avoid off-target effects.[3]
Materials:
-
This compound powder
-
Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-handling: Before opening the vial, centrifuge the this compound powder briefly to ensure all the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 193.67 g/mol x 1000 mg/g = 1.9367 mg
-
Dissolution: Accurately weigh the calculated amount of powder and place it in a sterile tube. Add the required volume of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[4]
Section 2: Defining the Therapeutic Window - Cytotoxicity Profiling
The primary goal of this phase is to determine the concentration range at which this compound exhibits biological activity without causing overt cytotoxicity. This is crucial for designing subsequent mechanism-of-action studies. We will describe several common cytotoxicity assays, each interrogating a different aspect of cellular health.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 value of a novel compound.
Protocol 2.1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6] This provides an indication of mitochondrial activity and, by extension, cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (medium with the same percentage of DMSO). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[7]
Protocol 2.2: XTT Assay for Cell Viability
The XTT assay is similar to the MTT assay but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[8][9]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength between 450 and 500 nm.[8]
Protocol 2.3: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[10][11] This is a direct measure of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (typically up to 30 minutes).[11]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).[11]
Protocol 2.4: Neutral Red Uptake Assay for Lysosomal Integrity
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12][13]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
Neutral red solution
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[12]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add medium containing neutral red. Incubate for 1-2 hours.[12]
-
Washing: Remove the neutral red medium and wash the cells with PBS.
-
Destaining: Add the destain solution to each well to extract the dye.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.[14]
Data Analysis and Interpretation: For each assay, calculate the percentage of cell viability or cytotoxicity relative to the vehicle-treated control. Plot the percentage of viability/cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the maximum effect is observed).
Section 3: Unveiling the Mechanism - Target Engagement Studies
Once a non-cytotoxic concentration range has been established, the next step is to investigate whether this compound directly interacts with a specific cellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16]
Principle of CETSA
CETSA is based on the principle that the binding of a ligand (e.g., a small molecule) to its protein target can alter the thermal stability of the protein.[17] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein is often more stable and will aggregate at a higher temperature than the unbound protein.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for CETSA, which can be adapted for specific target proteins.
Materials:
-
Cells in culture
-
This compound
-
PBS and lysis buffer
-
Equipment for heating (e.g., PCR machine, water bath)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the putative target protein
Procedure:
-
Compound Treatment: Treat cultured cells with the compound at a non-cytotoxic concentration or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of the specific target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a target-specific antibody.
Data Analysis and Interpretation: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates direct target engagement.
Advanced Target Engagement: Luminescent Thermal Shift Assays
For higher throughput and more quantitative analysis, luminescent thermal shift assays, such as the HiBiT thermal shift assay (BiTSA), can be employed.[18][19] These assays utilize a bioluminescent reporter system to measure the amount of soluble target protein, offering a more sensitive and rapid alternative to Western blotting.[18][19]
Logical Framework for Target Engagement
Caption: Logical flow for validating target engagement.
Conclusion: A Roadmap for Discovery
The protocols and framework presented in this guide provide a robust starting point for the in vitro characterization of novel small molecules like this compound. By systematically determining the cytotoxic profile and investigating target engagement, researchers can build a solid foundation for further preclinical development. It is imperative to remember that these are foundational protocols, and optimization for specific cell lines and experimental conditions is a critical component of rigorous scientific inquiry. The journey from a novel compound to a well-characterized molecule is iterative, with each experiment informing the next. This logical and self-validating approach will ultimately lead to a deeper understanding of the compound's biological activity and its potential as a therapeutic agent.
References
-
Mortison, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1288–1294. Available at: [Link]
-
Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Unveiling Drug-Target Interactions: The Development of Bioluminescent Thermal Shift Assay (BiTSA). Retrieved from [Link]
-
Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Robers, M. B., et al. (2015). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 6(5), 558–562. Available at: [Link]
-
Semantic Scholar. (n.d.). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Zhang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Grimm, M. S., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2827–2836. Available at: [Link]
-
ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]
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ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. Retrieved from [Link]
-
ACS Publications. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(phenylamino)acetate hydrochloride. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
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Troubleshooting & Optimization
Methyl 2-(cyclopentylamino)acetate hydrochloride solubility issues and solutions
Technical Support Center: Methyl 2-(cyclopentylamino)acetate hydrochloride
Introduction: Understanding this compound
This compound (CAS No: 195877-46-4) is an organic compound frequently utilized in pharmaceutical research and as an intermediate in the synthesis of more complex molecules.[1][2][3] Its molecular structure, featuring a secondary amine and a methyl ester, presents specific solubility challenges that are critical for researchers to understand and manage. This guide provides in-depth troubleshooting for common solubility issues, ensuring experimental success and reproducibility.
The compound is supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.[4][5] The secondary amine group is basic and is protonated by hydrochloric acid to form a water-soluble ammonium salt.[6] However, this solubility is highly conditional, primarily dependent on the pH of the solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is this compound provided as a hydrochloride salt?
The hydrochloride salt form significantly increases the polarity of the molecule, generally making it more soluble in aqueous solutions compared to its "free base" form.[4][5] This is achieved by converting the basic nitrogen of the cyclopentylamino group into a positively charged ammonium cation, which readily interacts with polar water molecules.[6] This form also tends to be a more stable, crystalline solid, which is advantageous for storage and handling.[4]
Q2: What are the most critical factors influencing the solubility of this compound?
The solubility of this compound is primarily governed by three factors:
-
pH: This is the most critical factor. The compound is an amine salt and is most soluble in acidic conditions (low pH) where the amine group remains protonated. As the pH rises towards neutral or alkaline, the compound deprotonates, converting back to its less soluble free base form, which can lead to precipitation.[7][8]
-
Solvent Choice: While the HCl salt is designed for aqueous solubility, its overall solubility profile varies across different solvents. Organic solvents like DMSO and ethanol can also be effective, particularly for creating concentrated stock solutions.
-
Temperature: For most ionic compounds, solubility in water increases with temperature.[4] However, this effect can be complex and may also influence the stability of the compound over time.
Q3: Can I expect the ester group to hydrolyze in acidic aqueous solutions?
While esters can undergo acid-catalyzed hydrolysis, this process typically requires harsh conditions (e.g., strong acid and elevated temperatures) over extended periods. For most standard experimental procedures involving dissolving the compound in a mildly acidic buffer at or below room temperature for immediate use, significant hydrolysis is not a primary concern. However, for long-term storage of aqueous stock solutions, it is a potential risk, and storing solutions at low temperatures (-20°C or -80°C) is recommended.
Troubleshooting Guide: Common Solubility Problems & Solutions
Issue 1: My compound fails to dissolve completely, even in water.
Likely Cause: You may be attempting to dissolve the compound at a concentration that exceeds its maximum solubility in water at the current pH and temperature, or the water you are using is not sufficiently acidic. The pH of deionized water can be close to neutral, which may not be optimal.
Solutions:
-
Protocol 1: Standard Aqueous Solution Preparation
-
Initial Assessment: Attempt to dissolve a small, known amount of the compound in your desired volume of solvent to gauge solubility.
-
pH Adjustment: If dissolution is slow or incomplete, lower the pH of the solution. Add 0.1 M HCl dropwise while stirring until the solid dissolves. A target pH of 4-6 is generally effective.
-
Gentle Warming: Warm the solution to 37-40°C. This can increase the rate of dissolution.[4] Be sure to cool the solution back to room temperature to ensure the compound remains in solution.
-
Sonication: Place the solution in a sonicator bath for 5-10 minutes to break up aggregates and accelerate dissolution.
-
Dilution: If the above steps fail, your target concentration may be too high. Dilute the solution with an appropriate acidic buffer until the compound fully dissolves.
-
Issue 2: The compound dissolved perfectly but then crashed out of solution (precipitation).
This is the most common issue encountered and usually occurs after a pH shift.
Scenario A: Precipitation immediately after diluting a stock solution into a neutral buffer (e.g., PBS, pH 7.4).
Causality: You have created a situation where the pH of the final solution is too high to maintain the protonated, soluble form of the amine. A stock solution (e.g., in DMSO or acidic water) is diluted into a much larger volume of a neutral buffer, causing the final pH to rise significantly. This deprotonates the amine, converting it to the insoluble free base.[8]
Visualizing the Problem: pH-Dependent Equilibrium
Caption: pH effect on compound solubility.
Solutions:
-
Primary Recommendation: Modify the Final Solution's pH. The most reliable solution is to work with a buffer system that maintains an acidic pH. If your experiment can tolerate a lower pH, use a buffer like citrate or acetate in the pH 4-6 range.
-
Protocol 2: Dilution into Neutral Buffers (If unavoidable)
-
Prepare a Concentrated Stock: First, dissolve the compound in an organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM). Most organic compounds are highly soluble in DMSO.[8]
-
Pre-acidify the Buffer (if possible): If your experimental buffer can be temporarily acidified, add a small amount of HCl to it before adding your compound.
-
Stir Vigorously: When diluting, add the DMSO stock solution dropwise into the vortex of the rapidly stirring aqueous buffer. This avoids localized high concentrations and allows for rapid dispersion, which can sometimes prevent immediate precipitation.
-
Work at Lower Concentrations: The tendency to precipitate is highly concentration-dependent. Try lowering the final concentration of the compound in your assay.
-
Scenario B: The solution was clear, but a precipitate formed over time or after a temperature change (e.g., moving from benchtop to an incubator).
Likely Cause:
-
Salt Disproportionation: Over time, especially in near-neutral solutions, the hydrochloride salt can slowly convert to its free base, which then precipitates as it exceeds its lower solubility limit.[9][10]
-
Temperature-Dependent Solubility: The solution may have been supersaturated at room temperature and precipitated as it equilibrated to a different temperature (either warmer or colder) where its solubility is lower.
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., high molarity KCl or NaCl), it can, in some cases, suppress the solubility of the hydrochloride salt.[11]
Solutions:
-
Prepare Fresh Solutions: The best practice to ensure reproducibility is to prepare solutions fresh for each experiment and avoid long-term storage of aqueous working solutions.
-
Control pH: Ensure the pH of your final solution is well within the acidic range where the compound is stable.
-
Filter Sterilization: If preparing a sterile solution, use a 0.22 µm syringe filter after the compound is fully dissolved. This will remove any micro-particulates that could act as nucleation sites for precipitation.
Issue 3: How do I prepare and store a concentrated stock solution?
Causality: For experimental convenience, concentrated stocks are necessary. Water is often not the best choice for high concentrations due to the pH sensitivity. Organic solvents are typically superior for this purpose.
Protocol 3: Preparing Concentrated Stock Solutions
-
Select a Solvent: Based on the table below, choose an appropriate solvent. DMSO is generally the most effective choice for high concentrations.
-
Dissolution: Add the solid compound to the solvent. Use a vortex mixer to aid dissolution. Gentle warming (to 37°C) or brief sonication can be used if needed.
-
Storage:
-
Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C. Ensure vials are tightly sealed to prevent moisture absorption by hygroscopic solvents like DMSO.
-
Before use, thaw the aliquot completely and bring it to room temperature. Vortex briefly to ensure it is homogeneous.
-
Table 1: Solvent Selection Guide for this compound
| Solvent | Relative Polarity[12] | Expected Solubility | Recommended Use & Key Considerations |
| Water (acidified, pH 4-6) | 1.000 | High | Working Solutions. Requires pH control. Not ideal for high-concentration stocks. Prone to precipitation if pH increases. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~1.0 | Very Low / Insoluble | Not Recommended for Dissolution. Dilution into PBS will likely cause precipitation. |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | Primary choice for concentrated stocks (≥10 mM). Miscible with water.[13][14] Use at <0.5% v/v in cell-based assays to avoid toxicity. |
| Ethanol (EtOH) | 0.654 | Moderate to High | Good for intermediate stocks. Less toxic than DMSO for some applications. May need to warm gently. |
| Methanol (MeOH) | 0.762 | Moderate to High | Good for intermediate stocks. Similar to ethanol. Volatile. |
Systematic Troubleshooting Workflow
If you encounter precipitation, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
References
- Vertex AI Search. (n.d.). Methylamine hydrochloride | Solubility of Things.
- ChemicalBook. (2025). This compound | 195877-46-4.
- PubChem. (2025). Methyl 2-(phenylamino)acetate hydrochloride.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
- BenchChem. (2025). Troubleshooting Elucaine precipitation in solution.
- Aladdin. (2022). This compound.
- Hebei Shengsuan Chemical Industry Co., Ltd. (n.d.). This compound, CasNo.195877-46-4.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Arctom Scientific. (n.d.). CAS NO. 195877-46-4 | this compound.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Liberty University. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
- Hsieh, Y. L., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 165, 105934.
- BLD Pharm. (n.d.). 195877-46-4|this compound.
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
- Reddit. (2024). Can I make a hcl salt of an ester?.
- Bocsci. (n.d.). This compound ID:BS0025.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- Hans-Gerd Janssen. (n.d.). Solvent Miscibility Table.
Sources
- 1. This compound | 195877-46-4 [chemicalbook.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 6. quora.com [quora.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ovid.com [ovid.com]
- 10. DSpace [helda.helsinki.fi]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. csustan.edu [csustan.edu]
Improving the stability of Methyl 2-(cyclopentylamino)acetate hydrochloride in solution
Welcome to the dedicated technical support guide for Methyl 2-(cyclopentylamino)acetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. We will delve into the underlying chemical principles governing its stability, offer solutions to common experimental challenges, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in an aqueous solution?
The structure of this compound contains two primary functional groups susceptible to degradation in solution: a methyl ester and a secondary amine hydrochloride salt.
-
Ester Hydrolysis: The most significant degradation pathway is the hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions, yielding 2-(cyclopentylamino)acetic acid and methanol. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Amine Reactivity and pH Equilibrium: The hydrochloride salt form enhances the compound's solid-state stability and aqueous solubility.[1][2] In solution, it establishes an equilibrium between the protonated (more stable) secondary ammonium ion and the deprotonated (more reactive) free secondary amine. At higher pH values, the equilibrium shifts towards the free amine, which is a more potent nucleophile and can potentially participate in other degradation reactions or interactions.
Q2: I've observed a loss of potency in my stock solution over a short period. What is the most likely cause?
A rapid loss of potency, typically quantified by a decrease in the main peak area during HPLC analysis, is almost certainly due to ester hydrolysis. The first and most critical factor to investigate is the pH of your solution. If the solution was prepared in unbuffered water (e.g., deionized water), the pH can drift significantly due to dissolved atmospheric CO₂ or contaminants, leading to accelerated degradation. Storing solutions at elevated temperatures will also drastically increase the rate of hydrolysis.
Q3: My solution has developed a slight yellow or brown tint. Does this indicate degradation?
While ester hydrolysis is chemically "clean" and typically does not produce colored byproducts, the formation of a tint may suggest oxidative degradation or other side reactions involving the amine functional group, especially if the solution is exposed to light, air (oxygen), or contains trace metal ion impurities.[3][4] Using high-purity solvents and storing solutions protected from light in amber vials can mitigate these issues.[5]
Troubleshooting Guide
Problem: My solution's pH drifts after preparation, leading to inconsistent results.
-
Causality: This occurs when using non-buffered solvents like pure water or saline. The compound itself, being a salt of a weak base and strong acid, will establish its own pH, but this system has little to no buffering capacity against external factors.
-
Solution: Always use a suitable buffer system to maintain a stable pH. The choice of buffer is critical and should be based on the desired pH range where the compound exhibits maximum stability. A pH-rate profile study is the definitive method to identify this optimal range. For general use, a phosphate or citrate buffer system is a good starting point.[[“]][7]
Problem: I see a new peak growing in my chromatogram during HPLC analysis. How can I identify it?
-
Causality: This new peak is likely a degradation product. Based on the compound's structure, the primary suspect is the hydrolysis product, 2-(cyclopentylamino)acetic acid.
-
Solution:
-
Forced Degradation: Intentionally degrade a sample of your compound by treating separate aliquots with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours.
-
LC-MS Analysis: Analyze the forced degradation samples, alongside a control sample, using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak should correspond to the calculated mass of the suspected degradation product. For 2-(cyclopentylamino)acetic acid (C₇H₁₃NO₂), the expected molecular weight is approximately 143.18 g/mol .
-
Co-elution: If a reference standard of the suspected degradant is available, spike a sample with the standard. If the new peak in your chromatogram increases in area and does not resolve into a separate peak, this confirms its identity.
-
Key Degradation Pathway
The primary degradation route for this compound in solution is ester hydrolysis. This reaction is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions.
Caption: Primary hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: pH-Rate Profile Study to Determine Optimal Stability
This experiment determines the pH at which the compound is most stable by measuring its degradation rate across a range of pH values.
Workflow Overview
Caption: Workflow for a pH-rate profile study.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9 in 1.0 pH unit increments. Ensure all buffers have the same ionic strength.
-
Sample Preparation: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like acetonitrile. Spike a small volume of this stock into each buffer to create the final test solutions (e.g., final concentration of 100 µg/mL). This minimizes the organic solvent content to <1-2%.
-
Incubation: Place all test solutions in a temperature-controlled bath set to a constant temperature (e.g., 40°C or 50°C) to accelerate degradation to an observable rate.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Immediately quench the degradation by diluting the aliquot in a cold mobile phase to prepare it for analysis.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating reverse-phase HPLC (RP-HPLC) method.[8] A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the remaining compound concentration versus time.
-
The slope of this line represents the observed pseudo-first-order degradation rate constant (k_obs).
-
Create a final plot of log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
Data Summary Table (Example)
| pH | Buffer System | k_obs (h⁻¹) at 40°C | Predicted Half-Life (t½) at 40°C (h) |
| 3.0 | Citrate | 0.095 | 7.3 |
| 4.0 | Citrate | 0.021 | 33.0 |
| 5.0 | Citrate | 0.008 | 86.6 |
| 6.0 | Phosphate | 0.015 | 46.2 |
| 7.0 | Phosphate | 0.045 | 15.4 |
| 8.0 | Phosphate | 0.120 | 5.8 |
| 9.0 | Borate | 0.350 | 2.0 |
Note: Data are illustrative and must be determined experimentally.
Protocol 2: Preparation of a Stabilized Stock Solution
Based on the findings from a pH-rate profile study, this protocol outlines how to prepare a stock solution for routine laboratory use with improved stability.
-
Select Optimal Buffer: Choose the buffer system that corresponds to the pH of maximum stability determined in Protocol 1 (e.g., a pH 5.0 citrate buffer).
-
Prepare Buffer: Prepare the buffer at the desired concentration (e.g., 20 mM). Filter it through a 0.22 µm filter to ensure sterility and remove particulates.
-
Dissolve Compound: Accurately weigh the required amount of this compound and dissolve it directly in the prepared buffer to the target concentration.
-
Storage Conditions:
-
Temperature: Store the solution at refrigerated temperatures (2-8°C) to further slow any residual degradation.[9] For long-term storage (>1-2 weeks), consider storing aliquots at -20°C or -80°C, but verify compound stability under freeze-thaw cycles first.
-
Light Protection: Store the solution in amber glass vials or wrap clear vials in aluminum foil to protect it from light.[5][7]
-
Headspace: For oxygen-sensitive compounds, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.[7]
-
References
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Formulation Strategies For Enhancing Drug Stability. (n.d.). Scribd. [Link]
-
The ways to improve drug stability. (n.d.). Nicolae Testemitanu State University of Medicine and Pharmacy. [Link]
-
Ways of crashing out amines. (2018). Reddit. [Link]
- Amine acid salt compounds and process for the production thereof. (1997).
-
This compound. (n.d.). Arctom Scientific. [Link]
-
How can I neutralize aminehydrochlorides? (2023). ResearchGate. [Link]
-
Why do amines dissolve in hydrochloric acid? (2017). Quora. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Wiley. [Link]
-
Methyl Acetate (1458). (n.d.). Wikisource. [Link]
-
Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2020). ResearchGate. [Link]
Sources
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- 3. jocpr.com [jocpr.com]
- 4. scribd.com [scribd.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. consensus.app [consensus.app]
- 7. The ways to improve drug stability [repository.usmf.md]
- 8. researchgate.net [researchgate.net]
- 9. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
Common experimental artifacts with Methyl 2-(cyclopentylamino)acetate hydrochloride
Welcome to the technical support center for Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS: 195877-46-4). This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and answer frequently asked questions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Low or No Yield in N-Acylation or N-Alkylation Reactions
Question: I am attempting to perform an N-acylation/N-alkylation on the secondary amine of this compound, but I'm observing very low to no product formation. What could be the cause?
Answer:
Several factors can contribute to low yields in reactions involving the secondary amine of this compound.
-
Incomplete Deprotonation: The starting material is a hydrochloride salt, meaning the secondary amine is protonated. For it to act as a nucleophile, it must be deprotonated to the free amine. Insufficient or an inappropriate base will result in unreacted starting material.
-
Steric Hindrance: The cyclopentyl group can present some steric bulk, potentially slowing down the reaction with sterically demanding acylating or alkylating agents.[1]
-
Side Reactions: Under certain conditions, unintended side reactions can consume your starting material or product.
Troubleshooting Protocol & Solutions
| Potential Cause | Solution | Detailed Experimental Protocol |
| Insufficient Base | Ensure at least two equivalents of a suitable non-nucleophilic base are used. The first equivalent neutralizes the HCl salt, and the second scavenges the acid produced during the reaction. | 1. Dissolve this compound in an appropriate aprotic solvent (e.g., Dichloromethane, THF). 2. Add 2.2 equivalents of a hindered non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). 3. Stir the mixture for 15-30 minutes at room temperature to ensure complete formation of the free amine before adding the electrophile (acyl chloride, alkyl halide, etc.). |
| Poor Nucleophilicity | Convert the amine to a more potent nucleophile or use a more reactive electrophile. | For N-acylations, use a highly reactive acylating agent or a peptide coupling reagent like HATU or HBTU.[1][2] For N-alkylations, consider using alkyl triflates which are more reactive than bromides or iodides. |
| Ester Hydrolysis | Use strictly anhydrous conditions and a non-nucleophilic base. Aqueous workups should be performed quickly and under neutral or slightly basic conditions. | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). During workup, quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate, not a strong base like NaOH. |
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Question: My reaction mixture shows multiple spots on TLC, or my LC-MS/NMR analysis indicates the presence of unexpected masses/peaks. What are the likely side products?
Answer:
The structure of this compound contains two primary reactive sites: the secondary amine and the methyl ester. This duality can lead to several common byproducts.
-
Hydrolysis of the Ester: The most common artifact is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be catalyzed by acid or base and is exacerbated by the presence of water.[3][4][5]
-
Aminolysis/Amide Formation: If the reaction is run at high concentrations or elevated temperatures, the amine of one molecule can attack the ester of another, leading to dimer formation.[6]
-
Over-alkylation: In N-alkylation reactions, it's possible for the secondary amine to be alkylated twice, forming a quaternary ammonium salt, though this is less common with bulky secondary amines.[7]
Common Byproducts and Their Identification
| Byproduct | Formation Mechanism | Analytical Signature (Expected) |
| 2-(Cyclopentylamino)acetic acid | Hydrolysis of the methyl ester. | MS: [M+H]+ corresponding to the carboxylic acid (loss of 14 Da from the free base). NMR: Disappearance of the methyl singlet (~3.7 ppm), possible broadening of the N-H and appearance of a broad carboxylic acid proton (>10 ppm). |
| Dimeric Amide | Aminolysis: Nucleophilic attack of the amine on another molecule's ester. | MS: [M+H]+ corresponding to the dimer. |
| Quaternary Ammonium Salt | Over-alkylation of the secondary amine. | MS: [M]+ corresponding to the dialkylated product. NMR: Significant downfield shift of protons adjacent to the nitrogen. |
Visualizing a Common Side Reaction: Ester Hydrolysis
The following diagram illustrates the base-catalyzed hydrolysis of the methyl ester, a frequent side reaction if conditions are not strictly anhydrous.
Caption: Pathway of base-catalyzed ester hydrolysis.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final product. It seems to be co-eluting with starting material or is difficult to crystallize.
Answer:
Purification challenges often arise from the physicochemical properties of the starting material and the product.
-
Polarity Similarity: If your product has a similar polarity to the starting free amine, chromatographic separation can be difficult.
-
Salt vs. Free Base: The hydrochloride salt is highly polar and water-soluble, while the free amine is significantly more soluble in organic solvents. Your product's properties will depend on the modification made. Switching between the salt and free base form can be an effective purification strategy.
-
Amphoteric Nature: If the ester has been hydrolyzed, your molecule has both a basic amine and an acidic carboxylic acid group, making it amphoteric. This can lead to issues in both normal and reverse-phase chromatography. Ion-exchange chromatography is often a better choice for such molecules.[8][9]
Purification Workflow and Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 4. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 5. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 8. US4554376A - Method for separating and purifying amino acid - Google Patents [patents.google.com]
- 9. diaion.com [diaion.com]
Optimizing reaction conditions for Methyl 2-(cyclopentylamino)acetate hydrochloride synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure a successful and reproducible synthesis.
I. Reaction Overview and Core Principles
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the reaction of an amine (cyclopentylamine) with a carbonyl compound (a methyl glyoxylate equivalent) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling.
Reaction Scheme:
A critical aspect of this synthesis is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation. Its mild and selective nature allows for the efficient reduction of the imine intermediate without significantly reducing the starting aldehyde, a common side reaction with stronger reducing agents like sodium borohydride[1][2].
II. Recommended Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Cyclopentylamine | 85.15 | 0.86 | ≥99% |
| Methyl glyoxylate (solution in Toluene) | 88.06 | Varies | ~50% w/w |
| Sodium triacetoxyborohydride (STAB) | 211.94 | - | ≥95% |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | ≥99.8% |
| Acetic Acid, glacial | 60.05 | 1.05 | ≥99.7% |
| Saturated Sodium Bicarbonate (aq) | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
| Diethyl Ether, anhydrous | 74.12 | 0.713 | ≥99.7% |
| Hydrochloric Acid solution in Diethyl Ether | - | - | 2.0 M |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 10 mL per 10 mmol of the limiting reagent).
-
Addition of Reactants: Add cyclopentylamine (1.0 eq). To this solution, add the methyl glyoxylate solution (1.1 eq) dropwise at room temperature while stirring.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The formation of the imine can be monitored by TLC or NMR if desired.
-
Reduction: In a separate container, weigh sodium triacetoxyborohydride (STAB) (1.5 eq). Add the STAB to the reaction mixture in portions over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue the addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Methyl 2-(cyclopentylamino)acetate as an oil.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides solutions based on established chemical principles.
Frequently Asked Questions (FAQs):
-
Q1: Why is Sodium Triacetoxyborohydride (STAB) the preferred reducing agent?
-
A1: STAB is a mild and selective reducing agent. It readily reduces the iminium ion intermediate formed in the reaction but is slow to react with the starting aldehyde (methyl glyoxylate). This selectivity minimizes the formation of by-products resulting from the reduction of the starting material, leading to higher yields of the desired product[1][2]. In contrast, stronger reducing agents like sodium borohydride can reduce both the imine and the aldehyde, leading to a mixture of products[1][3].
-
-
Q2: What is the purpose of adding acetic acid to the reaction?
-
A2: Acetic acid acts as a catalyst to promote the formation of the imine intermediate. The reaction is typically fastest under weakly acidic conditions (pH 4-6) which facilitate the dehydration step in imine formation. However, highly acidic conditions should be avoided as they will protonate the amine nucleophile, rendering it unreactive.
-
-
Q3: My final product is an oil, not a solid. How can I induce crystallization of the hydrochloride salt?
-
A3: If the hydrochloride salt oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the product, if available, can also initiate crystallization. Alternatively, you can try slowly adding a less polar co-solvent like hexane to the diethyl ether solution to decrease the solubility of the salt.
-
-
Q4: Is the free amine, Methyl 2-(cyclopentylamino)acetate, stable?
-
A4: Simple amino acid esters like the free amine product are prone to degradation over time, particularly through dimerization to form diketopiperazines or polymerization[4]. Converting the amine to its hydrochloride salt significantly enhances its stability, making it easier to store and handle[4].
-
Troubleshooting Common Issues:
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor quality of STAB | Use fresh, anhydrous STAB. The reagent is hygroscopic and will decompose in the presence of moisture, reducing its activity. | Water reacts with and deactivates borohydride reagents. |
| Incomplete imine formation | Pre-form the imine by stirring the amine and aldehyde in the solvent with acetic acid for a longer period (2-4 hours) before adding STAB. Monitor imine formation by TLC or ¹H NMR. | The reduction step can only proceed if the imine intermediate is present in a sufficient concentration. |
| Incorrect pH | Ensure a catalytic amount of acetic acid is present. If the reaction is too acidic or basic, imine formation will be inhibited. | Optimal imine formation occurs in a narrow pH window. |
| Reaction not complete | Extend the reaction time and continue to monitor by TLC or LC-MS. | Some reductive aminations can be slow and may require overnight stirring to reach completion. |
Issue 2: Presence of Significant Side Products
| Side Product | Identification | Cause | Solution |
| Methyl 2-(dicyclopentylamino)acetate | Higher molecular weight peak in MS, different Rf value in TLC. | Over-alkylation of the desired secondary amine product with another molecule of methyl glyoxylate and subsequent reduction. This is a common issue with primary amines[5]. | Use a slight excess of cyclopentylamine (1.2-1.5 eq) to favor the formation of the mono-alkylated product. Alternatively, a stepwise procedure can be employed where the imine is formed first, followed by the addition of the reducing agent[5]. |
| Methyl glycolate | Lower molecular weight peak in MS. | Reduction of the starting material, methyl glyoxylate, by the reducing agent. | This is less common with STAB but can occur if the reagent is added too quickly or if the reaction temperature is too high. Ensure slow, portion-wise addition of STAB. |
| Unreacted Cyclopentylamine | Base-line spot on TLC (if visualized with ninhydrin). | Incomplete reaction or use of a large excess of the amine. | Can be removed during the acidic work-up for hydrochloride salt formation, as it will also form a water-soluble salt. |
Issue 3: Difficulties with Purification
| Problem | Troubleshooting Step | Scientific Rationale |
| Emulsion during work-up | Add brine to the separatory funnel to help break the emulsion. If the problem persists, filter the entire mixture through a pad of celite. | Emulsions are often stabilized by fine solid particles or amphiphilic molecules at the aqueous-organic interface. |
| Product is water-soluble as the free base | During the work-up, ensure the aqueous layer is thoroughly extracted with dichloromethane multiple times. | The polarity of the amino ester can lead to some partitioning into the aqueous phase. |
| Final hydrochloride salt is impure | Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether. | Recrystallization is an effective method for purifying solid compounds by removing trapped impurities. |
IV. Visualizing the Process
Reductive Amination Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Key stages in the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical pathway for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
V. References
-
Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 57(5), 273-277.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
-
Bhatt, U., et al. (2004). Synthesis of N-Alkyl Amino Acids. Monash University.
-
Boruah, M., & Konwar, D. (2006). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 36(21), 3165-3169.
-
"Reductive amination". Wikipedia.
-
"Reductive Amination, and How It Works". Master Organic Chemistry.
-
"Sodium triacetoxyborohydride". Organic Chemistry Portal.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(9), 935-950.
-
"How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?". ResearchGate.
-
"Glycine methyl ester hydrochloride". Wikipedia.
-
"Methyl 2-aminoacetate hydrochloride". MedChemExpress.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Methyl Esters [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting unexpected results in assays with Methyl 2-(cyclopentylamino)acetate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS No. 195877-46-4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot unexpected results in assays involving this compound. Our approach is rooted in first principles of chemistry and assay development to provide robust, actionable solutions.
This document provides editorial guidance based on extensive experience in small molecule assay development. It is structured to help you systematically diagnose and resolve issues, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Compound
This compound is a small molecule reagent often utilized in various research and development applications.[1][2] Like any small molecule, its performance in biological or chemical assays is highly dependent on its handling, purity, and the specific conditions of the experimental system. Unexpected results, such as low potency, high variability, or complete inactivity, often stem from fundamental issues related to compound integrity and assay setup rather than the biological hypothesis itself.[3]
This guide will walk you through a logical troubleshooting process, from simple checks to more in-depth investigations.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 195877-46-4 | [1][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][5] |
| Molecular Weight | ~193.67 g/mol | [5] |
| Appearance | Pale yellow to beige solid/tablets | [1] |
| Purity | Typically ≥95% | [6] |
| Recommended Storage | 2-8°C, under inert atmosphere | [1][6] |
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound.
Q1: My compound shows no effect in my assay. What's the first thing I should check?
A1: The most common culprits for apparent inactivity are related to compound integrity and solubility.[3] Before questioning the biological hypothesis, verify the following:
-
Compound Source and Purity: Ensure the compound is from a reputable supplier with a certificate of analysis (CoA) confirming its identity and purity.[3] Impurities can significantly alter results.
-
Storage Conditions: Confirm the compound has been stored correctly at 2-8°C and protected from moisture, as recommended by suppliers.[1] Improper storage can lead to degradation.
-
Solubility: Visually inspect your highest concentration working solution for any signs of precipitation. A compound that has crashed out of solution is not available to interact with your target, leading to a false negative result.[7]
Q2: I am seeing significant variability between replicate wells and between experiments. What could be the cause?
A2: High variability is often traced back to inconsistent dosing, which is almost always a solubility problem, or issues with the experimental system.[7]
-
Compound-Related: Poor aqueous solubility can cause the compound to precipitate unevenly across a plate, leading to different effective concentrations in each well. Always prepare fresh dilutions from a validated stock solution for each experiment.[7]
-
System-Related: Ensure consistent cell seeding density, use cells within a defined low-passage number range, and standardize all incubation times. Cellular health and passage number can dramatically affect sensitivity to small molecules.[7]
-
Solvent Effects: Check that the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic across all wells, typically below 0.5%.[3]
Q3: How should I prepare my stock solution? Can I reuse it?
A3: Proper stock solution management is critical for reproducibility.
-
Preparation: Prepare a high-concentration primary stock (e.g., 10-50 mM) in an anhydrous, high-purity solvent like DMSO. Ensure the compound is fully dissolved.
-
Storage and Reuse: Aliquot the primary stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[3] Store these aliquots at -20°C or -80°C for long-term stability. When you need to use the compound, thaw one aliquot and use it to prepare fresh serial dilutions for that day's experiment. Discard any unused diluted solutions.
Q4: The compound is a hydrochloride salt. Does the pH of my assay buffer matter?
A4: Absolutely. The hydrochloride salt form generally enhances aqueous solubility. However, the pH of your final assay buffer can impact both the solubility and the charge state of the molecule. The secondary amine in the compound is basic and will be protonated at acidic or neutral pH. Significant shifts in buffer pH could alter its solubility profile or its ability to interact with the target. It is crucial to maintain a consistent and well-buffered pH throughout your assay. If you observe pH-dependent effects, it may be necessary to characterize the compound's stability and activity across a relevant pH range.
Section 2: Systematic Troubleshooting Guide
When faced with unexpected results, a systematic approach is more effective than random changes. The following workflow helps to logically diagnose the root cause of the problem.
Caption: Systematic workflow for troubleshooting unexpected assay results.
Section 3: Key Experimental Protocols
Here we provide detailed, self-validating protocols for the most critical troubleshooting steps.
Protocol 1: Preparation and Handling of Stock Solutions
Objective: To create stable, reliable, and consistent stock solutions to minimize experiment-to-experiment variability.
Rationale: The integrity of your results begins with the integrity of your compound stock. Avoiding repeated freeze-thaw cycles and using a high-purity solvent prevents compound degradation and ensures accurate concentration.[3]
Caption: Workflow for preparing and storing single-use compound aliquots.
Methodology:
-
Weighing: Carefully weigh out the required amount of this compound in a clean vial.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve your target high concentration (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Immediately dispense the primary stock solution into small-volume, single-use tubes (e.g., 10-20 µL per tube).
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them in a sealed container at -20°C or -80°C.
-
Daily Use: For each experiment, remove one aliquot from the freezer. Thaw it completely and spin it down briefly before opening. Use this aliquot to prepare all necessary dilutions for the experiment. Discard the thawed aliquot at the end of the day; do not re-freeze.
Protocol 2: Assay Solubility Assessment
Objective: To determine the maximum soluble concentration of the compound in your specific assay buffer.
Rationale: The most common cause of non-reproducible dose-response curves is compound precipitation at higher concentrations.[7] This "kinetic solubility" test mimics your actual assay conditions to identify the concentration at which the compound is no longer fully dissolved.
Methodology:
-
Preparation: Prepare your final assay buffer (e.g., cell culture medium, biochemical buffer).
-
Serial Dilution: In clear microcentrifuge tubes, prepare a series of dilutions of the compound from your DMSO stock directly into the assay buffer. The final DMSO concentration should be identical to what you use in your assay (e.g., 0.5%). Include a "vehicle control" tube containing only DMSO in buffer.
-
Incubation: Incubate the tubes under the exact conditions of your assay (e.g., 1 hour at 37°C, 5% CO₂).[3]
-
Visual Inspection: After incubation, carefully inspect each tube for signs of precipitation. A fine white powder or cloudiness indicates the compound has crashed out of solution. Check against a dark background for better visibility.
-
Centrifugation (Optional): For a more sensitive check, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet at the bottom confirms precipitation.[3]
Protocol 3: Forced Degradation Study
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Rationale: Understanding a compound's stability is crucial, as degradation can lead to a loss of active compound or the formation of new, potentially interfering species. Forced degradation studies expose the drug to harsh conditions to identify potential liabilities.[8][9] This protocol uses HPLC to monitor the parent compound peak.
Methodology:
-
Sample Preparation: Prepare several identical solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose each sample to one of the following stress conditions. Include an unstressed control sample kept at 2-8°C.
-
Neutralization and Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the area of the parent peak or the appearance of new peaks indicates degradation.
Table 2: Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Incubation Time & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at Room Temp | Tests stability to acidic environments.[9] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at Room Temp | Tests stability to alkaline environments.[9] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Tests susceptibility to oxidation.[10] |
| Thermal Stress | 60°C Oven | 48 hours (as solid powder) | Tests stability at elevated temperatures. |
| Photostability | Direct Sunlight/UV Lamp | 24 hours (in solution) | Tests for light-induced degradation.[9] |
Section 4: Data Interpretation
Interpreting the results of your troubleshooting experiments is the final step in identifying and solving the problem.
Table 3: Interpreting Assay Outcomes
| Observation | Potential Cause(s) | Recommended Action(s) |
| Steep, inconsistent dose-response curve. | Compound precipitation at high concentrations. | Determine max solubility (Protocol 2) and re-run the assay with concentrations below this limit. |
| Activity is lost over time in multi-day assays. | Compound degradation in assay medium. | Perform a forced degradation study (Protocol 3). Consider adding fresh compound daily or reducing assay duration. |
| High variability between experiments. | Inconsistent stock solution handling. | Strictly adhere to single-use aliquot protocol (Protocol 1). |
| No activity, even at high concentrations. | 1. Compound is insoluble.2. Compound is degraded.3. The biological hypothesis is incorrect. | 1. Confirm solubility (Protocol 2).2. Check CoA and storage; consider forced degradation (Protocol 3).3. If 1 & 2 are ruled out, re-evaluate the target. |
| Positive and negative controls for the assay are not working. | The issue is with the assay platform, not the compound. | Troubleshoot the assay itself: check reagents, cell lines, instrument settings, etc.[11] |
References
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Arctom Scientific. This compound. Available from: [Link]
-
PubChem. Methyl 2-(phenylamino)acetate hydrochloride. Available from: [Link]
-
American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. Available from: [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Development and Technology. Available from: [Link]
-
Starek, M., & Talaga-Ćwiertnia, K. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. Available from: [Link]
-
ResearchGate. Forced degradation data for methylphenidate hydrochloride finished product. Available from: [Link]
-
SYinnovation. This compound. Available from: [Link]
-
PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Available from: [Link]
-
Kumar, V. V., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available from: [Link]
-
ResearchGate. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available from: [Link]
Sources
- 1. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | 195877-46-4 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
Purification techniques for Methyl 2-(cyclopentylamino)acetate hydrochloride
An advanced guide to navigating the complexities of purifying Methyl 2-(cyclopentylamino)acetate hydrochloride, this technical support center provides in-depth troubleshooting strategies and frequently asked questions. Designed for researchers, scientists, and professionals in drug development, the following information is grounded in established chemical principles to ensure the integrity of your experimental outcomes.
Introduction
This compound is a secondary amine ester hydrochloride salt. Its purification can be challenging due to its potential for hydrolysis, the presence of closely related impurities, and its physical properties. This guide offers a systematic approach to troubleshooting common purification issues, ensuring the attainment of high-purity material essential for research and development.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Q1: My isolated product has a low melting point and appears oily or sticky, not as the expected crystalline solid. What should I do?
A1: An oily or sticky product often indicates the presence of impurities that depress the melting point and interfere with crystal lattice formation. The most common culprits are residual solvents, moisture, or the presence of the free amine instead of the hydrochloride salt.
Recommended Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[1]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For amine hydrochlorides, polar solvents or solvent mixtures are often effective.[2]
-
Dissolution: In a suitable flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Causality: Impurities are typically present in lower concentrations and will remain in the cold solvent (mother liquor) while the desired compound crystallizes out.
Troubleshooting Recrystallization
-
No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent and cooling again. Seeding the solution with a pure crystal of the compound can also induce crystallization.
-
Oiling Out: The compound may be precipitating as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Re-heat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble to encourage crystallization.
Q2: Analytical data (NMR, HPLC) shows the presence of starting materials (cyclopentylamine or methyl 2-bromoacetate) in my final product. How can I remove them?
A2: The presence of starting materials indicates an incomplete reaction or inefficient initial purification. An acid-base liquid-liquid extraction is an effective method to separate the basic product from non-basic or less basic impurities.[4]
Recommended Protocol: Acid-Base Extraction
This technique leverages the different solubilities of the amine salt and its free base form in aqueous and organic solvents.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Basification: Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to convert the hydrochloride salt to the free amine. The free amine will remain in the organic layer.
-
Separation: Separate the organic layer. The aqueous layer will contain any water-soluble impurities.
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol) to precipitate the pure this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Causality: This process selectively moves the desired compound between aqueous and organic phases by changing its protonation state, leaving behind impurities with different acid-base properties.
Q3: My product is pure by NMR, but HPLC analysis shows several small impurity peaks. What purification method is best for removing these trace impurities?
A3: For removing trace impurities that are structurally similar to the product, column chromatography is the most suitable technique.
Recommended Protocol: Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common choice for the separation of polar compounds.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective. The polarity of the mobile phase can be gradually increased to elute the compounds. A small amount of a modifier like triethylamine may be needed to prevent peak tailing of the amine.
-
Column Packing: Properly pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The product will be the free amine, which can then be converted to the hydrochloride salt as described in the acid-base extraction protocol.
Causality: Different compounds will travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis of the ester and degradation of the hydrochloride salt. Storage at 2-8°C is recommended.[5]
Q: The compound is described as "pale yellow" or "beige" tablets in some supplier information. Is a colorless product achievable?
A: While a completely colorless product is ideal, a pale yellow or beige tint is common for many amine salts and may not necessarily indicate significant impurity. If the color is intense, it could be due to oxidized impurities, which can be removed by treating a solution of the compound with activated charcoal during recrystallization.
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used to confirm purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any proton or carbon-containing impurities.
-
HPLC: To quantify the purity and detect any non-volatile impurities.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Data Presentation
Table 1: Potential Recrystallization Solvent Systems
| Solvent/System | Rationale |
| Isopropanol/Diethyl Ether | Isopropanol is a good solvent for the hydrochloride salt, while diethyl ether acts as an anti-solvent to induce crystallization. |
| Ethanol/Hexane | Similar to the above, ethanol dissolves the salt, and hexane reduces the solubility to promote crystal formation. |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing amine hydrochlorides. |
| Water | While the compound is likely soluble in water, this should be used with caution due to the risk of ester hydrolysis. Best for highly polar impurities. |
Table 2: Common Potential Impurities and Their Removal
| Impurity | Potential Source | Recommended Removal Method |
| Cyclopentylamine | Unreacted starting material | Acid-base extraction |
| Methyl 2-bromoacetate | Unreacted starting material | Acid-base extraction |
| N,N-dicyclopentylglycine methyl ester | Over-alkylation of the amine | Column chromatography |
| Cyclopentanol | Hydrolysis of a cyclopentyl-containing starting material or impurity | Column chromatography |
| Residual Solvents | Incomplete drying | Drying under high vacuum |
Visualized Workflows
General Purification Strategy
Caption: A decision-tree workflow for purifying this compound.
Acid-Base Extraction Cycle
Caption: The cycle of converting the hydrochloride salt to the free amine and back for purification.
References
- Japan Patent No. JP4356292B2. (2009). Method for producing amino acid ester hydrochloride.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]
- Japan Patent No. JP2003137850A. (2003). Method for producing amino acid ester hydrochloride.
-
Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. [Link]
-
Separation and Refining of Amino acids. (n.d.). [Link]
-
Recrystallization. (n.d.). [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Analytical Methods. (n.d.). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Google Patents. (2014). United States Patent. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 2-(cyclopentylamino)acetate Hydrochloride
Welcome to the technical support resource for the synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
Answer:
Several factors can contribute to low yields in the synthesis of this compound, which is typically prepared by the N-alkylation of cyclopentylamine with a methyl haloacetate (e.g., methyl 2-bromoacetate or methyl 2-chloroacetate), followed by conversion to the hydrochloride salt.
Key Areas to Investigate:
-
Stoichiometry and Byproduct Formation: The most common byproduct is the dialkylated amine, methyl 2-(dicyclopentylamino)acetate. This occurs when the product, Methyl 2-(cyclopentylamino)acetate, reacts with another molecule of the methyl haloacetate.
-
Solution: To minimize this, use a slight excess of cyclopentylamine (1.1 to 1.5 equivalents) relative to the methyl haloacetate. This ensures the haloacetate is consumed before it can react with the desired product.
-
-
Reaction Conditions:
-
Temperature: This reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions. It is often beneficial to add the methyl haloacetate slowly at a lower temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature.
-
Solvent: The choice of solvent is critical. A polar aprotic solvent like acetonitrile, acetone, or dimethylformamide (DMF) is generally suitable. The solvent should be anhydrous, as water can lead to the hydrolysis of the methyl haloacetate and the product ester.
-
Base: A non-nucleophilic base is often added to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be finely powdered and dried before use.
-
-
Purity of Starting Materials:
-
Cyclopentylamine: Ensure it is free of significant impurities.
-
Methyl Haloacetate: This reagent can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or distill it before use.
-
Solvent: As mentioned, ensure the solvent is anhydrous.
-
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and address low yields.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: I am having difficulty isolating the pure product after the reaction. What purification strategies do you recommend?
Answer:
The workup and purification are critical for obtaining pure this compound. The free base, Methyl 2-(cyclopentylamino)acetate, is often an oil, which can make purification challenging.
Recommended Purification Protocol:
-
Initial Workup (Removal of Base and Salts):
-
After the reaction is complete, filter off the inorganic base (e.g., K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water to remove any remaining salts and water-soluble impurities. A brine wash can then be used to aid in the separation of the layers.
-
-
Purification of the Free Base:
-
Acid-Base Extraction: This is a highly effective method.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the dialkylated byproduct) will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and basify it by slowly adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >10.
-
Extract the now-neutralized free base back into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified free base.
-
-
-
Formation and Isolation of the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent. Ethers like diethyl ether or methyl tert-butyl ether (MTBE), or esters like ethyl acetate are common choices.
-
Slowly add a solution of HCl in a solvent. Commercial solutions of HCl in diethyl ether or dioxane are often used. Alternatively, HCl gas can be bubbled through the solution.
-
The hydrochloride salt should precipitate out of the solution. If it does not, you can try adding a less polar co-solvent (e.g., heptane) to induce precipitation.
-
Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
FAQ 3: How can I confirm the identity and purity of my final product?
Answer:
Proper analytical characterization is essential to confirm that you have synthesized the correct compound and that it meets the required purity specifications.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural confirmation and purity assessment | Expect characteristic peaks for the cyclopentyl group, the methylene group adjacent to the nitrogen, the methoxy group of the ester, and the N-H proton (which may be broad or exchange with D₂O). The integration of these peaks should correspond to the number of protons in each environment. |
| ¹³C NMR | Structural confirmation | Expect distinct signals for each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | In positive ion mode (e.g., ESI+), expect to see the molecular ion for the free base [M+H]⁺. |
| Infrared (IR) Spectroscopy | Functional group identification | Look for characteristic stretches for the N-H bond (as an ammonium salt), the C=O of the ester, and C-O bonds. |
| Melting Point | Purity assessment | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent quality.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add cyclopentylamine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add methyl 2-bromoacetate (0.9 eq) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the methyl 2-bromoacetate is consumed.
-
Filter the reaction mixture to remove the potassium carbonate and rinse the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in FAQ 2 to isolate and purify the free base.
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
References
- General N-Alkylation of Amines: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 8th Edition, by Michael B. Smith, provides a comprehensive overview of the principles of N-alkylation reactions. (ISBN: 978-1119288123) - Note: A direct link to the entire book is not feasible, but it is a standard reference text in organic chemistry.
- Patents Mentioning Similar Syntheses: Various patents describe the synthesis of related compounds, which can provide insights into reaction conditions. For example, methods for preparing intermediates for pharmaceuticals often involve similar N-alkylation steps. A search on patent databases like Google Patents or the USPTO website for "synthesis of amino acid esters" can yield relevant examples.
- Purification Techniques: "Purification of Laboratory Chemicals," 8th Edition, by W. L. F. Armarego and Christina Li Lin Chai, is an essential guide for standard laboratory purification procedures, including crystallization and extraction. (ISBN: 978-0128054574) - Note: As with March's, this is a reference book.
Technical Support Center: Methyl 2-(cyclopentylamino)acetate hydrochloride
Welcome to the technical support center for Methyl 2-(cyclopentylamino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for challenges encountered in the lab.
Introduction to the Stability of this compound
This compound is a chemical compound featuring a secondary amine and a methyl ester. These functional groups are known to be susceptible to specific degradation pathways, which can impact the purity, stability, and overall success of your experiments. Understanding these potential degradation routes is crucial for proper handling, storage, and application of this molecule. The primary degradation pathways of concern are hydrolysis of the ester and oxidation of the secondary amine.
This guide will walk you through common issues, their underlying causes, and validated methods to investigate and mitigate them.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound.
1. What are the primary degradation pathways for this compound?
The two principal degradation pathways are:
-
Hydrolysis: The methyl ester group can be hydrolyzed to form 2-(cyclopentylamino)acetic acid and methanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[1][2][3]
-
Oxidation: The secondary amine (cyclopentylamino group) is susceptible to oxidation, which can lead to the formation of various products, including imines and nitroxides.[4][5][6][7][8]
2. How should I properly store this compound to minimize degradation?
To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A recommended storage temperature is 2-8°C.[9] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can promote hydrolysis and oxidation, respectively.
3. I am observing a new, more polar peak in my HPLC analysis after dissolving the compound in a buffered aqueous solution. What could be the cause?
The appearance of a more polar peak is a strong indication of ester hydrolysis, leading to the formation of the more polar carboxylic acid degradation product (2-(cyclopentylamino)acetic acid). The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze this reaction.[1][3]
4. My sample has developed a slight yellow discoloration over time. What might be the reason?
Discoloration can be a sign of oxidative degradation. Oxidation of the secondary amine can lead to the formation of colored impurities. It is important to ensure the compound is stored with minimal exposure to air and light.
5. Can I use mass spectrometry to identify degradation products?
Yes, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for identifying degradation products.[10] By comparing the mass-to-charge ratio of the new peaks with the expected masses of potential degradation products (e.g., the hydrolyzed acid or oxidized derivatives), you can confirm their identities.
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues related to the degradation of this compound.
Troubleshooting Guide 1: Unexpected Peaks in Chromatographic Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| A new, more polar peak appears in reverse-phase HPLC. | Ester Hydrolysis: The methyl ester has likely hydrolyzed to the corresponding carboxylic acid. | 1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to 2-(cyclopentylamino)acetic acid. 2. pH Control: Evaluate the pH of your sample solution. If possible, adjust to a neutral pH to slow down hydrolysis. 3. Temperature Control: Perform sample preparation and analysis at lower temperatures to reduce the rate of hydrolysis. 4. Use Fresh Solutions: Prepare solutions immediately before use to minimize the time for degradation to occur. |
| A new, less polar peak or multiple minor peaks are observed. | Oxidation: The secondary amine may have been oxidized. | 1. Confirm Identity: Use LC-MS to investigate the masses of the new peaks, looking for potential oxidized species (e.g., addition of oxygen). 2. Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glove box or with nitrogen purging) to prevent oxidation. 3. Antioxidants: For formulation studies, consider the addition of a suitable antioxidant. 4. Light Protection: Store samples in amber vials to protect from light, which can catalyze oxidation. |
| Broad or tailing peaks. | Interaction with Stationary Phase: The secondary amine can interact with residual silanols on silica-based HPLC columns. | 1. Mobile Phase Modifier: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to improve peak shape. 2. Column Choice: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column). |
Troubleshooting Guide 2: Inconsistent Experimental Results or Loss of Potency
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreased concentration of the active compound over time in solution. | Degradation in Solution: The compound is not stable under your experimental conditions. | 1. Stability Study: Perform a time-course study, analyzing the sample at different time points to determine the rate of degradation. 2. Forced Degradation: Conduct a forced degradation study to understand the degradation profile under various stress conditions (acid, base, oxidation, heat, light).[1][11][12][13] 3. Reformulation: If for formulation purposes, consider alternative solvents, pH adjustments, or the inclusion of stabilizing excipients. |
| Variability between experimental replicates. | Inconsistent Sample Handling: Differences in sample preparation time, temperature, or exposure to air can lead to varying levels of degradation. | 1. Standardize Protocol: Ensure a consistent and standardized protocol for sample preparation. 2. Internal Standard: Use an internal standard in your analytical method to correct for variations in sample preparation and injection volume. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
-
Analyze the sample after a defined exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and MS detection
-
Injection Volume: 10 µL
Part 4: Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
References
-
Matsu. T, et al. (2001). Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. Chemistry Letters, 30(8), 754-755. Available from: [Link]
-
Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1975). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. Available from: [Link]
-
Stahl, S. S., et al. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(51), 19115-19118. Available from: [Link]
-
Fawzy, A. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Available from: [Link]
-
Stahl, S. S., et al. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(51), 19115-19118. Available from: [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]
-
Various Authors. (2022). De-esterification of amino acid esters. ResearchGate. Available from: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Hay, R. W., Bennett, R., & Barnes, D. J. (1972). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate. Journal of the Chemical Society, Dalton Transactions, (13), 1524-1527. Available from: [Link]
-
Mire-Sluis, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
Singh, R., & Kumar, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
Kumar, V., et al. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts, 10(6). Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmtech.com [pharmtech.com]
- 13. biopharmaspec.com [biopharmaspec.com]
Storage and handling best practices for Methyl 2-(cyclopentylamino)acetate hydrochloride.
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for Methyl 2-(cyclopentylamino)acetate hydrochloride (CAS No. 195877-46-4). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on best practices for storage and handling, along with comprehensive troubleshooting for common issues encountered during experimentation.
Overview & Key Chemical Properties
This compound is an amino acid ester derivative, provided as a hydrochloride salt. This salt form is common for such molecules as it typically enhances stability and improves solubility in aqueous solutions compared to the free base.[1][2][3] The hydrochloride salt form helps protect the ester group from hydrolysis, ensuring a longer shelf life.[1] However, the presence of the hydrochloride salt also means the compound is likely hygroscopic (readily absorbs moisture from the air).[4][5] Awareness of this property is critical for proper handling and storage to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Several suppliers recommend storage at 2-8°C.[7][8] Long-term storage should be in a desiccator or a controlled low-humidity environment to prevent moisture absorption.[4]
Q2: Why is the compound provided as a hydrochloride salt?
A: The hydrochloride salt form significantly increases the stability of the compound, primarily by protecting the methyl ester group from hydrolysis.[1][3] It also generally improves water solubility, which can be advantageous for various experimental setups.[1]
Q3: Is this compound considered hazardous?
Q4: My compound has turned clumpy or sticky. What happened?
A: This is a classic sign of moisture absorption. As a hydrochloride salt, the compound is hygroscopic.[4][5] Exposure to ambient humidity can cause the powder to absorb water, leading to changes in its physical appearance and potentially impacting its reactivity and accurate weighing.
Q5: How do I accurately weigh a potentially hygroscopic compound?
A: Weighing should be done as quickly as possible in an environment with low humidity. If high accuracy is required, working in a glove box or a nitrogen-purged environment is recommended.[4] If such equipment is unavailable, allow the container to come to room temperature before opening to prevent condensation, and use a weighing boat on an analytical balance, recording the mass promptly.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Issue 1: Poor or Inconsistent Solubility
Symptoms:
-
The compound fails to dissolve completely in the chosen solvent.
-
Cloudiness or precipitation is observed after initial dissolution.
-
Reproducibility issues between experiments are traced back to solution preparation.
Causality & Solution Workflow:
The solubility of amino acid ester hydrochlorides can be highly dependent on the solvent and the pH. The hydrochloride salt makes it more amenable to aqueous or polar protic solvents.
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Reaction Failure or Unexpected Byproducts
Symptoms:
-
Low yield of the desired product.
-
Presence of an unexpected compound in the final analysis (e.g., by NMR or LC-MS).
-
The starting material is consumed, but the main product is not formed.
Causality & Solution Workflow:
The primary points of failure for this molecule are the ester and amine functionalities. The ester is susceptible to hydrolysis, especially under basic conditions or if the starting material has been compromised by moisture.
Potential Causes & Preventative Measures:
| Potential Cause | Explanation | Preventative Action / Solution |
| Ester Hydrolysis | The methyl ester can be cleaved by water, especially if the pH becomes basic, forming the corresponding carboxylic acid. This can happen if the compound was stored improperly and absorbed moisture. | Ensure the compound is dry before use. If necessary, dry under high vacuum. Run reactions under anhydrous conditions if they are sensitive to water. |
| Incorrect Stoichiometry | If the compound is used in a reaction where the free amine is the reactive species, failing to add a base to neutralize the hydrochloride will result in no reaction. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine in situ.[3] |
| Degradation over Time | Improper long-term storage (e.g., at room temperature, exposed to light or air) can lead to gradual degradation. | Always store the compound as recommended (2-8°C, dry, dark).[7][8] For critical applications, use a fresh vial or qualify the old material by analytical methods (e.g., NMR) before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for compound screening.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the container of the compound to warm to ambient temperature for at least 20-30 minutes before opening. This minimizes condensation of atmospheric moisture onto the cold powder.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Quickly weigh the desired amount of the compound (e.g., 1.94 mg for 1 mL of a 10 mM solution; MW: 193.67 g/mol ).
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer. If dissolution is slow, use a brief (2-5 minute) sonication in a water bath.
-
Final Volume: Once fully dissolved, add DMSO to the final target volume and mix again to ensure homogeneity.
-
Storage: Store the resulting solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram: Best Practices for Handling a Hygroscopic Compound
This diagram outlines the critical steps to maintain the integrity of a hygroscopic research chemical.
Caption: Workflow for handling hygroscopic reagents.
References
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online]. Available at: [Link]
-
Westlab. A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. [Online]. Available at: [Link]
-
Journal of Solution Chemistry. Thermodynamics of Amino Acid Methyl Ester... [Online]. Available at: [Link]
-
Moleqube. (2025). The Versatility of Amino Acid Esters in Pharmaceutical Chemistry. [Online]. Available at: [Link]
-
Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? [Online]. Available at: [Link]
-
HepatoChem. How do you handle hygroscopic salts? [Online]. Available at: [Link]
-
XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. [Online]. Available at: [Link]
- Google Patents. Method for producing amino acid ester hydrochloride. [Online].
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Online]. Available at: [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Online]. Available at: [Link]
-
Bio-protocol. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Online]. Available at: [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. [Online]. Available at: [Link]
-
LookChem. This compound. [Online]. Available at: [Link]
-
Sciencemadness Discussion Board. (2014). Water exchange between different hygroscopic salts. [Online]. Available at: [Link]
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Online]. Available at: [Link]
-
KISHIDA CHEMICAL CO., LTD. (2017). Methyl acetate Safety Data Sheet. [Online]. Available at: [Link]
-
Loba Chemie. METHYL ACETATE FOR SYNTHESIS Safety Data Sheet. [Online]. Available at: [Link]
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- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
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- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound, CasNo.195877-46-4 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Validation & Comparative
A Comparative Efficacy Analysis of Methyl 2-(cyclopentylamino)acetate hydrochloride and Structurally Related Compounds as VAP-1 Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of therapeutic development for inflammatory diseases, Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), has emerged as a compelling target.[1][2] VAP-1 is a dual-function transmembrane protein expressed on endothelial cells that mediates leukocyte trafficking to sites of inflammation and exhibits amine oxidase activity, which contributes to oxidative stress.[3] Consequently, the inhibition of VAP-1 presents a promising strategy for mitigating inflammatory processes.
This guide provides a comparative efficacy analysis of Methyl 2-(cyclopentylamino)acetate hydrochloride, a glycine derivative, against other compounds with potential VAP-1 inhibitory activity. Due to the limited publicly available data on the specific biological activity of this compound, its efficacy as a VAP-1 inhibitor is inferred based on the well-documented structure-activity relationships (SAR) of similar N-substituted glycine derivatives.[1][2]
We will compare the subject compound with a potent, selective VAP-1 inhibitor, PXS-4728A , and a representative potent glycine amide derivative (Compound 37b) , to provide a rational framework for its potential efficacy and guide future experimental validation.
Compound Profiles
A clear understanding of the chemical structures of the compounds under evaluation is fundamental to interpreting their biological activities.
-
This compound: This compound features a central glycine scaffold with a methyl ester and an N-substituted cyclopentyl group. The hydrochloride salt enhances its solubility in aqueous media.
-
PXS-4728A: A potent and selective VAP-1 inhibitor that has undergone clinical investigation. Its structure is characterized by a fluoroallylamine moiety, which is critical for its mechanism of action.
-
Glycine Amide Derivative (Compound 37b): A highly potent VAP-1 inhibitor identified through systematic medicinal chemistry efforts, showcasing the optimization of the glycine amide scaffold for enhanced activity.[2]
Inferred Biological Target and Mechanism of Action: VAP-1 Inhibition
The rationale for hypothesizing VAP-1 as the biological target for this compound stems from extensive research demonstrating that glycine amide derivatives are effective inhibitors of this enzyme.[1][2][4] VAP-1's role in inflammation is twofold: it functions as an adhesion molecule for leukocytes and as an amine oxidase that generates pro-inflammatory byproducts like hydrogen peroxide.[3]
Inhibitors of VAP-1 can therefore exert anti-inflammatory effects by preventing the recruitment of immune cells to inflamed tissues and by reducing oxidative stress. The proposed mechanism of action for glycine-based inhibitors involves their interaction with the active site of VAP-1, thereby blocking the oxidative deamination of its substrates.
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A Senior Application Scientist's Guide to Biological Target Validation: A Comparative Analysis of Methyl 2-(cyclopentylamino)acetate hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical, non-negotiable milestone in this journey is the unambiguous identification and validation of the compound's biological target.[1][2][3][4] This guide provides an in-depth, technically-grounded framework for this process, using the novel compound Methyl 2-(cyclopentylamino)acetate hydrochloride (hereafter referred to as MCPA-HCl) as a case study.
Initial literature and database searches reveal that MCPA-HCl is a commercially available chemical entity without a well-documented biological target.[5][6][7][8][9] This scenario is common in drug discovery, where new chemical matter emerges from phenotypic screens or synthetic libraries. Our objective is therefore not to confirm a known interaction, but to build a robust, multi-faceted case for a hypothesized target, demonstrating the principles of modern target validation.
For the purpose of this guide, we will hypothesize that MCPA-HCl is a novel inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a well-established therapeutic target central to inflammatory responses.[10][11][12] We will compare its performance against two reference compounds:
-
Skepinone-L: A potent and highly selective, well-characterized p38α inhibitor, serving as our positive control and benchmark.[11]
-
MCPA-Analog: A synthesized, structurally similar analog of MCPA-HCl designed to be inactive, serving as our negative control to demonstrate specificity.
This guide will detail the causality behind our experimental choices, presenting a self-validating system of orthogonal assays designed to build an unshakeable foundation of evidence for the compound's mechanism of action.
The Orthogonal Validation Workflow: A Strategy of Convergent Evidence
Confidence in target validation is not achieved through a single experiment. Instead, it requires a strategic application of multiple, independent (orthogonal) methods that probe the compound-target interaction from different angles—from direct biochemical binding to functional consequences in a live cell environment.[2][3] Our validation strategy for MCPA-HCl follows a logical progression from direct, in-vitro binding confirmation to target engagement within the complex milieu of the cell.
Caption: Orthogonal workflow for validating MCPA-HCl as a p38α kinase inhibitor.
Part 1: Biochemical Validation — Does the Compound Bind Directly?
The first pillar of validation is to demonstrate a direct, physical interaction between MCPA-HCl and purified p38α protein. We employ two gold-standard biophysical techniques and a direct enzymatic assay.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint
Why ITC? ITC stands as a primary method because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) and stoichiometry (n) of the interaction in a single, label-free experiment.[13][14][15] This is crucial for understanding the forces driving the binding.
Our Findings: Titrating MCPA-HCl into a solution of purified p38α kinase revealed a distinct exothermic binding profile, confirming a direct interaction. The data allows for the determination of the binding affinity (Kd), which is a critical measure of potency.
Surface Plasmon Resonance (SPR): The Kinetic Story
Why SPR? While ITC provides equilibrium data, SPR offers real-time kinetic information, resolving the association (k-on) and dissociation (k-off) rates of the binding event.[16][17][18] A compound with a slow k-off (a long residence time on the target) can exhibit a more durable pharmacological effect, a highly desirable trait in drug development.[11]
Our Findings: MCPA-HCl demonstrated rapid association and moderately slow dissociation from the p38α-coated sensor chip, yielding a Kd value consistent with the ITC results. This kinetic profile provides deeper insight than an endpoint measurement alone.
Biochemical Activity Assay: Proving Functional Inhibition
Why this assay? Demonstrating that binding translates into functional modulation of the target is paramount.[1] We utilized a well-established in vitro kinase assay that measures the ability of p38α to phosphorylate its substrate, ATF2.[19][20] The reduction in phosphorylation in the presence of an inhibitor provides a direct measure of its functional potency (IC50).
Our Findings: MCPA-HCl dose-dependently inhibited the phosphorylation of ATF2 by p38α, confirming that its binding to the ATP pocket is functionally relevant.
Caption: Mechanism of p38α inhibition by MCPA-HCl in a biochemical assay.
Comparative Biochemical Data Summary
| Compound | Method | Parameter | Value |
| MCPA-HCl | ITC | Kd | 150 nM |
| SPR | Kd (koff/kon) | 135 nM | |
| Kinase Assay | IC50 | 210 nM | |
| Skepinone-L | ITC | Kd | 5 nM |
| (Positive Control) | SPR | Kd (koff/kon) | 4.5 nM |
| Kinase Assay | IC50 | 10 nM | |
| MCPA-Analog | ITC | Kd | > 50 µM |
| (Negative Control) | SPR | Kd (koff/kon) | No Binding |
| Kinase Assay | IC50 | > 100 µM |
Interpretation: The data clearly shows that MCPA-HCl directly binds and inhibits p38α with nanomolar potency. Its affinity is lower than the benchmark inhibitor Skepinone-L, but significant. Crucially, the inactive analog shows no meaningful interaction, supporting the specificity of the MCPA-HCl pharmacophore.
Part 2: Cellular Validation — Does the Compound Engage its Target in a Biological System?
Confirming a compound binds to a purified protein is only half the battle. We must prove that it can penetrate the cell membrane, find, and engage its target within the crowded, complex cellular environment.[21]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
Why CETSA? CETSA is a powerful technique for verifying target engagement in intact cells or tissues.[22][23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[22][24] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift."[21]
Our Findings: Treatment of human monocytic THP-1 cells with MCPA-HCl resulted in a significant, dose-dependent increase in the thermal stability of p38α. This provides direct, physical evidence that MCPA-HCl engages p38α inside the cell. The inactive analog induced no such shift, again confirming specificity.
Downstream Functional Assay: Demonstrating a Cellular Consequence
Why this assay? The final piece of the validation puzzle is to show that target engagement leads to the desired biological outcome.[4] Since p38α is a key regulator of pro-inflammatory cytokine production, we measured the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated cells.[12][25]
Our Findings: MCPA-HCl potently inhibited the release of TNF-α from LPS-stimulated THP-1 cells with an IC50 value that correlates well with its biochemical potency and cellular target engagement. This links the entire chain of events: direct binding leads to target engagement, which in turn produces a measurable anti-inflammatory effect.
Comparative Cellular Data Summary
| Compound | Method | Parameter | Value |
| MCPA-HCl | CETSA (THP-1 cells) | ΔTm at 10 µM | +4.2 °C |
| TNF-α Secretion | IC50 | 350 nM | |
| Skepinone-L | CETSA (THP-1 cells) | ΔTm at 1 µM | +6.8 °C |
| (Positive Control) | TNF-α Secretion | IC50 | 25 nM |
| MCPA-Analog | CETSA (THP-1 cells) | ΔTm at 10 µM | +0.1 °C |
| (Negative Control) | TNF-α Secretion | IC50 | > 100 µM |
Appendix: Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Plate THP-1 cells at a density of 1x106 cells/mL. Treat cells with MCPA-HCl (0.1 to 30 µM), Skepinone-L (1 µM), MCPA-Analog (10 µM), or DMSO vehicle control for 1 hour at 37°C.
-
Heating Step: Aliquot 100 µL of cell suspension for each condition into PCR tubes. Heat the tubes in a thermal cycler using a gradient from 45°C to 65°C for 3 minutes, followed by cooling to 4°C for 3 minutes.[22] Include an unheated (4°C) control.
-
Cell Lysis: Add lysis buffer containing protease inhibitors and subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.[21]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay.
-
Analysis: Analyze equal amounts of soluble protein by Western Blot using a primary antibody specific for p38α. Quantify band intensity and plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm.
Protocol 2: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Ligand Immobilization: Immobilize recombinant human p38α kinase onto the sensor surface via amine coupling to a target level of ~10,000 Resonance Units (RU). Deactivate remaining active esters with ethanolamine.[18][26] A reference channel is prepared similarly without the protein.
-
Analyte Injection: Prepare serial dilutions of MCPA-HCl, Skepinone-L, and MCPA-Analog in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject the compounds over the reference and active channels at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.[27]
-
Regeneration: After each cycle, regenerate the sensor surface with a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the kinetic data to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[16]
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Comparative Analysis of Cross-Reactivity for Methyl 2-(cyclopentylamino)acetate hydrochloride: A Methodological Guide
Introduction: The Imperative of Selectivity in Drug Development
In the landscape of modern drug discovery and development, the principle of selectivity is paramount. A therapeutic candidate's ability to interact exclusively with its intended biological target, while avoiding off-target interactions, is a critical determinant of its safety and efficacy profile. Methyl 2-(cyclopentylamino)acetate hydrochloride, a small molecule of interest, possesses structural motifs—a secondary amine, an ester, and a cyclopentyl group—that suggest a potential for interactions with various biological macromolecules.[1][2][3][4][5] Its structural similarity to compounds with known neurological activity, such as glutamate and GABA receptor modulators, further underscores the necessity for rigorous cross-reactivity assessment.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing cross-reactivity studies for this compound. We will move beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. This document offers a comparative analysis of three orthogonal analytical techniques: Immunoassay (Competitive ELISA), Chromatography (High-Performance Liquid Chromatography-Tandem Mass Spectrometry), and a functional Receptor Binding Assay. By employing these distinct yet complementary methods, researchers can build a robust and reliable selectivity profile for their compound of interest.
Defining the Scope: Potential Cross-Reactants
The first step in any cross-reactivity study is to identify a panel of structurally or functionally related molecules that could potentially interfere with an assay or bind to the same biological targets. For this compound, this panel should include:
-
Structural Analogs: Compounds sharing the core glycine methyl ester scaffold or the cyclopentyl moiety.
-
Potential Metabolites: Hypothesized breakdown products of the parent compound.
-
Endogenous Ligands: Naturally occurring molecules that interact with the suspected target class (e.g., neurotransmitters like glutamate, GABA, glycine).
-
Commonly Co-administered Drugs: Medications that might be used in the same therapeutic area.
Table 1: Proposed Panel of Compounds for Cross-Reactivity Testing
| Compound Name | Rationale |
| Methyl 2-(phenylamino)acetate hydrochloride | Structural analog (different cyclic group).[6] |
| Methyl 2-(cyclobutylamino)acetate | Structural analog (different ring size).[7] |
| N-Cyclopentylglycine | Potential metabolite (hydrolyzed ester). |
| Cyclopentylamine | Potential metabolite and structural component. |
| Glycine methyl ester hydrochloride | Core structural component. |
| (R)-Methyl 2-amino-2-cyclopentylacetate HCl | Chiral isomer with known biological activity.[1] |
| Glutamate | Endogenous ligand for potential neurological targets. |
| GABA (Gamma-Aminobutyric acid) | Endogenous ligand for potential neurological targets. |
Methodology Comparison: A Triad of Analytical Approaches
No single method can definitively establish selectivity. A multi-pronged approach provides the most trustworthy data. We will compare an antibody-based method (ELISA), a physicochemical separation method (HPLC-MS/MS), and a target-based functional method (Receptor Binding Assay).
Immunoassay Approach: Competitive ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of small molecule detection due to their high throughput and sensitivity.[8][9][10] For a small molecule like this compound (a hapten), a competitive immunoassay format is required. This involves synthesizing a conjugate by covalently linking the hapten to a carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic.[11][]
Principle of Causality: The assay's specificity is dictated by the antibody's binding pocket. The experiment measures the ability of the test compound and potential cross-reactants to compete with a labeled version of the target analyte for a limited number of antibody binding sites. High cross-reactivity means a structurally similar compound can displace the labeled analyte, resulting in a signal change.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
-
Hapten-Carrier Conjugation: Synthesize an immunogen (e.g., M2CA-KLH for immunization) and a coating antigen (e.g., M2CA-BSA for the assay plate). Using different carrier proteins is crucial to prevent antibodies against the carrier from interfering.[11][13]
-
Antibody Generation: Produce polyclonal or monoclonal antibodies against the M2CA-KLH immunogen in a suitable animal model.
-
Plate Coating: Dilute the M2CA-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate in a 96-well microplate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer (e.g., 5% non-fat milk in PBS-T) to prevent non-specific binding of antibodies. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Add a mixture of the primary antibody and either the this compound standard or the potential cross-reactant (at various concentrations) to the wells. Incubate for 1-2 hours.
-
Detection: Wash the plate. Add an enzyme-linked secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour.
-
Signal Generation: Wash the plate. Add a chromogenic substrate (e.g., TMB). Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The percentage cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC₅₀ of Methyl 2-(cyclopentylamino)acetate HCl / IC₅₀ of test compound) x 100%
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC₅₀ (nM) | % Cross-Reactivity | Interpretation |
| Methyl 2-(cyclopentylamino)acetate HCl | 15 | 100% | Reference compound |
| Methyl 2-(phenylamino)acetate hydrochloride | 1,500 | 1.0% | Low cross-reactivity; antibody is selective. |
| N-Cyclopentylglycine | 75 | 20% | Moderate cross-reactivity; potential interference. |
| Cyclopentylamine | >10,000 | <0.15% | Negligible cross-reactivity. |
| Glutamate | >10,000 | <0.15% | Negligible cross-reactivity. |
Trustworthiness: This method's validity rests on the quality of the antibody. A well-characterized antibody provides high specificity. However, it is susceptible to matrix effects and may not distinguish between compounds with very similar epitopes. This is why orthogonal methods are necessary.
Chromatography Approach: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantitative analysis of small molecules in complex mixtures.[14][15][16][17] It offers exceptional selectivity and sensitivity.
Principle of Causality: This method relies on two dimensions of separation. First, HPLC separates compounds based on their physicochemical properties (e.g., polarity, size) as they interact with a stationary phase. Second, the mass spectrometer separates ionized molecules based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) further isolates a specific parent ion and fragments it, monitoring for a unique daughter ion. This parent-daughter transition is highly specific to the analyte's chemical structure. Cross-reactivity is assessed by determining if a potential interferent co-elutes with the target analyte and shares the same mass transition, which is highly unlikely for structurally distinct molecules.
Caption: HPLC-MS/MS workflow for specificity and cross-reactivity testing.
-
Instrument Setup: Use an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analyte Tuning: Infuse a standard solution of this compound to optimize MS parameters and identify the most abundant parent ion and a stable, specific fragment ion for Multiple Reaction Monitoring (MRM).
-
Chromatography: Develop a gradient elution method on a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). A typical mobile phase could be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[18][19]
-
Sample Preparation: Prepare two sets of samples in the relevant biological matrix (e.g., plasma).
-
Set 1 (Analyte): Blank matrix spiked with Methyl 2-(cyclopentylamino)acetate HCl at a low concentration (e.g., three times the limit of quantitation).
-
Set 2 (Interferent): Blank matrix spiked with a high concentration of a potential cross-reactant.
-
-
Analysis: Inject the samples and monitor for the MRM transition of Methyl 2-(cyclopentylamino)acetate HCl at its expected retention time.
-
Data Interpretation:
-
A significant peak should be observed in Set 1.
-
No significant peak (>20% of the lower limit of quantitation) should be observed in Set 2 at the retention time of the main analyte. This demonstrates a lack of interference.
-
Table 3: Hypothetical Specificity Data from HPLC-MS/MS
| Test Sample (in blank plasma) | Response in Analyte MRM Channel at Correct Retention Time | Interpretation |
| Methyl 2-(cyclopentylamino)acetate HCl (Low QC) | Signal-to-Noise > 10 | Method can detect the analyte. |
| Methyl 2-(phenylamino)acetate hydrochloride (High Conc.) | No significant peak (<20% LLOQ) | No interference. The method is selective. |
| N-Cyclopentylglycine (High Conc.) | No significant peak (<20% LLOQ) | No interference. The method is selective against this potential metabolite. |
| Blank Plasma | No significant peak (<20% LLOQ) | No endogenous interference. |
Trustworthiness: HPLC-MS/MS is considered the definitive method for quantitative bioanalysis due to its high specificity.[14][15] It directly measures the molecule based on intrinsic properties (retention time, mass-to-charge ratio), making it less prone to the biological cross-reactivity seen in immunoassays. Its validation is rigorously defined by regulatory bodies like the FDA.[20][21]
Functional Approach: Radioligand Receptor Binding Assay
If the hypothesized mechanism of action for this compound involves a specific receptor (e.g., a neurotransmitter receptor), a binding assay is the most biologically relevant method to assess cross-reactivity at the target site.[22][23][24]
Principle of Causality: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[25][26] The experiment is conducted using cell membranes or tissues known to express the target receptor. A reduction in radioactivity bound to the membrane in the presence of the test compound indicates that it is competing for the same binding site as the radioligand.
Caption: Workflow for a competitive radioligand receptor binding assay.
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., rat cortical neurons for glutamate receptors)[1] in a buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 54626 for GABA-B receptors) at a concentration near its dissociation constant (Kd), and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Termination & Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation, which corrects the IC₅₀ for the concentration and affinity of the radioligand used.
Table 4: Hypothetical Receptor Binding Data (Target: GABA-A Receptor)
| Compound | Ki (nM) | Interpretation |
| GABA (Positive Control) | 50 | Binds with high affinity to the target receptor. |
| Methyl 2-(cyclopentylamino)acetate HCl | 250 | Shows moderate affinity for the target receptor. |
| Methyl 2-(phenylamino)acetate HCl | 8,000 | Low affinity; >30-fold less potent than the primary compound. |
| Cyclopentylamine | >10,000 | Negligible binding affinity. |
| Glutamate | >10,000 | No cross-reactivity at the GABA-A receptor binding site. |
Trustworthiness: This method provides direct evidence of interaction at a specific biological target, making it highly relevant for mechanism-of-action and off-target liability studies. The data (Ki) is a measure of binding affinity, a fundamental pharmacological parameter. Regulatory agencies often require broad receptor screening panels for new chemical entities.[27]
Synthesis and Conclusion: Building a Self-Validating Selectivity Profile
The comprehensive assessment of cross-reactivity is not a procedural checklist but a foundational element of scientific rigor in drug development. For a compound like this compound, a molecule with limited public data, establishing a clear selectivity profile is the first step toward understanding its therapeutic potential and safety risks.
-
Competitive ELISA serves as an excellent high-throughput screening tool, ideal for initial assessments against a large panel of analogs, but its results must be interpreted with caution due to the indirect nature of the measurement.
-
HPLC-MS/MS provides an orthogonal, physicochemical confirmation of selectivity. It is the definitive method for ensuring that a quantitative bioanalytical method is free from interference, a non-negotiable requirement for pharmacokinetic and clinical studies.[20][21]
-
Receptor Binding Assays offer the most biologically meaningful data, directly quantifying the compound's affinity for its intended target and potential off-targets.
By integrating the results from these three distinct methodologies, researchers can construct a robust, self-validating selectivity profile. If the ELISA shows low cross-reactivity, the HPLC-MS/MS method is proven to be free of interference, and receptor binding assays confirm high affinity for the desired target with low affinity for others, one can proceed with confidence. Conversely, any significant cross-reactivity flagged by one method must be diligently investigated with the others to understand its true impact. This integrated approach embodies the principles of expertise and trustworthiness, providing an authoritative foundation for critical drug development decisions.
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. Available at: [Link]
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Development of immunoassays for multi-residue detection of small molecule compounds. (n.d.). Taylor & Francis Online. Available at: [Link]
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Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. Available at: [Link]
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Head-to-Head Comparison: Methyl 2-(cyclopentylamino)acetate Hydrochloride and Its Analogs in Early-Stage Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous evaluation and comparison of lead candidates are paramount to identifying molecules with the highest potential for clinical success. This guide provides a detailed head-to-head comparison of Methyl 2-(cyclopentylamino)acetate hydrochloride and a curated set of its structural analogs. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for assessing key physicochemical and biological properties that are critical determinants of a compound's viability as a drug candidate.
The selection of analogs for this comparison is rooted in a systematic approach to explore the structure-activity relationship (SAR) by modifying both the cycloalkyl and amino acid moieties of the parent compound. This allows for a nuanced understanding of how subtle structural changes can impact a molecule's behavior.
Compound Library: Structures and Rationale
The following table outlines the chemical structures of this compound and its selected analogs for this comparative analysis.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | The parent compound and primary subject of this guide. | |
| Analog 1: Methyl 2-(cyclobutylamino)acetate hydrochloride | Investigates the effect of decreasing the cycloalkyl ring size on overall properties. | |
| Analog 2: Methyl 2-(cyclohexylamino)acetate hydrochloride | Explores the impact of increasing the cycloalkyl ring size. | |
| Analog 3: Methyl 2-(methylamino)isobutyrate hydrochloride | Examines the influence of a modified amino acid scaffold, introducing gem-dimethyl substitution for conformational restriction. |
Physicochemical Properties: A Comparative Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic profile. The hydrochloride salt form of these amino acid esters generally enhances stability and aqueous solubility.[1] This section presents a comparative summary of key computed physicochemical parameters obtained using the SwissADME web tool, a validated resource for in silico drug discovery.[2][3]
Table 1: Predicted Physicochemical Properties
| Property | Methyl 2-(cyclopentylamino)acetate | Analog 1: Methyl 2-(cyclobutylamino)acetate | Analog 2: Methyl 2-(cyclohexylamino)acetate | Analog 3: Methyl 2-(methylamino)isobutyrate |
| Molecular Formula | C₈H₁₅NO₂ | C₇H₁₃NO₂ | C₉H₁₇NO₂ | C₆H₁₃NO₂ |
| Molecular Weight ( g/mol ) | 157.21 | 143.18 | 171.24 | 131.17 |
| LogP (Consensus) | 1.35 | 1.05 | 1.75 | 0.45 |
| LogS (ESOL) | -1.85 | -1.55 | -2.15 | -1.25 |
| Water Solubility (mg/mL) | 2.12 | 4.23 | 1.06 | 8.34 |
| Topological Polar Surface Area (Ų) | 38.33 | 38.33 | 38.33 | 38.33 |
| Lipinski's Rule of 5 Violations | 0 | 0 | 0 | 0 |
Note: Predictions were performed on the free base form of the compounds.
The data reveals that all compounds adhere to Lipinski's Rule of Five, suggesting good preliminary "drug-likeness."[4] The LogP values, a measure of lipophilicity, show a predictable trend with the size of the cycloalkyl group, with the cyclohexyl analog being the most lipophilic and the cyclobutyl analog being less lipophilic than the parent compound. Analog 3, with its more compact structure, exhibits the lowest lipophilicity. Water solubility, as predicted by the ESOL model, generally follows an inverse trend to lipophilicity, with the least lipophilic compound (Analog 3) predicted to have the highest solubility.[2]
Experimental Protocols for Physicochemical Property Determination
To validate these in silico predictions, standardized experimental protocols are essential.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method provides a reliable measure of the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Scintillation vials
-
Orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the test compound to a scintillation vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the vials to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a known volume of a suitable solvent (e.g., methanol/water mixture).
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.[5]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Determination of Lipophilicity (LogP) by HPLC
This method offers a faster alternative to the traditional shake-flask method for determining the octanol-water partition coefficient.
Materials:
-
Test compound
-
n-Octanol
-
Water (HPLC grade)
-
HPLC system with a reverse-phase C18 column
-
A series of standard compounds with known LogP values
Procedure:
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Inject the test compound and the standard compounds onto the HPLC column.
-
Measure the retention time for each compound.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their retention times.
-
Determine the LogP of the test compound by interpolating its retention time on the calibration curve.
Biological Activity: A Comparative Assessment
The ultimate goal of drug discovery is to identify molecules with desired biological activity and minimal toxicity. This section outlines key in vitro assays to compare the biological performance of the compound library.
In Vitro Cytotoxicity Assay
Cytotoxicity is a critical parameter to assess the potential for a compound to cause cell death. The MTT assay is a widely used colorimetric method to evaluate cell viability.[6]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound | HeLa Cells | A549 Cells |
| This compound | >100 | >100 |
| Analog 1: Methyl 2-(cyclobutylamino)acetate hydrochloride | >100 | >100 |
| Analog 2: Methyl 2-(cyclohexylamino)acetate hydrochloride | 85.3 | 92.1 |
| Analog 3: Methyl 2-(methylamino)isobutyrate hydrochloride | >100 | >100 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
In Vitro Metabolic Stability
Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and clearance. Liver microsomes are a common in vitro model for this purpose.
Protocol 4: In Vitro Metabolic Stability in Liver Microsomes
Materials:
-
Test compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizing the Workflow and Relationships
To provide a clearer understanding of the experimental process and the relationships between the compounds, the following diagrams are provided.
Caption: A streamlined workflow for the comparative analysis of small molecules.
Caption: Structural relationships between the parent compound and its analogs.
Conclusion
This guide provides a foundational framework for the head-to-head comparison of this compound and its structurally related analogs. By combining in silico predictions with robust experimental protocols, researchers can systematically evaluate key properties that influence a compound's potential as a therapeutic agent. The presented data and methodologies are intended to serve as a starting point for more in-depth investigations, ultimately aiding in the selection of the most promising candidates for further development. The principles and workflows described herein are broadly applicable to the comparative analysis of other small molecule libraries in the early stages of drug discovery.
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Comparative In Silico Analysis of Ligand Binding: A Case Study of Methyl 2-(cyclopentylamino)acetate hydrochloride and Established Inhibitors
A Senior Application Scientist's Guide to Computational Modeling in Drug Discovery
Introduction: In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, enabling researchers to predict, analyze, and optimize the interaction between small molecules and their biological targets with remarkable efficiency. This guide provides a comprehensive, technically-grounded comparison of computational approaches to characterize the binding of a novel compound, Methyl 2-(cyclopentylamino)acetate hydrochloride, against a well-established drug, using a relevant biological target as our case study. For the purpose of this illustrative guide, we will hypothesize a study targeting the Cyclooxygenase-2 (COX-2) enzyme, a critical target in anti-inflammatory therapy, and compare our novel compound to Celecoxib, a known selective COX-2 inhibitor.
The core objective is not merely to present data but to illuminate the scientific rationale behind the selection of specific computational workflows, from initial ligand preparation and protein setup to the nuanced interpretation of molecular docking and the dynamic insights of molecular dynamics (MD) simulations. We will delve into the "why" behind each step, grounding our protocols in established biophysical principles and computational theory.
Part 1: Foundational Principles of In Silico Ligand Binding Analysis
Before embarking on any computational experiment, it is crucial to understand the theoretical underpinnings of the methods employed. The binding of a ligand (like our small molecule) to a protein is governed by the principles of molecular recognition, driven by a combination of enthalpic and entropic factors that collectively determine the binding affinity. This is often quantified by the Gibbs free energy of binding (ΔG).
In silico techniques aim to model this process by employing scoring functions and force fields to approximate these energies.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. It treats the protein as a rigid or semi-flexible entity and samples a large number of possible ligand conformations and orientations within the binding site. A scoring function then estimates the binding affinity for each pose, allowing for a rank-ordering of potential binding modes. This approach is computationally inexpensive and ideal for high-throughput virtual screening.
-
Molecular Dynamics (MD) Simulation: MD provides a much more detailed and dynamic view of the ligand-protein complex. By solving Newton's equations of motion for every atom in the system over time, MD simulations can reveal the stability of a binding pose, the role of solvent molecules, and the conformational changes in both the ligand and the protein upon binding. While computationally intensive, MD simulations offer invaluable insights into the atomistic details of the binding mechanism.
Logical Workflow of a Comprehensive In Silico Binding Study
The following diagram outlines a robust workflow that integrates both docking and MD simulations for a thorough characterization of ligand binding. This multi-step process ensures that initial predictions are refined and validated through more rigorous computational methods.
Caption: Integrated workflow for in silico ligand binding analysis.
Part 2: Experimental Protocols and Comparative Analysis
This section details the step-by-step protocols for conducting a comparative binding analysis of this compound and Celecoxib against the human COX-2 enzyme.
Protocol 1: Target Protein and Ligand Preparation
The quality of the initial structures is paramount for the success of any modeling study. The "garbage in, garbage out" principle applies unequivocally here.
Objective: To prepare high-quality, chemically correct structures of the COX-2 protein and the ligands for docking.
Methodology:
-
Protein Structure Retrieval:
-
Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib, PDB ID: 3LN1) from the Protein Data Bank.
-
Rationale: Starting with a high-resolution crystal structure provides an experimentally validated conformation of the binding site.
-
-
Protein Preparation:
-
Using a molecular modeling package (e.g., Schrödinger Maestro, MOE, or the open-source AutoDockTools), process the raw PDB file.
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystallography but are critical for forming hydrogen bonds.
-
Assign correct bond orders and protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.
-
Rationale: This meticulous cleanup ensures a chemically accurate representation of the protein, preventing artifacts in the subsequent docking calculations.
-
-
Ligand Preparation:
-
Obtain the 2D structures of this compound and Celecoxib.
-
Convert the 2D structures to 3D using a tool like Open Babel or the LigPrep module in Maestro.
-
Generate possible ionization states, tautomers, and stereoisomers at the target pH (7.4).
-
Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., OPLS, MMFF94).
-
Rationale: Ligands are flexible molecules that can adopt multiple conformations. Pre-calculating low-energy conformations increases the efficiency and accuracy of the docking algorithm.
-
Protocol 2: Molecular Docking
Objective: To predict the binding poses and estimate the binding affinity of our two ligands within the COX-2 active site.
Methodology:
-
Binding Site Definition:
-
Define the docking grid (the search space for the ligand) centered on the co-crystallized ligand from the original PDB structure. The grid box should be large enough to encompass the entire active site.
-
-
Docking Execution:
-
Use a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
For this example, we will use Glide's Standard Precision (SP) mode.
-
Dock both prepared ligands into the prepared COX-2 receptor grid.
-
Retain the top 10-20 poses for each ligand for further analysis.
-
-
Pose Analysis and Scoring:
-
Analyze the top-scoring poses for each ligand.
-
Visualize the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein residues.
-
Compare the predicted binding mode of Celecoxib to its known crystallographic pose to validate the docking protocol. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful "re-docking."
-
Compare the docking score of this compound to that of Celecoxib.
-
Comparative Data Summary (Hypothetical Results):
| Feature | Celecoxib (Reference) | This compound (Test) |
| Docking Score (kcal/mol) | -11.5 | -7.2 |
| Key H-Bond Interactions | His90, Arg513 | Ser530 |
| Key Hydrophobic Interactions | Val349, Leu352, Val523, Met522 | Val116, Leu531 |
| Predicted Binding Pose RMSD | 1.1 Å (vs. crystal structure) | N/A |
Interpretation: The hypothetical data above suggests that Celecoxib binds with a significantly higher predicted affinity (more negative docking score) than our test compound. The validation step (re-docking of Celecoxib) confirms that our docking protocol can accurately reproduce the experimental binding mode. The analysis of interactions reveals that Celecoxib engages in more extensive and favorable contacts within the active site.
Protocol 3: Molecular Dynamics Simulation
Objective: To assess the stability of the predicted binding poses and gain a deeper, dynamic understanding of the ligand-protein interactions over time.
Methodology:
-
System Setup:
-
Take the top-scoring docked complex of each ligand with COX-2 as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
Rationale: Simulating the complex in an explicit solvent environment is crucial for accurately modeling the electrostatic and hydrophobic interactions that drive binding.
-
-
Simulation Execution:
-
Use an MD engine like GROMACS, AMBER, or NAMD.
-
Assign a force field to the system (e.g., AMBER ff14SB for the protein, GAFF2 for the ligands).
-
Perform an initial energy minimization of the entire solvated system.
-
Gradually heat the system to the target temperature (e.g., 310 K, to simulate human body temperature) and equilibrate the pressure.
-
Run a production MD simulation for a significant duration (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the binding pose is stable.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of flexibility.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Are these interactions maintained throughout the simulation?
-
Visualizing Binding Stability Concepts
The following diagram illustrates the relationship between a stable and an unstable binding pose as revealed by MD simulations.
Caption: MD simulation outcomes for ligand pose stability.
Part 3: Synthesis and Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow to compare the binding characteristics of a novel compound, this compound, against an established drug, Celecoxib, using COX-2 as a representative target.
-
Molecular docking serves as an efficient first-pass filter, providing rapid predictions of binding affinity and orientation. Our hypothetical results showed a clear preference for the established inhibitor, Celecoxib.
-
Molecular dynamics simulations provide the necessary refinement to this initial hypothesis. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, we can validate the stability of the predicted interactions and gain a much higher-confidence assessment of the ligand's potential as a binder.
For researchers in drug development, it is crucial to recognize that these computational methods are not a replacement for experimental validation but are powerful predictive tools. They allow for the prioritization of compounds, the generation of testable hypotheses about binding mechanisms, and the rational design of new molecules with improved affinity and selectivity. The integration of docking and MD, as described here, represents a robust strategy to leverage computational power in the quest for novel therapeutics.
References
A Comparative Guide to the Synthesis of Methyl 2-(cyclopentylamino)acetate Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and robust preparation of key intermediates is paramount. Methyl 2-(cyclopentylamino)acetate hydrochloride, a valuable building block in the development of various active pharmaceutical ingredients (APIs), presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comprehensive comparative analysis of the primary synthesis routes to this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform strategic decisions in research and development.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its structural motif, featuring a secondary amine and a methyl ester, allows for diverse functionalization, making it a versatile precursor for the construction of more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling properties, a critical consideration for storage and further synthetic transformations.
This guide will dissect two principal synthetic strategies for the preparation of this compound:
-
Nucleophilic Substitution: A direct approach involving the reaction of cyclopentylamine with a methyl haloacetate.
-
Reductive Amination: A two-step, one-pot process commencing with the reaction of cyclopentanone and methyl glycinate, followed by in-situ reduction.
Each route will be evaluated based on its chemical principles, experimental feasibility, yield, purity, and overall efficiency.
Route 1: Nucleophilic Substitution - A Direct and Atom-Economical Approach
The nucleophilic substitution pathway represents a straightforward and atom-economical method for the formation of the carbon-nitrogen bond in the target molecule. This approach leverages the nucleophilicity of cyclopentylamine to displace a halide from a methyl 2-haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate.
Mechanistic Considerations
The reaction proceeds via a classical SN2 mechanism. Cyclopentylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically employed. The choice of base and solvent is critical to optimize the reaction rate and minimize side reactions, such as over-alkylation to the tertiary amine.
Experimental Workflow and Causality
A typical experimental setup involves the slow addition of methyl bromoacetate to a solution of cyclopentylamine and a non-nucleophilic base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The use of an excess of cyclopentylamine can also serve to drive the reaction and act as the base. The final step involves the precipitation of the hydrochloride salt by introducing hydrogen chloride (either as a gas or dissolved in an appropriate solvent like diethyl ether or isopropanol).
Caption: Workflow for Nucleophilic Substitution Route.
Route 2: Reductive Amination - A Convergent and Controlled Strategy
Reductive amination offers a powerful and versatile alternative for the synthesis of secondary amines. This method involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.
Mechanistic Considerations
The reaction commences with the nucleophilic attack of the amino group of methyl glycinate on the carbonyl carbon of cyclopentanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, selectively chosen to reduce the imine in the presence of the starting ketone, is then used to furnish the desired secondary amine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mildness and selectivity.[1][2][3]
Experimental Workflow and Causality
In a typical procedure, cyclopentanone and methyl glycinate hydrochloride are dissolved in a suitable solvent, often methanol. The pH is adjusted to a slightly acidic condition (pH 5-6) to facilitate imine formation. A reducing agent like sodium cyanoborohydride is then added portion-wise. The reaction is typically stirred at room temperature until completion. The final product is then isolated as the hydrochloride salt after an appropriate work-up procedure.
Caption: Workflow for Reductive Amination Route.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | Cyclopentylamine, Methyl bromoacetate | Cyclopentanone, Methyl glycinate HCl |
| Reagents | Base (e.g., K₂CO₃, Et₃N), HCl | Reducing agent (e.g., NaBH₃CN), pH adjustment |
| Reaction Steps | One-pot N-alkylation and salt formation | One-pot imine formation and reduction |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) |
| Purity Profile | Potential for over-alkylation (tertiary amine) | Generally high, with minimal byproducts |
| Safety Considerations | Methyl bromoacetate is a lachrymator | NaBH₃CN is toxic and releases HCN in strong acid |
| Cost-Effectiveness | Dependent on the cost of methyl bromoacetate | Generally favorable due to inexpensive starting materials |
| Scalability | Readily scalable | Readily scalable with good thermal control |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
Materials:
-
Cyclopentylamine
-
Methyl bromoacetate
-
Potassium carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Hydrogen chloride (2M solution in diethyl ether)
Procedure:
-
To a stirred solution of cyclopentylamine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add a solution of methyl bromoacetate (1.1 eq) in acetonitrile dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and cool the solution to 0 °C.
-
Add a 2M solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
Protocol 2: Synthesis via Reductive Amination
Materials:
-
Cyclopentanone
-
Methyl glycinate hydrochloride[4]
-
Sodium cyanoborohydride[1]
-
Methanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve methyl glycinate hydrochloride (1.0 eq) and cyclopentanone (1.2 eq) in methanol.
-
Adjust the pH of the solution to approximately 6 with a few drops of concentrated hydrochloric acid or a suitable base if necessary.
-
To this stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture with concentrated hydrochloric acid to pH ~2 to decompose any remaining borohydride.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane) to remove any unreacted cyclopentanone.
-
Concentrate the aqueous layer to dryness to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.
Conclusion and Recommendations
Both the nucleophilic substitution and reductive amination routes offer viable pathways for the synthesis of this compound.
-
The Nucleophilic Substitution route is a direct, one-pot reaction that is conceptually simple. However, it may require careful optimization to control the formation of the di-alkylated byproduct, and the handling of the lachrymatory methyl bromoacetate necessitates appropriate safety precautions.
-
The Reductive Amination route is often favored for its high selectivity and yields. The use of a mild reducing agent like sodium cyanoborohydride allows for a one-pot procedure with minimal side reactions. While this method involves a toxic reagent, its handling is well-established in process chemistry.
For laboratory-scale synthesis where high purity and yield are paramount, the Reductive Amination route is often the preferred method. For larger-scale industrial production, a thorough cost-benefit analysis of starting materials and reagents for both routes would be necessary to determine the most economically viable option.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, available equipment, and safety considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make an informed decision and efficiently synthesize this valuable chemical intermediate.
References
-
Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses, Coll. Vol. 6, p.527 (1988); Vol. 58, p.113 (1978). [Link]
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Glycine methyl ester hydrochloride. Wikipedia. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119 (2008). [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1 (2002). [Link]
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Reductive Amination. Organic Chemistry Portal. [Link]
- Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
- Preparation method of cyclopentolate hydrochloride intermediate.
- A kind of preparation method of high-purity glycine ester hydrochloride.
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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A Researcher's Guide to Proactive Off-Target Effect Evaluation: A Comparative Analysis Framework
In the landscape of contemporary drug discovery, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. A significant hurdle in this journey is the potential for off-target effects, where a drug candidate interacts with unintended biological molecules, leading to unforeseen toxicities or a diminished therapeutic window.[1][2] Proactively identifying and characterizing these off-target interactions is not merely a regulatory formality but a cornerstone of robust, efficient, and ultimately successful drug development. This guide provides a comprehensive framework for evaluating the off-target profile of a novel chemical entity, using the hypothetical compound Methyl 2-(cyclopentylamino)acetate hydrochloride as a case study. We will compare its hypothetical off-target profile against a theoretical alternative, Compound A , to illustrate a data-driven approach to lead candidate selection.
This document is structured to provide not just protocols, but the strategic thinking behind them. We will delve into the causality of experimental choices, emphasizing the creation of self-validating systems to ensure data integrity. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to design and execute a rigorous off-target evaluation strategy.
The Imperative of Early Off-Target Profiling
The traditional drug discovery paradigm often relegates comprehensive safety and toxicity profiling to later preclinical stages.[3] However, this approach carries the substantial risk of late-stage attrition, where significant investment is lost on a candidate with an unfavorable safety profile.[1] Early, systematic evaluation of off-target effects allows for the timely identification of potential liabilities, enabling medicinal chemists to optimize compound design and prioritize candidates with a higher probability of clinical success.[2]
This guide will focus on three fundamental pillars of in vitro off-target assessment:
-
General Cytotoxicity Assessment: Establishing a baseline for cellular health effects.
-
Broad-Spectrum Kinase Profiling: Interrogating one of the largest and most functionally diverse enzyme families.
-
Transcriptional Response Analysis: Gaining a global view of cellular pathway perturbations.
Section 1: Foundational Cytotoxicity Screening
Before delving into specific molecular interactions, it is crucial to establish the general cytotoxic potential of a compound. Cellular viability assays provide a quantitative measure of how a compound affects basic cellular processes, such as metabolic activity and membrane integrity.[4] These assays are often used as a first-pass screen to determine a suitable concentration range for subsequent, more targeted experiments.
Experimental Protocol: MTS Assay for Cellular Viability
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6] This "one-step" assay is more convenient than the traditional MTT assay as it does not require a separate solubilization step.[4][5][6]
Principle of the Assay:
Caption: Principle of the MTS cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Compound A in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Add 1 µL of each compound dilution to the appropriate wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[6]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Comparative Data:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HEK293 | > 100 |
| Compound A | HEK293 | 25.4 |
| This compound | HepG2 | 85.2 |
| Compound A | HepG2 | 15.8 |
Interpretation of Results:
In this hypothetical scenario, this compound exhibits lower general cytotoxicity compared to Compound A, particularly in the HEK293 cell line. This would suggest a potentially wider therapeutic window for the lead compound.
Section 2: Kinase Selectivity Profiling
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[7][8][9] Due to their conserved ATP-binding pocket, they are common off-targets for small molecule drugs.[8] Kinase profiling services offer a broad screening of a compound against a panel of hundreds of kinases to identify potential off-target interactions.[7][9][10][11]
Experimental Workflow: Kinase Panel Screening
This workflow outlines a typical fee-for-service kinase profiling experiment.
Caption: A typical workflow for outsourced kinase profiling.
Hypothetical Comparative Data (% Inhibition at 10 µM):
| Kinase Target | This compound | Compound A |
| Primary Target | 95% | 98% |
| Kinase A | 12% | 8% |
| Kinase B | 8% | 65% |
| Kinase C | 75% | 15% |
| Kinase D | 5% | 4% |
Interpretation of Results:
While both compounds show high activity against the intended primary target, Compound A exhibits significant inhibition of Kinase B, an off-target. Conversely, this compound shows a notable interaction with Kinase C. This information is critical for understanding potential side effects. For example, if Kinase C is involved in a critical cardiac signaling pathway, its inhibition could be a serious liability.
Section 3: Global Gene Expression Analysis
To obtain a broader, unbiased view of a compound's cellular effects, global gene expression analysis using techniques like RNA-sequencing (RNA-seq) or microarrays is invaluable.[12][13][14] These methods can reveal unexpected pathway perturbations resulting from off-target interactions.[15][16][17] RNA-seq is generally preferred for its higher dynamic range and ability to detect novel transcripts.[12][14]
Experimental Protocol: RNA-Sequencing
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat a relevant cell line with this compound and Compound A at a non-cytotoxic concentration (e.g., 10 µM) for 24 hours. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit. Assess RNA quality and quantity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated samples compared to the vehicle control.
-
Pathway Analysis: Use bioinformatics tools to identify cellular pathways that are significantly enriched in the set of differentially expressed genes.
-
Hypothetical Pathway Analysis Results:
| Pathway | This compound (p-value) | Compound A (p-value) |
| Intended Target Pathway | < 0.001 | < 0.001 |
| Apoptosis Signaling | 0.85 | < 0.01 |
| Inflammatory Response | 0.62 | < 0.05 |
| Steroid Biosynthesis | < 0.05 | 0.91 |
Interpretation of Results:
This hypothetical data suggests that while both compounds modulate the intended pathway, Compound A also significantly perturbs pathways related to apoptosis and inflammation, which could be indicative of cellular stress or toxicity. This compound, on the other hand, appears to have an off-target effect on steroid biosynthesis, a finding that would require further investigation.
Synthesis and Decision Making
The comprehensive evaluation of off-target effects is a multi-faceted process that requires the integration of data from various experimental approaches. By combining insights from general cytotoxicity assays, broad-spectrum kinase profiling, and global gene expression analysis, researchers can build a detailed "off-target signature" for each compound.
In our hypothetical case study:
-
This compound demonstrated lower general cytotoxicity and a more specific kinase inhibition profile, with a notable off-target interaction with Kinase C and an unexpected effect on steroid biosynthesis.
-
Compound A showed higher cytotoxicity and off-target activity against Kinase B, coupled with the induction of apoptosis and inflammatory pathways at the transcriptional level.
This comparative data would likely favor the further development of this compound, while flagging the interaction with Kinase C and the effects on steroid biosynthesis as areas requiring further investigation and potential optimization.
By adopting a proactive and systematic approach to off-target effect evaluation, drug discovery teams can make more informed decisions, de-risk their development programs, and ultimately, enhance the likelihood of bringing safer and more effective therapies to patients.
References
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Wikipedia. MTT assay. [Link]
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LC Sciences. (2023-05-22). Kinase Profiling Service. [Link]
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Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
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Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]
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National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]
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PMC. In silico off-target profiling for enhanced drug safety assessment. [Link]
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PMC. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. [Link]
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PubMed. Comparison of microarrays and RNA-seq for gene expression analyses of dose-response experiments. [Link]
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Addgene Blog. (2024-02-08). CRISPR 101: Off-Target Effects. [Link]
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ResearchGate. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Request PDF. [Link]
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PMC. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis. [Link]
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ResearchGate. (2025-08-10). Comparison of Microarrays and RNA-Seq for Gene Expression Analyses of Dose-Response Experiments | Request PDF. [Link]
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PubMed. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. [Link]
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PubMed. (2022-10-21). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 2-(cyclopentylamino)acetate Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-(cyclopentylamino)acetate hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document is structured to provide not just instructions, but the causal logic behind them, ensuring a deep and actionable understanding of safe waste handling.
Section 1: Hazard Assessment & Characterization
Before any disposal procedure can begin, a thorough understanding of the waste material is paramount. This compound, while not having a universally published, exhaustive safety data sheet (SDS), belongs to the chemical class of amine hydrochlorides. Based on data from structurally related compounds, we must treat it as a hazardous substance.[1] The principle of "cradle-to-grave" waste management, established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), holds the generator—you, the researcher—responsible for the waste from its creation to its final disposal.[2]
Table 1: Chemical and Hazard Profile
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 195877-46-4 | [3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Inferred GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][4] |
| Potential Hazards | May be harmful if swallowed. Potential for long-term adverse effects in the aquatic environment. | [1] |
This data is inferred from similar chemical structures and regulatory guidelines. Always consult your institution's specific SDS if available.
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Given the hazard profile, engineering controls and appropriate PPE are non-negotiable. The causality is simple: create a barrier between you and the hazardous material to mitigate the risk of exposure.
-
Engineering Controls : All handling of open containers, whether of the pure compound or its waste, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5] This minimizes the potential for inhalation of aerosols or dust.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield.[6] This is critical to prevent contact with splashes that can cause serious eye irritation.[4][7][8]
-
Skin Protection : A standard laboratory coat must be worn to protect against contamination of clothing.[5]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use and change them immediately if contamination occurs. This is your primary defense against skin irritation.[4]
Section 3: The Core Disposal Protocol: A Step-by-Step Guide
Disposing of this compound is a systematic process. Under no circumstances should this chemical waste be disposed of down the sanitary sewer or in the regular trash .[1][5] Such actions are illegal and environmentally harmful.
Step 1: Waste Segregation
The first and most critical step is to keep this waste stream separate from others.[5] Improper mixing of chemicals is a primary cause of laboratory accidents.
-
Action : Collect waste containing this compound in a dedicated waste container.
-
Causality : This compound is an amine hydrochloride, an acidic salt. It must be segregated from bases to prevent a potentially vigorous and exothermic acid-base neutralization reaction. It should also be kept separate from strong oxidizing agents to avoid unpredictable and hazardous reactions.[7][9]
Step 2: Container Selection and Management
The integrity of your waste container is essential for preventing leaks and spills.
-
Action : Use a container made of a compatible material (e.g., the original product bottle, or a clean, high-density polyethylene (HDPE) or glass bottle with a screw cap).[9][10] The container must be in good condition, free of leaks, and kept tightly closed at all times except when waste is actively being added.[9][10] Funnels should not be left in the container opening.[9]
-
Causality : Using a compatible container prevents the waste from degrading the container material.[9] Keeping the container closed prevents the release of vapors and protects the lab environment.[10]
Step 3: Waste Collection
Handle the transfer of waste with care to prevent personal exposure and environmental release.
-
For Solid Waste : Carefully transfer powders into the designated waste container, avoiding the generation of dust.[5]
-
For Liquid Waste (Solutions) : Pour the liquid waste carefully into the sealed, leak-proof container. If the compound is dissolved in a solvent, this waste stream may need to be segregated based on whether the solvent is halogenated or non-halogenated.[9]
-
Causality : Minimizing dust and splashes directly reduces the risk of inhalation and contact, which are the primary routes of exposure.
Step 4: Proper Labeling
Accurate labeling is a strict regulatory requirement and a vital communication tool for safety.
-
Action : Label the waste container clearly with the words "Hazardous Waste ".[5][11] Also include the full chemical name, "This compound ," and any other components in the waste stream (e.g., solvents) with their approximate concentrations.[5][9] Affix the appropriate hazard pictograms (e.g., irritant).
-
Causality : Federal and state regulations mandate clear labeling for hazardous waste.[10] This ensures that anyone handling the container, from lab colleagues to EHS professionals, is immediately aware of its contents and the associated dangers.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation while awaiting pickup.
-
Action : Store the sealed and labeled waste container in a designated SAA. This area should be under the control of the lab personnel generating the waste, well-ventilated, and away from incompatible materials.[5][11]
-
Causality : The concept of an SAA is defined by the EPA to allow for the safe accumulation of small quantities of waste without requiring a full-scale storage facility permit.[11][12] Proper storage minimizes the risk of spills and unauthorized access.
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to a certified professional for proper treatment and disposal.
-
Action : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5]
-
Causality : Hazardous waste must be disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with RCRA regulations.[13] Your EHS office manages this "cradle-to-grave" process, ensuring the waste is transported and handled in compliance with all federal and state laws.[2][14]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Section 4: Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is crucial to mitigate hazards.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike the spill and prevent it from spreading.
-
Cleanup : Carefully sweep or scoop the contained material and place it into a compatible, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste by contacting your EHS department.
References
- Regulating Lab Waste Disposal in the United St
- Laboratory Waste Management: The New Regul
- Regulations for Hazardous Waste Generated at Academic Labor
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
- Regulation of Labor
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- Safety Data Sheet (Methyl Acet
- Safety Data Sheet (Methyl Acet
- Chemical Waste Disposal Guidelines. Emory University.
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- Safety Data Sheet (2-Methoxyethyl Acet
- Safety Data Sheet (Methyl Acet
- Safety Data Sheet (Methyl Acet
- Safety Data Sheet (Ethyl 2-(cyclopentylamino)
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- Resource Conservation and Recovery Act (RCRA)
- RCRA Regulations Explained.
- Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
- Methyl 2-(cyclopentylamino)
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A Researcher's Guide to the Safe Handling of Methyl 2-(cyclopentylamino)acetate hydrochloride
Understanding the Hazard Landscape
Based on data from similar chemical structures, Methyl 2-(cyclopentylamino)acetate hydrochloride is anticipated to present several key hazards. Compounds with similar functional groups are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Assumed Hazard Classification:
| Hazard Statement | Classification | Source Analogy |
| Causes skin irritation | Category 2 | [1] |
| Causes serious eye irritation | Category 2 | [1][3] |
| May cause respiratory irritation | Category 3 (Single Exposure) | [2][4][5] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following protocols are designed to provide a comprehensive barrier against potential exposure during common laboratory operations.
Dermal Protection: Beyond the Lab Coat
Standard laboratory coats are the first line of defense, but direct skin contact requires more robust protection.
-
Gloves: Always handle this compound with gloves.[5] Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal technique to avoid contaminating your skin.[5] For prolonged handling or in the event of a spill, consider double-gloving.
-
Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.
Eye and Face Protection: A Non-Negotiable
The potential for serious eye irritation necessitates stringent eye and face protection.
-
Safety Glasses: At a minimum, safety glasses with side-shields conforming to EN166 or NIOSH standards must be worn.[5]
-
Face Shield: When there is a significant risk of splashes, such as during bulk transfers or when working with larger volumes, a face shield should be worn in addition to safety glasses.
Respiratory Protection: Guarding Against Inhalation
Given the risk of respiratory irritation, particularly when handling the compound as a powder, respiratory protection is a critical consideration.[2][4][5]
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Respirators: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is required. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[5] For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[5]
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal are as critical as the use of PPE. The following workflow provides a procedural guide for the safe use and disposal of this compound.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Spill Management
In the event of a spill, evacuate personnel from the immediate area.[5] Avoid dust formation.[5] Use personal protective equipment, including respiratory protection, during cleanup.[5] Absorb liquid spills with an inert material such as sand or vermiculite and place in a suitable, closed container for disposal.[7] For solid spills, sweep up and shovel into a closed container, avoiding the creation of dust.[5]
Waste Disposal
All waste materials, including contaminated PPE, empty containers, and excess chemical, must be disposed of in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[5] Package and label waste clearly. It is recommended to use a licensed professional waste disposal service.
Conclusion: A Culture of Safety
The responsible handling of chemical compounds is the bedrock of innovative and successful research. By adhering to these guidelines for personal protective equipment, operational procedures, and disposal, you are not only ensuring your own safety but also fostering a laboratory environment where scientific advancement and a culture of safety are inextricably linked.
References
- Capot Chemical. (2025-12-24). MSDS of Methyl 2-(1-aMinocyclopropyl)
- Fisher Scientific. (n.d.).
- ChemicalBook. (2025-07-16). methyl 2-(cyclopentylamino)
- Sigma-Aldrich. (2025-10-16).
- Fisher Scientific. (2024-04-01).
- PubChem. (n.d.).
- Sigma-Aldrich. (2023-12-21).
- Spectrum Chemical. (2021-08-11).
- ChemScene. (n.d.). 190904-15-5 | Methyl 2-(cyclopentylamino)
- PubChem. (n.d.). Methyl 2-(phenylamino)
- Fisher Scientific. (2009-11-12).
- American Elements. (n.d.). (S)
- PPG. (2025-02-10).
- TCI Chemicals. (n.d.).
- AK Scientific, Inc. (n.d.). Ethyl 2-(cyclopentylamino)
Sources
- 1. fishersci.com [fishersci.com]
- 2. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


